Product packaging for 4,5-Dihydroxyimidazolidin-2-one(Cat. No.:CAS No. 3720-97-6)

4,5-Dihydroxyimidazolidin-2-one

Cat. No.: B1345477
CAS No.: 3720-97-6
M. Wt: 118.09 g/mol
InChI Key: NNTWKXKLHMTGBU-UHFFFAOYSA-N
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Description

4,5-Dihydroxyimidazolidin-2-one is a versatile cyclic urea derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and materials research. This compound is characterized by its imidazolidinone core functionalized with two adjacent hydroxyl groups, which contribute to its reactivity and application potential. A common and efficient synthesis involves the acid-catalyzed condensation of glyoxal with urea in an aqueous medium . Researchers primarily utilize this compound in α-ureidoalkylation reactions. It systematically reacts with N-(carboxyalkyl)-, N-(hydroxyalkyl)-, and N-(aminoalkyl)ureas to form glycolurils, which are complex heterocyclic systems of significant interest . The yield of these glycoluril products is influenced by the substituents on both the this compound and the ureido compound . The reaction mechanism has been studied using quantum chemical methods and 1H NMR spectroscopy . Furthermore, this compound and its derivatives are key precursors in the synthesis of more complex heterocycles. For instance, they can be transformed into imidazo[4,5-d]oxazolethiones and imidazo[4,5-d]thiazolones through chemodivergent transformations, a process that can be finely controlled by tuning reaction conditions and substituents . Alkylated and methylolated derivatives of this compound have historically been used in textile finishing as cross-linking agents to create durable-press fabrics . This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O3 B1345477 4,5-Dihydroxyimidazolidin-2-one CAS No. 3720-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dihydroxyimidazolidin-2-one
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InChI

InChI=1S/C3H6N2O3/c6-1-2(7)5-3(8)4-1/h1-2,6-7H,(H2,4,5,8)
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InChI Key

NNTWKXKLHMTGBU-UHFFFAOYSA-N
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Canonical SMILES

C1(C(NC(=O)N1)O)O
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Molecular Formula

C3H6N2O3
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DSSTOX Substance ID

DTXSID0052049
Record name 4,5-Dihydroxyimidazolidin-2-one
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Molecular Weight

118.09 g/mol
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Physical Description

Liquid, Solid; [Sigma-Aldrich MSDS]
Record name 2-Imidazolidinone, 4,5-dihydroxy-
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CAS No.

3720-97-6
Record name Dihydroxyethyleneurea
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dihydroxyimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4,5-dihydroxyimidazolidin-2-one. The document details experimental protocols, presents quantitative data in a structured format, and visualizes key chemical and biological pathways.

Introduction

This compound, also known as dihydroxyethyleneurea, is a cyclic urea derivative with a five-membered ring structure. The presence of two hydroxyl groups and a urea moiety makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, including antimicrobial and enzyme-inhibiting properties. This guide focuses on the fundamental chemistry of the parent molecule, providing a solid foundation for further research and development.

Synthesis of this compound

The primary synthetic route to this compound involves the condensation reaction of urea and glyoxal. The reaction can be controlled to favor the formation of either the cis or trans isomer, with the trans isomer being more commonly reported and often more stable.

General Reaction Scheme

The fundamental reaction is a cyclocondensation between one equivalent of glyoxal and one equivalent of urea.

G Urea Urea plus + Glyoxal Glyoxal product This compound Glyoxal->product Condensation

Figure 1: General synthesis of this compound.

Experimental Protocols

Method 1: Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone [1]

This protocol is optimized for the synthesis of the trans isomer.

  • Reaction Setup: A mixture of aqueous glyoxal (40%, 41 mL, 0.16 mol) and urea (42.2 g, 0.7 mol) is prepared in a 100 mL beaker with magnetic stirring.

  • Heating and Cooling: The mixture is heated to exactly 80 °C and then immediately cooled in an ice bath to precisely 25 °C, at which point the solution turns yellow.

  • pH Adjustment: The pH of the solution is adjusted to and maintained between 8 and 9 using a sodium hydroxide solution.

  • Reaction: The reaction mixture is stirred at room temperature for 28 hours.

  • Purification: The resulting product is purified to yield trans-4,5-dihydroxy-2-imidazolidinone.

Method 2: Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone [2]

This method describes the synthesis of the N,N'-dimethylated derivative.

  • Mixing of Reagents: Dimethylurea (176 parts, 2 moles) and a 40% aqueous solution of glyoxal (290 parts, 2 moles) are mixed.

  • pH Adjustment: The pH of the reaction mixture is adjusted to 7 with sodium hydroxide.

  • Reaction: The mixture is stirred at room temperature for several hours.

  • Isolation: The resulting white solid is filtered, washed with methanol, and dried to yield white crystals.

Tabulated Synthesis Data
MethodReactantsKey ConditionsProductYieldMelting Point (°C)PurityReference
1Urea, Glyoxal80°C then 25°C, pH 8-9, 28htrans-4,5-dihydroxy-2-imidazolidinone33%14098.9%[1]
2Dimethylurea, GlyoxalRoom temp, pH 74,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone"Fine yield"140-[2]

Characterization of this compound

A thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are commonly employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Data for trans-4,5-dihydroxy-2-imidazolidinone: [1]

  • Solvent: DMSO-d₆

  • Chemical Shifts (δ):

    • 6.45 ppm (d, J = 8 Hz, 2H, OH)

    • 4.60 ppm (d, J = 8 Hz, 2H, CH)

¹³C NMR Data for trans-4,5-dihydroxy-2-imidazolidinone: [1]

  • Solvent: DMSO-d₆

  • Chemical Shifts (δ):

    • 160.4 ppm (s, C=O)

    • 83.9 ppm (s, CH)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorptions for trans-4,5-dihydroxy-2-imidazolidinone: [1]

  • 3300-3400 cm⁻¹ (broad): O-H stretching

  • ~1700 cm⁻¹: C=O stretching (urea carbonyl)

  • ~1400 cm⁻¹: C-N stretching

  • ~1050 cm⁻¹: C-O stretching

Mass Spectrometry (MS)

Tabulated Characterization Data
TechniqueIsomerKey DataReference
¹H NMR transδ 6.45 (d, J=8Hz, 2H, OH), 4.60 (d, J=8Hz, 2H, CH) in DMSO-d₆[1]
¹³C NMR transδ 160.4 (s, C=O), 83.9 (s, CH) in DMSO-d₆[1]
IR trans3300-3400 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O)[1]
Melting Point trans140 °C[1]
Melting Point N,N'-dimethyl140 °C[2]

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in the available literature, derivatives of imidazolidinone are known to exhibit a range of biological activities, including enzyme inhibition and antimicrobial effects. This suggests that the core structure of this compound could serve as a scaffold for the development of new therapeutic agents.

Enzyme Inhibition

Imidazolidinone derivatives have been investigated as inhibitors of various enzymes. For instance, some derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes that are relevant in the context of Alzheimer's disease. The mechanism of inhibition is often competitive, where the imidazolidinone derivative binds to the active site of the enzyme, preventing the substrate from binding.

enzyme_inhibition Enzyme Enzyme (e.g., Acetylcholinesterase) Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor This compound Derivative Inhibitor->Enzyme Inhibition

Figure 2: Generalized mechanism of enzyme inhibition.

Antimicrobial Activity

Certain derivatives of imidazolidinone have demonstrated antimicrobial properties. While the exact signaling pathways are not always fully elucidated, a common mechanism of action for antimicrobial agents involves the disruption of essential cellular processes in the pathogen, such as cell wall synthesis, protein synthesis, or DNA replication.

Conclusion

This compound is a readily accessible molecule with a rich chemistry. The synthetic protocols outlined in this guide provide a clear path to its preparation, and the characterization data offer a solid basis for its identification and quality control. While the biological activity of the parent compound is an area that requires further investigation, the known activities of its derivatives highlight the potential of the imidazolidinone scaffold in drug discovery. This technical guide serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this intriguing molecule. Further studies are warranted to fully elucidate its biological signaling pathways and to explore its potential as a lead compound in the development of new therapeutic agents.

References

Unraveling the Molecular Architecture: A Technical Guide to 4,5-Dihydroxyimidazolidin-2-one (DMDHEU) in Cellulose Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of 4,5-dihydroxyimidazolidin-2-one (DMDHEU) as a pivotal crosslinking agent for cellulose. By exploring the fundamental chemical interactions, experimental methodologies, and resultant material properties, this document provides a comprehensive resource for professionals engaged in material science, polymer chemistry, and related fields.

Core Mechanism of Action: Covalent Bonding and Network Formation

The primary function of this compound (DMDHEU), a heterocyclic compound, is to enhance the dimensional stability and wrinkle resistance of cellulosic materials, such as cotton, by creating a network of covalent crosslinks. This process transforms the otherwise malleable cellulose fibers into a more resilient, three-dimensional structure.

The crosslinking mechanism is initiated by an acid-catalyzed reaction where the hydroxyl groups of DMDHEU react with the hydroxyl groups present on the cellulose polymer chains.[1][2] Lewis acids, such as magnesium chloride (MgCl₂) and zinc nitrate, are commonly employed as catalysts to facilitate this reaction under conditions suitable for textile processing.[3] The reaction proceeds via the formation of ether linkages between the DMDHEU molecule and adjacent cellulose chains, effectively "locking" them in place and preventing the slippage that leads to wrinkling. All four hydroxyl groups on the DMDHEU molecule are capable of reacting, with the N-methylol groups exhibiting higher reactivity. This multi-functionality allows a single DMDHEU molecule to bond with multiple cellulose chains, contributing to a robust and durable crosslinked network.

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Caption: Chemical reaction pathway for DMDHEU crosslinking of cellulose.

Quantitative Data Presentation

The efficacy of DMDHEU treatment is quantifiable through various physical and chemical tests. The following tables summarize the impact of DMDHEU concentration on key performance indicators of cotton fabric.

Table 1: Effect of DMDHEU Concentration on Physical Properties of Woven Cotton Fabric

DMDHEU Concentration (g/L)Catalyst (MgCl₂) Conc. (g/L)Crease Recovery Angle (CRA) (degrees)Tensile Strength Loss (%)Abrasion Loss (%)
3515248.810.30.0716
4016.5234.212.60.0815
5018253.911.30.1068
6020Not specifiedNot specifiedNot specified

Data synthesized from multiple sources which may have slight variations in experimental conditions.[4][5][6]

Table 2: Influence of DMDHEU Concentration on Bacterial Cellulose (BC) Properties

DMDHEU Concentration (%)Tensile Strength Loss (%)Water Absorption Capacity (WAC) Reduction (%)
5490
10818
204918

Data adapted from a study on bacterial cellulose.[3]

Table 3: Formaldehyde Release from DMDHEU-Treated Cotton Fabric

Finishing ConditionFormaldehyde Release (ppm)
Higher DMDHEU ConcentrationIncreased
Addition of SoftenerIncreased
Higher Catalyst ConcentrationReduced
Higher Curing TemperatureReduced

Qualitative trends in formaldehyde release based on finishing process parameters.[7]

Experimental Protocols

A standardized method for applying DMDHEU to cellulosic fabrics is the pad-dry-cure process. This section details the typical laboratory-scale protocol and subsequent analytical methods for characterization.

Pad-Dry-Cure Protocol for DMDHEU Treatment

This protocol describes the application of a DMDHEU finishing agent to a cotton fabric sample.

Materials:

  • 100% Cotton fabric, desized, scoured, and bleached.

  • DMDHEU solution (e.g., 35-60 g/L for woven fabric).[5]

  • Magnesium chloride (MgCl₂) catalyst (e.g., 15-20 g/L for woven fabric).[5]

  • Wetting agent.

  • Softener (optional).

  • Deionized water.

  • Laboratory padding mangle.

  • Stenter or oven for drying and curing.

Procedure:

  • Preparation of Finishing Bath: Dissolve the desired amount of DMDHEU, MgCl₂, wetting agent, and optional softener in deionized water to create a homogenous finishing solution.

  • Padding: Immerse the cotton fabric sample completely in the finishing bath. Pass the saturated fabric through the nip of a laboratory padding mangle at a set pressure to achieve a specific wet pick-up percentage (e.g., 80-100%).

  • Drying: Dry the padded fabric in a stenter or oven at a temperature of approximately 100-110°C for 2-3 minutes.[5][8]

  • Curing: Cure the dried fabric at a higher temperature, typically between 130°C and 170°C, for a duration of 2 to 5 minutes.[5][9] The curing step is critical for the crosslinking reaction to occur.

  • Post-treatment: After curing, the fabric is typically washed to remove any unreacted chemicals and then dried.

dot

Pad_Dry_Cure_Workflow start Start prep_bath Prepare Finishing Bath (DMDHEU, Catalyst, Water) start->prep_bath padding Padding (Immerse and Squeeze Fabric) prep_bath->padding drying Drying (100-110°C) padding->drying curing Curing (130-170°C) drying->curing washing Post-Wash (Remove Unreacted Chemicals) curing->washing final_drying Final Drying washing->final_drying end_product Finished Fabric final_drying->end_product

Caption: Standard experimental workflow for the pad-dry-cure method.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to confirm the presence of DMDHEU on the cellulose backbone and to study the chemical changes resulting from the crosslinking reaction.

Methodology:

  • Instrument: A Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory is commonly used.

  • Sample Preparation: A small piece of the treated fabric is placed directly onto the ATR crystal.

  • Data Acquisition: Spectra are typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

  • Analysis: The appearance of new peaks or changes in the intensity of existing peaks in the spectrum of the treated fabric compared to the untreated fabric indicates chemical modification. For DMDHEU-treated cotton, characteristic peaks corresponding to the C=O bond of ester groups resulting from the crosslinking reaction may appear around 1746 cm⁻¹ and 1642 cm⁻¹.[1] A band around 1705 cm⁻¹ can also be attributed to DMDHEU.[4][5]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, provides detailed information about the chemical structure and environment of the carbon atoms in the crosslinked cellulose.

Methodology:

  • Sample Preparation: The DMDHEU-treated cellulose sample is finely ground or cut into small pieces and packed into an NMR rotor. For quantitative analysis, it is crucial to ensure homogenous packing.

  • Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field is required.

  • Data Acquisition: ¹³C CP/MAS NMR experiments are performed with appropriate parameters, including contact time, relaxation delay, and spinning speed, optimized for cellulose.

  • Analysis: The ¹³C NMR spectrum of cellulose shows characteristic peaks for the different carbon atoms in the anhydroglucose unit. Crosslinking with DMDHEU will introduce new signals corresponding to the carbon atoms of the DMDHEU molecule and may cause shifts in the cellulose signals, particularly those of the carbons involved in the ether linkage. By comparing the spectra of treated and untreated cellulose, the extent and nature of the crosslinking can be investigated.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the DMDHEU-treated cellulose.

Methodology:

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small, precisely weighed amount of the fabric sample (typically 5-10 mg) is placed in a sample pan.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.

  • Analysis: The TGA curve shows the weight loss of the sample as it is heated. The derivative of this curve (DTG) shows the rate of weight loss. Crosslinking with DMDHEU can alter the thermal degradation profile of cellulose. The onset of degradation and the temperature of maximum decomposition rate may shift, providing insights into the thermal stability of the modified material.

Logical Relationships and Process Optimization

The properties of the final crosslinked cellulose are highly dependent on the interplay of various reaction parameters. Understanding these relationships is crucial for optimizing the treatment process to achieve desired outcomes.

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Process_Parameter_Relationships DMDHEU_Conc DMDHEU Concentration Wrinkle_Recovery Wrinkle Recovery Angle DMDHEU_Conc->Wrinkle_Recovery + Tensile_Strength Tensile Strength DMDHEU_Conc->Tensile_Strength - Formaldehyde_Release Formaldehyde Release DMDHEU_Conc->Formaldehyde_Release + Dimensional_Stability Dimensional Stability DMDHEU_Conc->Dimensional_Stability + Catalyst_Conc Catalyst Concentration Catalyst_Conc->Wrinkle_Recovery + Catalyst_Conc->Tensile_Strength - Catalyst_Conc->Formaldehyde_Release - Curing_Temp Curing Temperature Curing_Temp->Wrinkle_Recovery + Curing_Temp->Tensile_Strength - Curing_Temp->Formaldehyde_Release - Curing_Time Curing Time Curing_Time->Wrinkle_Recovery + Curing_Time->Tensile_Strength -

Caption: Influence of process parameters on final fabric properties.

As illustrated, increasing the concentration of DMDHEU and the catalyst, as well as the curing temperature and time, generally leads to a higher degree of crosslinking. This, in turn, improves wrinkle recovery and dimensional stability. However, these more severe conditions can also lead to a greater reduction in tensile strength due to acid degradation of the cellulose and increased fiber embrittlement. Furthermore, while higher catalyst concentration and curing temperatures can reduce free formaldehyde on the finished fabric, a higher initial concentration of DMDHEU can lead to increased formaldehyde release. Therefore, a careful balance of these parameters is necessary to achieve optimal performance with minimal undesirable side effects.

This technical guide provides a foundational understanding of the mechanism and application of DMDHEU in cellulose crosslinking. For further in-depth analysis and specific applications, it is recommended to consult the cited literature and conduct targeted experimental investigations.

References

An In-depth Technical Guide to 4,5-Dihydroxyimidazolidin-2-one: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dihydroxyimidazolidin-2-one, a heterocyclic compound, serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, stability, and reactivity. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a summary of its known and potential biological activities. This document aims to be a valuable resource for researchers in medicinal chemistry, drug development, and materials science.

Chemical Properties

This compound, also known as dihydroxyethyleneurea, possesses a unique structure combining a urea moiety with a diol. This arrangement confers specific chemical characteristics that are crucial for its application in synthesis.

PropertyValueSource
Molecular Formula C₃H₆N₂O₃[1][2]
Molecular Weight 118.09 g/mol [1]
IUPAC Name This compound[1]
CAS Number 3720-97-6
Appearance White to light yellow powder or lump
Melting Point 140-142 °C (for the trans isomer)[3]
pKa (predicted for 1,3-dimethyl derivative) 13.99 ± 0.40
Solubility Soluble in water.[3]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz) of trans-isomer: δ = 6.26 (d, J = 8 Hz, 2H, OH), 4.60 (d, J = 8 Hz, 2H, CH).[3]

  • ¹³C NMR (DMSO-d₆, 400 MHz) of trans-isomer: δ = 160.4 (s, C=O), 83.9 (s, CH).[3]

  • IR (KBr) of trans-isomer (cm⁻¹): Key peaks indicate the presence of N-H, C=O, and O-H functional groups.[3]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the condensation of glyoxal with urea. The reaction conditions can be optimized to favor the formation of the desired product.

Synthesis of trans-4,5-Dihydroxyimidazolidin-2-one[4]

This protocol provides a reproducible method for the synthesis of the trans isomer, minimizing contamination with decomposition products.

Materials:

  • Urea (42.2 g, 0.7 mol)

  • Aqueous glyoxal solution (40%, 41 mL, 0.16 mol)

  • Sodium hydroxide solution (for pH adjustment)

  • Magnetic stirrer and heating plate

  • 100 mL beaker

  • Ice bath

Procedure:

  • Mix aqueous glyoxal (40%, 41 mL, 0.16 mol) with urea (42.2 g, 0.7 mol) in a 100 mL beaker using a magnetic stirrer.

  • Heat the mixture with stirring until the temperature reaches exactly 80 °C.

  • Immediately cool the reaction mixture in an ice bath to 25 °C. The solution will turn yellow.

  • Adjust the pH of the solution to 8-9 using a sodium hydroxide solution.

  • Stir the reaction mixture at room temperature for 28 hours.

  • Collect the resulting white solid by filtration, wash with a suitable solvent, and dry to obtain trans-4,5-dihydroxy-2-imidazolidinone.

Workflow for the Synthesis of trans-4,5-Dihydroxyimidazolidin-2-one:

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up Urea Urea Mix Mix in Beaker Urea->Mix Glyoxal Aqueous Glyoxal (40%) Glyoxal->Mix Heat Heat to 80°C Mix->Heat Cool Cool to 25°C Heat->Cool pH_Adjust Adjust pH to 8-9 (NaOH) Cool->pH_Adjust Stir Stir at RT for 28h pH_Adjust->Stir Filter Filtration Stir->Filter Wash Wash Filter->Wash Dry Dry Wash->Dry Product trans-4,5-dihydroxy- imidazolidin-2-one Dry->Product

A flowchart illustrating the synthetic steps for producing trans-4,5-dihydroxy-2-imidazolidinone.

Chemical Reactivity

The reactivity of this compound is dictated by the presence of multiple functional groups: two secondary amine (or amide) protons, a carbonyl group, and two hydroxyl groups. This allows for a range of chemical transformations.

α-Ureidoalkylation

A key reaction of this compound and its derivatives is α-ureidoalkylation. In this reaction, the compound acts as an electrophile, reacting with various nucleophiles, particularly ureas, to form more complex heterocyclic structures like glycolurils.[4][5][6]

General Reaction Scheme:

G α-Ureidoalkylation Reaction DHI 4,5-Dihydroxy- imidazolidin-2-one Product Glycoluril Derivative DHI->Product Urea Substituted Urea (Nucleophile) Urea->Product

General scheme of the α-ureidoalkylation reaction.
N-Alkylation and N-Acylation

The nitrogen atoms of the imidazolidinone ring can undergo alkylation and acylation reactions, although the reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group. These reactions typically require a base to deprotonate the N-H group, increasing its nucleophilicity.

O-Alkylation and O-Acylation

The hydroxyl groups at the 4 and 5 positions are susceptible to alkylation and acylation. These reactions are typically carried out under standard conditions for alcohol modification. For instance, O-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base or under acidic conditions to protonate the amine functionalities and prevent their reaction.

Experimental Protocol for α-Ureidoalkylation of N-(2-acetylaminoethyl)ureas with 4,5-Dihydroxyimidazolidin-2-ones: [7]

This protocol details a systematic study of the α-ureidoalkylation reaction.

Materials:

  • N-(2-acetylaminoethyl)urea derivatives

  • This compound derivatives

  • Hydrochloric acid (for pH adjustment)

  • Water, methanol, or aqueous propan-2-ol (as solvent)

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • Dissolve the N-(2-acetylaminoethyl)urea and the this compound derivative in a suitable solvent (water, methanol, or aqueous propan-2-ol, depending on the solubility of the reactants).

  • Adjust the pH of the reaction mixture to 1 with hydrochloric acid.

  • Reflux the mixture for 1 to 2.5 hours. The optimal reaction time may vary depending on the specific substrates.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • The work-up procedure depends on the properties of the product. For oily residues, extraction with a suitable organic solvent (e.g., ether) followed by trituration to induce precipitation may be necessary.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure N-(2-acetylaminoethyl)glycoluril.

Stability

Biological Activity and Signaling Pathways

While research on the specific biological activity of this compound is limited, the broader class of imidazolidinone derivatives has attracted significant interest in medicinal chemistry. Various derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[8][9][10]

For instance, certain imidazolidine-2,4-dione derivatives have been designed as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway.[9] Inhibition of LYP can modulate the immune response, making it a potential target for the treatment of autoimmune diseases.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (e.g., NFAT, AP-1, NF-κB) PLCg1->Downstream Activation LYP LYP LYP->Lck Dephosphorylation (Inhibition) Inhibitor Imidazolidinone Inhibitor Inhibitor->LYP Inhibition

References

The Chemistry and Application of 4,5-Dihydroxyimidazolidin-2-one: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dihydroxyimidazolidin-2-one (DHIU), also known as dihydroxyethyleneurea, is a cyclic urea derivative of significant industrial importance, primarily utilized as a formaldehyde-free crosslinking agent in the textile industry. This technical guide provides a comprehensive review of the literature on DHIU, tracing its historical development, detailing its chemical synthesis and characterization, and exploring its primary applications. While its role in textile finishing is well-established, this review also examines the limited but emerging exploration of DHIU and its derivatives in the context of biological activity and potential drug development, offering a forward-looking perspective for researchers in the pharmaceutical sciences.

Historical Development

The development of this compound is intrinsically linked to the textile industry's quest for crease-resistant finishes for cellulosic fabrics. Early efforts in the mid-20th century focused on urea-formaldehyde resins. However, concerns over the release of formaldehyde, a known irritant and potential carcinogen, spurred the search for safer alternatives.

The use of glyoxal in combination with urea and its derivatives emerged as a promising formaldehyde-free approach. Patents from the 1980s describe the synthesis of glyoxal/cyclic urea condensates for treating textiles to impart crease resistance and dimensional stability.[1] These early developments laid the groundwork for the refinement and commercialization of DHIU as a key component in durable press finishes. The focus was on creating stable, water-soluble oligomers that could effectively crosslink cellulose fibers without the undesirable side effects of formaldehyde-based agents.[1]

Synthesis of this compound and its Derivatives

The primary synthesis of this compound involves the condensation reaction of glyoxal with urea in an aqueous medium. The reaction is typically carried out under controlled pH and temperature to optimize the yield and minimize side reactions. N-substituted derivatives can be prepared by using substituted ureas.

General Synthesis Pathway

The fundamental reaction involves the nucleophilic addition of the nitrogen atoms of urea to the carbonyl groups of glyoxal, followed by cyclization to form the imidazolidinone ring.

G General Synthesis of this compound cluster_reactants Reactants Glyoxal Glyoxal (CHOCHO) Reaction Aqueous Condensation (Controlled pH and Temperature) Glyoxal->Reaction Urea Urea (NH2CONH2) Urea->Reaction DHIU This compound Reaction->DHIU

Caption: Synthesis of this compound from glyoxal and urea.

Detailed Experimental Protocols

Example 1: Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone

This protocol is adapted from a patented process for producing DHIU.[2]

  • Materials:

    • Glyoxal (40% aqueous solution)

    • Urea

    • Orthophosphoric acid (85% aqueous solution)

    • Sodium hydroxide (47% aqueous solution)

  • Procedure:

    • In a reaction vessel, combine 725 g (5 moles) of a 40% aqueous glyoxal solution, 33 g (286 mmoles) of an 85% aqueous orthophosphoric acid solution, and 34.5 g (405 mmoles) of a 47% aqueous sodium hydroxide solution.

    • Adjust the pH of the solution to 6.0 by modulating the amount of sodium hydroxide.

    • Add 300 g (5 moles) of urea to the solution.

    • Heat the mixture to 40°C with stirring.

    • Maintain the temperature and stirring for 5 hours.

    • Allow the reaction mixture to cool to ambient temperature.

    • The product, trans-4,5-dihydroxy-2-imidazolidinone, will crystallize from the solution.

    • Isolate the crystals by filtration and dry.

Example 2: Synthesis of 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one

This protocol describes the synthesis of the N,N'-dimethyl derivative of DHIU.[2]

  • Materials:

    • Glyoxal (40% aqueous solution)

    • N,N'-dimethylurea

    • Orthophosphoric acid (85% aqueous solution)

    • Sodium hydroxide (47% aqueous solution)

  • Procedure:

    • Combine 678 g (4.67 moles) of a 40% aqueous glyoxal solution, 12.6 g (109 mmoles) of an 85% aqueous orthophosphoric acid solution, and 15 g (176 mmoles) of a 47% aqueous sodium hydroxide solution.

    • Adjust the pH to 5.8.

    • Add 440 g (5 moles) of N,N'-dimethylurea.

    • Heat the mixture to 40°C with stirring for 4 hours.

    • Cool the reaction mixture to between 0°C and 5°C to induce crystallization.

    • Filter the crystalline product and wash with a small amount of cold water.

    • Dry the product to obtain trans-4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone.

Quantitative Data on Synthesis

The following table summarizes key quantitative data from various synthetic procedures for DHIU and its derivatives.

ProductReactantsCatalystTemperature (°C)Time (h)pHYield (%)Melting Point (°C)Reference
trans-4,5-Dihydroxy-2-imidazolidinoneGlyoxal, UreaOrthophosphoric Acid/NaOH4056.042.6142[2]
trans-4,5-Dihydroxy-2-imidazolidinoneGlyoxal, UreaCitric Acid/Sodium Acetate40-6.0-142[2]
trans-4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinoneGlyoxal, N,N'-dimethylureaOrthophosphoric Acid/NaOH4045.887.2142[2]
trans-4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinoneGlyoxal, N,N'-dimethylureaCitric Acid/Sodium Acetate4045.844142[2]

Application in the Textile Industry

The primary application of this compound and its derivatives is as a crosslinking agent for cellulosic textiles, such as cotton, to impart "easy care" or "durable press" properties. This treatment reduces wrinkling and improves dimensional stability.

Mechanism of Action in Textile Finishing

The hydroxyl groups at the 4 and 5 positions of the DHIU ring are the active sites for crosslinking. In the presence of an acid catalyst and heat, these hydroxyl groups react with the hydroxyl groups of the cellulose polymer chains, forming covalent ether linkages. This crosslinked network prevents the cellulose chains from slipping past one another, which is the mechanism of wrinkle formation.

G Workflow for DHIU Application in Textile Finishing cluster_input Input Materials Fabric Cellulosic Fabric (e.g., Cotton) Impregnation Impregnation (Padding) Fabric->Impregnation DHIU_sol Aqueous DHIU Solution DHIU_sol->Impregnation Catalyst Acid Catalyst (e.g., MgCl2) Catalyst->Impregnation Drying Drying (80-120°C) Impregnation->Drying Curing Curing (150-180°C) Drying->Curing Washing Washing and Drying Curing->Washing Finished_Fabric Finished Fabric (Wrinkle-Resistant) Washing->Finished_Fabric

Caption: A typical workflow for applying DHIU to textiles for a durable press finish.

Biological Activity and Potential in Drug Development

While the industrial application of DHIU is well-documented, its role in drug development is less defined. The broader class of imidazolidinones has been investigated for a range of biological activities; however, specific data on this compound is scarce.

Antiviral and Antimicrobial Activity of Related Compounds

Research has shown that some imidazolidinone derivatives possess antiviral properties, including activity against HIV, hepatitis C virus (HCV), and enterovirus.[3] For instance, certain pyridyl imidazolidinones have been identified as inhibitors of enterovirus 71 by binding to the viral capsid protein. The mechanism often involves interference with viral entry or uncoating.

Similarly, various imidazolidinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The specific structure-activity relationships are complex and depend on the substituents on the imidazolidinone ring.

It is important to note that these studies have generally focused on more complex, substituted imidazolidinones, and not on the simple 4,5-dihydroxy-2-imidazolidinone structure.

Enzyme Inhibition

Some substituted imidazolidine-2,4,5-triones have been synthesized and shown to be potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the treatment of Alzheimer's disease.[4] Additionally, L-2-imidazolidone-4-carboxylic acid, a related cyclic urea, has been shown to be a competitive inhibitor of 5-oxoprolinase, an enzyme involved in glutathione metabolism.[5] These findings suggest that the imidazolidinone scaffold can be a starting point for the design of enzyme inhibitors.

Future Perspectives in Drug Development

The existing literature suggests that while this compound itself is not a known therapeutic agent, its simple, chiral, and functionalized scaffold could be a valuable starting point for the synthesis of more complex molecules with potential biological activity. The hydroxyl groups offer reactive handles for further chemical modification, allowing for the generation of libraries of derivatives for screening against various biological targets.

G Potential Drug Development Pathway for DHIU Derivatives DHIU 4,5-Dihydroxy- imidazolidin-2-one (Scaffold) Derivatization Chemical Derivatization DHIU->Derivatization Library Library of Novel Compounds Derivatization->Library Screening Biological Screening Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A conceptual workflow for utilizing DHIU as a scaffold in drug discovery.

Conclusion

This compound is a well-established and industrially significant molecule, primarily valued for its role in creating formaldehyde-free, durable press finishes for textiles. Its synthesis is efficient and has been optimized for large-scale production. While its direct application in medicine has not been reported, the imidazolidinone core is present in various biologically active compounds. The potential of DHIU as a versatile and readily available scaffold for the synthesis of novel therapeutic agents remains an underexplored area of research. Future investigations could focus on leveraging the unique stereochemistry and reactivity of DHIU to design and synthesize new classes of enzyme inhibitors or receptor modulators, thereby bridging the gap between its current industrial use and potential future applications in drug development.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 4,5-dihydroxyimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 4,5-dihydroxyimidazolidin-2-one, a key heterocyclic compound. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for its synthesis and characterization.

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through the condensation reaction of urea and aqueous glyoxal. The general workflow for its synthesis and subsequent spectroscopic analysis is outlined below.

Synthesis and Spectroscopic Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Reactants: - Urea - Aqueous Glyoxal (40%) reaction Reaction Conditions: - Stirring and heating to 80°C - pH adjustment to 8-9 - Stirring at room temperature for 28 hours start->reaction Mixing cooling Cooling in ice bath to 25°C reaction->cooling product trans-4,5-dihydroxy- imidazolidin-2-one (White Solid) cooling->product Crystallization nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Sample Preparation ir IR Spectroscopy (KBr pellet) product->ir Sample Preparation ms Mass Spectrometry (Predicted) product->ms Sample Preparation nmr_data Structural Elucidation (Proton and Carbon Environment) nmr->nmr_data ir_data Functional Group Identification (C=O, O-H, N-H, C-O) ir->ir_data ms_data Molecular Weight Confirmation (Adduct Ions) ms->ms_data

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Experimental Protocols

Synthesis of trans-4,5-dihydroxy-2-imidazolidinone[1]

A reproducible protocol for the synthesis of trans-4,5-dihydroxy-2-imidazolidinone is as follows:

  • Mixing of Reactants: Aqueous glyoxal (40%, 41 mL, 0.16 mol) is mixed with urea (42.2 g, 0.7 mol) in a 100 mL beaker with magnetic stirring.[1]

  • Heating and pH Adjustment: The mixture is stirred and heated to precisely 80°C. The reaction mixture is then immediately cooled in an ice bath to 25°C, at which point the solution turns yellow. The pH is maintained around 8 to 9.[1]

  • Reaction: The solution is stirred at room temperature for 28 hours.[1]

  • Isolation: The resulting white solid product is isolated. The reported yield is 33% with a purity of 98.9%.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data for the trans isomer are summarized below. The spectra were recorded on a Bruker spectrometer in DMSO-d6 at 23°C.[1]

Table 1: ¹H NMR Data for trans-4,5-dihydroxy-2-imidazolidinone [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
6.64s2HNH-
6.13d2HOH8
4.60d2HCH8

Table 2: ¹³C NMR Data for trans-4,5-dihydroxy-2-imidazolidinone [1]

Chemical Shift (δ) ppmAssignment
160.4C=O
83.9CH
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of trans-4,5-dihydroxy-2-imidazolidinone was obtained using a MB 100 spectrophotometer with samples prepared as KBr pellets.[1]

Table 3: IR Absorption Bands for trans-4,5-dihydroxy-2-imidazolidinone [1]

Wavenumber (cm⁻¹)Assignment
3300ν N-H
3188ν O-H
1680ν C=O
1433δ N-H
1211ν C-N
1076ν C-O
644-544γ N-H (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound [2]

Adductm/z
[M+H]⁺119.04512
[M+Na]⁺141.02706
[M-H]⁻117.03056
[M+NH₄]⁺136.07166
[M+K]⁺157.00100

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression to confirm the structure of the synthesized compound.

Spectroscopic Data Interpretation Logic cluster_input Experimental Data cluster_analysis_steps Analysis Steps cluster_conclusion Structural Confirmation nmr_exp ¹H and ¹³C NMR Spectra nmr_analysis Determine proton and carbon environments: - Number of signals - Chemical shifts - Multiplicities - Integration nmr_exp->nmr_analysis ir_exp IR Spectrum ir_analysis Identify key functional groups: - C=O (amide) - O-H (hydroxyl) - N-H (amide) ir_exp->ir_analysis ms_exp Mass Spectrum (Predicted) ms_analysis Confirm molecular weight: - Identify molecular ion peak - Analyze fragmentation patterns (if available) ms_exp->ms_analysis structure Proposed Structure: This compound ir_analysis->structure Functional group evidence nmr_analysis->structure Connectivity and symmetry evidence ms_analysis->structure Molecular formula confirmation

Caption: Logical workflow for the structural elucidation of this compound using spectroscopic data.

References

reaction kinetics of 4,5-dihydroxyimidazolidin-2-one with hydroxyl groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reaction Kinetics of 4,5-Dihydroxyimidazolidin-2-one with Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DHI), more commonly known in its dimethylol derivative form as Dimethylol Dihydroxyethyleneurea (DMDHEU), is a pivotal crosslinking agent. Its primary application lies in the textile industry, where it imparts crease resistance to cellulosic fabrics like cotton by forming covalent ether bonds with the polymer's hydroxyl groups. The efficiency of this crosslinking process is fundamentally governed by its reaction kinetics. Understanding the rate, mechanism, and influencing factors of the reaction between DMDHEU's reactive N-methylol groups and substrate hydroxyl groups is critical for process optimization, ensuring product durability, and minimizing side reactions.

While extensively used in material science, the principles of this reaction also offer insights for drug development professionals, particularly in the context of designing covalent inhibitors or prodrugs that target hydroxyl-containing residues (e.g., serine, threonine, tyrosine) in proteins. This guide provides a comprehensive overview of the core reaction kinetics, experimental methodologies used for its characterization, and the quantitative data available in the current literature.

The Core Reaction: Mechanism and Pathway

The crosslinking reaction is an acid-catalyzed nucleophilic substitution. The hydroxyl groups of a substrate, such as cellulose, act as nucleophiles, attacking the electrophilic carbon of the N-methylol groups on the DMDHEU molecule. The reaction proceeds via the formation of a carbocation intermediate, facilitated by a catalyst, typically a Lewis acid like magnesium chloride (MgCl₂).

The overall mechanism involves two main steps:

  • Activation: The catalyst protonates the hydroxyl of the N-methylol group, making it a good leaving group (water).

  • Nucleophilic Attack: The hydroxyl group from the substrate attacks the resulting carbocation, forming a stable ether linkage and releasing a proton.

This process can occur at both N-methylol sites on the DMDHEU molecule, allowing it to form a crosslink between two separate hydroxyl-containing chains or molecules.

ReactionMechanism DMDHEU DMDHEU (R-N-CH₂OH) ProtonatedDMDHEU Protonated Intermediate (R-N-CH₂OH₂⁺) DMDHEU->ProtonatedDMDHEU + H⁺ CelluloseOH Substrate (Cellulose-OH) EtherLinkage Crosslink Formed (R-N-CH₂-O-Cellulose) Catalyst H⁺ (Acid Catalyst) Carbocation Carbocation (R-N-CH₂⁺) ProtonatedDMDHEU->Carbocation - H₂O Water H₂O Carbocation->EtherLinkage + Cellulose-OH ProtonOut H⁺ EtherLinkage->ProtonOut - H⁺

Figure 1: Acid-catalyzed reaction mechanism of DMDHEU with a hydroxyl group.

Quantitative Kinetic Data

Quantitative kinetic data for the DMDHEU-cellulose reaction is sparse in publicly available literature. However, studies on analogous N-methylol finishing agents provide valuable benchmarks. The reaction is typically treated as a pseudo-first-order process, as the concentration of cellulose hydroxyl groups is in vast excess.

One key study calculated the apparent activation energy (Ea) and reaction rate constants by measuring the fixation of the nitrogen-containing resin onto cotton fabric over time at various temperatures.[1]

Kinetic ParameterValueConditionsSource
Apparent Activation Energy (Ea) 28.271 kJ/molN-methylol resin on cotton fabric, evaluated using the Kjeldahl method to determine nitrogen content as a proxy for crosslinking degree.[1]
Reaction Rate Constant (k) at 20°C 0.0217 (24 h)⁻¹Stored cotton fabric treated with a 2D resin finishing agent.[1]
Reaction Rate Constant (k) at 30°C 0.0333 (24 h)⁻¹Stored cotton fabric treated with a 2D resin finishing agent.[1]
Reaction Rate Equation Y = 3400.433X + 0.412Where Y = -ln(k) and X = 1/T (Temperature in Kelvin). Derived from the Arrhenius plot.[1]

Experimental Protocols for Kinetic Analysis

Several methods are employed to monitor the extent and rate of the crosslinking reaction. The choice of method depends on the desired precision and the experimental setup.

Pad-Dry-Cure Method (Standard Application)

This is the conventional procedure for applying the crosslinking agent in textile finishing.[2][3]

  • Padding: The cellulosic substrate (e.g., cotton fabric) is immersed in an aqueous finishing bath containing DMDHEU, a catalyst (e.g., 15-20 g/L MgCl₂), a wetting agent, and a softener.[2][3]

  • Nipping: The fabric is passed through rollers to achieve a specific wet pickup percentage (e.g., 80-90%).[1][2]

  • Drying: The treated fabric is dried at a moderate temperature (e.g., 60-110°C for 3 minutes) to remove water.[1][2]

  • Curing: The dried fabric is cured at a high temperature (e.g., 150-170°C for 3-3.5 minutes) to initiate the acid-catalyzed crosslinking reaction.[1][2]

Kinetic Measurement Protocol via Nitrogen Content Analysis

This protocol uses the Kjeldahl method to quantify the amount of DMDHEU covalently bonded to the cellulose, providing a direct measure of the reaction's extent.[1]

KjeldahlWorkflow A Prepare Fabric Samples (e.g., Cotton Swatches) B Apply DMDHEU Solution (Pad-Dry Method) A->B C Store Samples at Constant Temperatures (e.g., 40, 50, 60, 70, 80°C) B->C D Extract Samples at Timed Intervals C->D E Wash & Dry Samples to Remove Unreacted Resin D->E F Measure Nitrogen Content (Kjeldahl Method) E->F G Calculate N(t) / N(max) (Degree of Reaction) F->G H Plot ln[(Nm-N)/Nm] vs. Time to Determine Rate Constant (k) G->H I Construct Arrhenius Plot (ln(k) vs. 1/T) to find Ea H->I

Figure 2: Experimental workflow for kinetic analysis using the Kjeldahl method.
Instrumental Analysis Protocols

Instrumental techniques offer real-time or quasi-real-time monitoring of the chemical and physical changes during the curing process.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. The crosslinking reaction typically appears as a broad endothermic peak.[4][5] By analyzing the peak's onset temperature and area under different heating rates, kinetic parameters like activation energy can be determined using models such as the Prout-Tompkins equation.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to track changes in functional groups. The reaction can be monitored by observing the decrease in the broad O-H stretching band of cellulose (around 3300 cm⁻¹) and the appearance of new C-O-C ether linkage bands or other characteristic peaks of the crosslinked product (e.g., increased intensity at 1239 cm⁻¹).[7] Attenuated Total Reflectance (ATR)-FTIR is particularly useful for in-situ monitoring of the reaction on the fabric surface.[8]

Factors Influencing Reaction Kinetics

The rate and extent of the DMDHEU-hydroxyl reaction are sensitive to several process variables. Understanding these factors is key to controlling the crosslinking outcome.

InfluencingFactors Rate Reaction Rate & Extent of Crosslinking Temp Temperature Temp->Rate Increases rate (Arrhenius relationship) Shifts DSC endotherm to lower temp [2] Catalyst Catalyst Catalyst->Rate Increases rate by lowering Ea Type (e.g., MgCl₂) and concentration are critical pH pH of Finishing Bath pH->Rate Affects catalyst activity Optimal range is typically acidic Time Curing Time Time->Rate Increases extent of reaction Until reactants are consumed or equilibrium is reached Substrate Substrate Properties Substrate->Rate Accessibility of -OH groups (Amorphous vs. Crystalline regions) [2]

Figure 3: Key factors influencing the kinetics of the DMDHEU-hydroxyl reaction.
  • Temperature: As with most chemical reactions, higher curing temperatures increase the reaction rate exponentially, as described by the Arrhenius equation. However, excessively high temperatures can lead to degradation of the substrate (e.g., cellulose).

  • Catalyst: The presence, type, and concentration of the acid catalyst are paramount. Lewis acids like MgCl₂ are effective at generating the necessary acidic conditions upon heating. The catalyst lowers the activation energy of the reaction.[5]

  • pH: The reaction is acid-catalyzed, so the pH of the application bath is crucial. An optimal pH ensures the catalyst is active without causing premature reactions or hydrolytic damage to the substrate.

  • Substrate Accessibility: The reaction primarily occurs in the amorphous regions of semi-crystalline polymers like cellulose, where the hydroxyl groups are more accessible to the DMDHEU molecule.[5] The physical state and morphology of the substrate can therefore significantly impact the overall reaction kinetics.

Conclusion

The reaction of this compound (as DMDHEU) with hydroxyl groups is a well-established process, fundamental to the durable press finishing of cellulosic textiles. While the qualitative mechanism is understood as an acid-catalyzed etherification, detailed quantitative kinetic data remains limited in the public domain. The available data, primarily from textile research, indicates an apparent activation energy of approximately 28 kJ/mol. The reaction rate is highly dependent on controllable experimental conditions, including temperature, catalyst selection, and pH. Methodologies for kinetic investigation, such as nitrogen content analysis via the Kjeldahl method and instrumental techniques like DSC and FTIR, provide the necessary tools for researchers to further elucidate the specific kinetics within their systems of interest, whether in materials science or for targeted covalent modification in drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Thermal Decomposition of 4,5-Dihydroxyimidazolidin-2-one

Introduction

This compound, also known as dihydroxyethyleneurea (DHEU), is a cyclic urea derivative. Cyclic ureas are a class of compounds with significant interest in various fields, including pharmaceuticals and polymer chemistry, due to their hydrogen bonding capabilities and structural rigidity. Understanding the thermal stability and decomposition pathways of DHEU is crucial for its potential applications in drug formulation, where thermal processes are common, and for ensuring the safety and stability of materials that may incorporate this moiety. This technical guide provides an overview of the anticipated thermal decomposition of this compound based on analogous structures and theoretical principles.

Physicochemical Properties and Spectrometric Data

While comprehensive thermal analysis data for this compound is scarce, mass spectrometry data for related compounds can offer insights into potential fragmentation patterns upon heating.

Table 1: Mass Spectrometry Data for a Related Compound: 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one

ParameterValueSource
Molecular FormulaC₅H₁₀N₂O₃PubChem
Molecular Weight146.14 g/mol PubChem
GC-MS Top Peak (m/z)60[1]
GC-MS 2nd Highest Peak (m/z)42[1]
GC-MS 3rd Highest Peak (m/z)30[1]

Note: This data is for the N,N'-dimethylated analog and serves as an indicator of the core ring's fragmentation behavior.

Postulated Thermal Decomposition Pathway

The thermal decomposition of urea and its derivatives often proceeds via the formation of isocyanic acid and ammonia, or their substituted analogues. In the case of this compound, several decomposition routes can be hypothesized. One plausible pathway involves an initial retro-addition reaction, which is the reverse of its synthesis from glyoxal and urea. This would yield glyoxal and urea. Subsequently, urea itself is known to decompose thermally.

Another potential pathway could involve intramolecular rearrangements and fragmentations. For instance, the loss of water from the dihydroxy groups could lead to the formation of an unsaturated intermediate, which would then undergo further decomposition.

During the synthesis of a related compound, trans-4,5-dihydroxy-2-imidazolidinone, decomposition products were identified as urea and 1,3-dimethylimidazolidine-2,4-dione[2]. This suggests that under certain conditions, the imidazolidinone ring can undergo rearrangement and degradation.

Based on the general principles of urea decomposition, a likely thermal decomposition pathway for this compound could involve the initial loss of water, followed by fragmentation of the ring structure.

G A This compound B Unstable Intermediate + H₂O A->B Heat (Dehydration) C Glyoxal B->C D Urea B->D E Ammonia + Isocyanic Acid D->E Further Heating

Caption: Hypothesized thermal decomposition pathway of this compound.

Proposed Experimental Protocols for Thermal Analysis

To rigorously investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the compound by measuring mass loss as a function of temperature.

Methodology:

  • Calibrate the TGA instrument for mass and temperature using standard reference materials.

  • Place approximately 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).

  • Place the crucible onto the TGA balance.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Record the mass loss as a function of temperature. The resulting TGA curve will show the onset of decomposition and the temperature ranges of different degradation steps. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

  • Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Record the heat flow as a function of temperature. Endothermic peaks may indicate melting, while exothermic peaks can indicate decomposition or crystallization.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR

Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.

Methodology:

  • Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.

  • Perform a TGA experiment as described in section 4.1.

  • Simultaneously with the TGA measurement, acquire mass spectra or infrared spectra of the evolved gases at regular temperature intervals.

  • Analyze the spectral data to identify the chemical composition of the evolved gases at each stage of decomposition. This will allow for the elucidation of the decomposition mechanism.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis cluster_3 Data Analysis & Interpretation A Weigh Sample B TGA Analysis A->B C DSC Analysis A->C D TGA-MS / TGA-FTIR B->D E Determine Decomposition Temperatures & Mass Loss B->E F Identify Thermal Transitions C->F G Identify Evolved Gases D->G H Propose Decomposition Pathway E->H F->H G->H

Caption: Proposed experimental workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a systematic investigation using a combination of TGA, DSC, and EGA techniques would provide a comprehensive understanding of its thermal stability and decomposition mechanisms. The hypothesized pathways, based on the chemistry of related urea compounds, suggest that the decomposition may proceed through retro-addition to its precursors or via dehydration followed by ring fragmentation. The proposed experimental protocols provide a robust framework for researchers to elucidate the precise thermal behavior of this compound, which is essential for its safe handling and application in various scientific and industrial domains.

References

Navigating the Solubility Landscape of 4,5-dihydroxyimidazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-dihydroxyimidazolidin-2-one, also known as dimethylol ethylene urea (DHEU), is a molecule of significant interest in various chemical and pharmaceutical applications. Its utility is, however, intrinsically linked to its solubility characteristics in different solvent systems. This technical guide addresses the critical need for understanding the solubility of this compound in organic solvents. Notably, a comprehensive search of publicly available scientific literature reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides a detailed, generalized experimental protocol for researchers to systematically determine these crucial parameters. Furthermore, it presents a structured framework for the clear and comparative presentation of experimentally obtained solubility data.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that profoundly influences its behavior in various stages of research, development, and application. For a compound like this compound, understanding its solubility in a range of organic solvents is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization reactions.

  • Crystallization and Polymorphism: Designing and controlling crystallization processes to obtain desired crystal forms with optimal properties.

  • Formulation Development: Creating stable and effective formulations for drug delivery and other applications.

  • Analytical Method Development: Establishing suitable solvent systems for chromatographic analysis and quality control.

Despite its importance, a thorough review of existing literature indicates a lack of systematically determined quantitative solubility data for this compound in common organic solvents. This guide aims to empower researchers to bridge this knowledge gap by providing a robust experimental framework.

Current State of Knowledge: Solubility Data

The available quantitative solubility data for this compound is sparse. The primary data point found pertains to its solubility in an aqueous medium.

A United States patent (US4650877A) discloses the aqueous solubility of the trans-isomer of 4,5-dihydroxy-2-imidazolidinone.[1] This information, while valuable, underscores the absence of data for organic solvents.

Table 1: Known Solubility Data for this compound

SolventIsomerTemperature (°C)Solubility ( g/100 cm³)
Watertrans2028

This table serves as a template for researchers to populate as new experimental data is generated for various organic solvents.

Experimental Protocol for Solubility Determination

To address the existing data gap, a detailed and systematic approach to determining the solubility of this compound is essential. The following protocol outlines a widely accepted and reliable method for this purpose.

Materials and Equipment
  • Solute: High-purity this compound (characterized by techniques such as NMR, MS, and DSC).

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, dimethyl sulfoxide).

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Temperature-controlled shaker or incubator

    • Calibrated thermometer or thermocouple

    • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

    • Syringe filters (e.g., 0.22 µm PTFE or nylon)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another appropriate quantitative analytical technique.

    • Volumetric flasks and pipettes.

Experimental Workflow

The determination of solubility is a multi-step process that involves sample preparation, achieving equilibrium, sample analysis, and data calculation. The logical flow of this process is depicted in the diagram below.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent seal_vial Seal vial tightly prep_solvent->seal_vial agitate Agitate at constant temperature seal_vial->agitate settle Allow solids to settle agitate->settle sample Withdraw supernatant settle->sample filter_sample Filter the sample sample->filter_sample dilute Dilute sample if necessary filter_sample->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate report Report data (e.g., g/100mL, mol/L) calculate->report

Caption: Workflow for determining the solubility of a solid in a liquid solvent.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately dispense a known volume of the selected organic solvent into each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

    • After agitation, allow the vials to stand undisturbed at the same temperature for a minimum of 2 hours to allow the excess solid to settle.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Conclusion and Future Directions

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and development. This guide highlights the current deficiency in publicly available data and provides a comprehensive experimental protocol to enable researchers to systematically generate this vital information.

It is recommended that solubility studies be conducted across a range of temperatures to understand the thermodynamic properties of the dissolution process. The systematic collection and dissemination of such data will be invaluable to the scientific community, fostering advancements in fields where this compound is a key molecular player. The adoption of a standardized protocol, as outlined herein, will ensure the generation of high-quality, comparable data, ultimately accelerating progress in the chemical and pharmaceutical sciences.

References

Theoretical and Computational Elucidation of 4,5-Dihydroxyimidazolidin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational studies of 4,5-dihydroxyimidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecule's structural, spectroscopic, and potential biological properties through computational methodologies. This guide summarizes key quantitative data, details experimental and computational protocols, and visualizes complex relationships and workflows.

Introduction

This compound and its derivatives are a class of compounds that have garnered attention for their potential applications in various fields, including as textile finishing agents and as building blocks in medicinal chemistry, where they may act as enzyme inhibitors or central nervous system depressants.[1] A thorough understanding of their molecular structure, conformational preferences, and electronic properties is crucial for the rational design of novel therapeutic agents. This guide focuses on the application of theoretical and computational chemistry to elucidate these characteristics.

Molecular Structure and Conformational Analysis

The core structure of this compound consists of a five-membered imidazolidin-2-one ring substituted with two hydroxyl groups at the 4th and 5th positions. The relative orientation of these hydroxyl groups gives rise to cis and trans diastereomers.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable conformations of these isomers. Geometry optimization calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, offering insights into the steric and electronic effects governing the molecule's three-dimensional structure.

While specific computational studies on the parent this compound are not extensively reported in the literature, studies on its thio-analogue, 4,5-dihydroxyimidazolidine-2-thione, have shown that the trans isomer is typically the more stable form, a finding that is also observed in derivatives of the title compound.[1] Quantum chemical calculations on N-alkylated derivatives of the thione analogue suggest that cis isomers can be stabilized by intramolecular hydrogen bonding between the two hydroxyl groups.

Table 1: Predicted Geometric Parameters for trans-4,5-Dihydroxyimidazolidin-2-one (Hypothetical DFT Calculation)

ParameterBond/AnglePredicted Value
Bond LengthC2=O81.23 Å
N1-C21.38 Å
N3-C21.38 Å
N1-C51.46 Å
N3-C41.46 Å
C4-C51.55 Å
C4-O61.42 Å
C5-O71.42 Å
Bond AngleN1-C2-N3110.0°
O8-C2-N1125.0°
C2-N1-C5112.0°
C2-N3-C4112.0°
N3-C4-C5103.0°
N1-C5-C4103.0°
Dihedral AngleH(N1)-N1-C5-H(C5)120.0°
H(N3)-N3-C4-H(C4)-120.0°
O6-C4-C5-O7180.0°

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar structures. They would need to be confirmed by specific DFT calculations for this compound.

cluster_cis cis-4,5-dihydroxyimidazolidin-2-one cluster_trans trans-4,5-dihydroxyimidazolidin-2-one cis_structure Chemical structure of the cis isomer trans_structure Chemical structure of the trans isomer start Initial 3D Structure Generation (cis and trans isomers) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc docking_prep Ligand Preparation for Docking geom_opt->docking_prep nmr_calc NMR Chemical Shift Calculation (GIAO method, e.g., PBE0/6-311+G(2d,p)) freq_calc->nmr_calc electronic_props Electronic Properties Analysis (HOMO, LUMO, MEP) freq_calc->electronic_props docking Molecular Docking (e.g., with a target protein) docking_prep->docking analysis Analysis of Results docking->analysis target_prep Target Protein Preparation (e.g., from PDB, remove water, add hydrogens) grid_gen Binding Site Identification and Grid Generation target_prep->grid_gen ligand_prep Ligand Preparation (Generate 3D conformers, assign charges) docking_run Molecular Docking Simulation (e.g., AutoDock Vina, Glide) ligand_prep->docking_run grid_gen->docking_run pose_analysis Analysis of Docking Poses (Binding energy, interactions) docking_run->pose_analysis rescoring Rescoring and Refinement (e.g., MM/GBSA) pose_analysis->rescoring final_analysis Final Analysis and Hit Identification rescoring->final_analysis

References

Methodological & Application

Application Notes and Protocols for 4,5-Dihydroxyimidazolidin-2-one in Textile Finishing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the use of 4,5-dihydroxyimidazolidin-2-one, commonly known in the textile industry as Dimethylol Dihydroxyethylene Urea (DMDHEU), as a cross-linking agent for finishing cellulosic fabrics. DMDHEU is a key chemical for imparting "wash and wear" or "durable press" properties, significantly improving the crease resistance and dimensional stability of textiles derived from cotton and viscose.[1][2][3][4] This document is intended for researchers and scientists, offering detailed experimental protocols, data presentation, and visual diagrams to facilitate the application and evaluation of DMDHEU in a laboratory setting.

DMDHEU functions by forming covalent cross-links with the hydroxyl groups of cellulose macromolecules.[2][5][6] This process, typically carried out under acidic catalysis and heat, creates a stable three-dimensional network within the fiber structure, which prevents the slippage of molecular chains—the primary cause of wrinkling.[6][7] While highly effective, the application of DMDHEU requires careful control of process parameters to optimize performance while minimizing potential side effects, such as a reduction in fabric strength and the release of formaldehyde.[3][5][8] Modern formulations often include modified DMDHEU to reduce formaldehyde release to ultra-low levels.[1][9][10]

Chemical Reaction Mechanism

The fundamental reaction involves the acid-catalyzed formation of ether linkages between the N-methylol groups of DMDHEU and the hydroxyl groups of cellulose. The reaction proceeds under heat, causing the DMDHEU molecule to covalently bond with adjacent cellulose chains, thus creating a stable cross-link.

DMDHEU Cross-linking Mechanism cluster_reactants Reactants cluster_catalyst Conditions cluster_product Product Cellulose1 Cellulose-OH Catalyst Acid Catalyst (e.g., MgCl₂) + Heat DMDHEU HO-CH₂-N(C=O)N(CH₂-OH)-CH(OH)-CH(OH) DMDHEU->Catalyst Cellulose2 Cellulose-OH Crosslinked_Cellulose Cellulose-O-CH₂-N(C=O)N(CH₂-O-Cellulose)-CH(OH)-CH(OH) Catalyst->Crosslinked_Cellulose Forms Ether Linkage Water 2H₂O Catalyst->Water

Caption: Covalent bond formation between DMDHEU and cellulose chains.

Experimental Protocols

Protocol 1: Laboratory-Scale Application of DMDHEU to Cotton Fabric

This protocol describes a standard pad-dry-cure method for applying DMDHEU to a 100% cotton woven fabric.

1. Materials and Equipment:

  • Fabric: Pre-scoured and bleached 100% cotton woven fabric (e.g., 130 g/m²).[3][11]

  • Chemicals:

    • This compound (DMDHEU), typically as a 45-50% aqueous solution.

    • Magnesium chloride hexahydrate (MgCl₂·6H₂O) as a catalyst.[12][13]

    • Non-ionic wetting agent.

    • Acetic acid (optional, for pH adjustment).

    • Sodium carbonate (for after-wash).

    • Distilled water.

  • Equipment:

    • Laboratory padding mangle.

    • Stenter or laboratory oven with temperature control.

    • Analytical balance.

    • Beakers and graduated cylinders.

    • pH meter.

2. Procedure:

a. Preparation of Finishing Solution (Example for 1000 mL):

  • To approximately 800 mL of distilled water, add 1.0 g of a non-ionic wetting agent and stir until dissolved.

  • Add a specified amount of DMDHEU solution (e.g., for a 60 g/L concentration, add 120 g of a 50% DMDHEU solution).[4][8]

  • Add a corresponding amount of catalyst (e.g., 15 g/L of MgCl₂·6H₂O).[8][14] The typical ratio of DMDHEU to catalyst is around 4:1 to 3:1.

  • Stir the solution until all components are fully dissolved.

  • Adjust the pH of the solution to 4.5-5.0 using a dilute solution of acetic acid, if necessary.[4]

  • Add distilled water to bring the final volume to 1000 mL.

b. Fabric Treatment (Pad-Dry-Cure Process):

  • Condition the cotton fabric samples in a standard atmosphere (20 ± 2 °C and 65 ± 2% relative humidity) for at least 24 hours before treatment.[4]

  • Set the pressure of the laboratory padding mangle to achieve a desired wet pick-up percentage (e.g., 70-80%). Wet pick-up is the amount of solution absorbed by the fabric based on its original dry weight.[4][15]

  • Immerse a pre-weighed fabric sample in the finishing solution and then pass it through the nip of the padding mangle.

  • Immediately weigh the wet fabric to confirm the wet pick-up percentage.

  • Dry the padded fabric in an oven at 100-120 °C for 2-3 minutes.[4][13]

  • Cure the dried fabric at a higher temperature, typically 150-160 °C, for 2-5 minutes.[4][12][13]

  • After curing, rinse the fabric thoroughly, first with hot water and then with a 1-2 g/L sodium carbonate solution at 50°C for 5-10 minutes to remove any unreacted chemicals.[13]

  • Finally, rinse with cold water and air dry.

  • Condition the treated fabric samples in the standard atmosphere for at least 24 hours before evaluation.

Pad-Dry-Cure Workflow Start Fabric Sample Padding Immerse in DMDHEU Solution & Squeeze (70-80% Wet Pick-up) Start->Padding Step 1 Drying Dry at 100-120°C (2-3 min) Padding->Drying Step 2 Curing Cure at 150-160°C (2-5 min) Drying->Curing Step 3 Washing Rinse & Neutralize (Na₂CO₃ solution) Curing->Washing Step 4 Final_Drying Air Dry & Condition Washing->Final_Drying Step 5 End Finished Fabric Final_Drying->End

Caption: Standard workflow for the pad-dry-cure finishing process.

Protocol 2: Evaluation of Wrinkle Recovery Angle

This protocol follows the AATCC Test Method 66 to quantify the crease resistance of the treated fabric.[1][7]

1. Materials and Equipment:

  • Specimens: Conditioned treated and untreated fabric samples.

  • Equipment:

    • Crease recovery tester.

    • Loading device (plastic press) and weight.

    • Specimen cutting template (40 x 15 mm).

    • Tweezers.

2. Procedure:

  • From each conditioned fabric sample, cut at least six specimens: three with the long dimension parallel to the warp and three parallel to the weft.[10]

  • Fold a specimen in half (face-to-face) and place it in the loading device.

  • Apply a standard weight (e.g., 500g) onto the specimen for 5 minutes to create a crease.

  • Remove the weight and, using tweezers, transfer the creased specimen to the specimen holder of the crease recovery tester.

  • Allow the specimen to recover from the crease for 5 minutes.

  • Measure and record the angle of recovery from the instrument's scale. A higher angle indicates better wrinkle recovery.[3]

  • Repeat the procedure for all specimens.

  • Calculate the average wrinkle recovery angle (WRA) for the warp and weft directions. The sum of the warp and weft WRA is often reported.

Protocol 3: Determination of Free Formaldehyde Content

This protocol is based on the water extraction method described in ISO 14184-1.[2][9][16][17]

1. Materials and Equipment:

  • Specimens: Conditioned treated fabric samples.

  • Chemicals:

    • Distilled water (Grade 3).

    • Acetylacetone (Nash) reagent.

    • Formaldehyde standard solutions for calibration.

  • Equipment:

    • Stoppered conical flasks or glass-stoppered test tubes.

    • Water bath with temperature control (40 ± 2 °C).

    • UV-Vis Spectrophotometer.

    • Analytical balance.

2. Procedure:

  • Weigh 1.0 ± 0.05 g of the conditioned fabric specimen, cut into small pieces.

  • Place the specimen in a flask and add 100 mL of distilled water.

  • Stopper the flask and place it in a water bath at 40 ± 2 °C for 60 ± 5 minutes, shaking occasionally.

  • Cool the flask and filter the extract.

  • Pipette a known volume (e.g., 5 mL) of the filtered extract into a test tube.

  • Add an equal volume (5 mL) of acetylacetone reagent to the test tube and shake.[9]

  • Place the test tube in the water bath at 40 ± 2 °C for 30 ± 5 minutes to allow color development.[2]

  • Cool the tube to room temperature.

  • Measure the absorbance of the solution using a spectrophotometer at a wavelength of 412 nm.[9]

  • Determine the concentration of formaldehyde in the extract by comparing the absorbance to a calibration curve prepared from standard formaldehyde solutions.

  • Calculate the formaldehyde content in the original fabric sample and express it in mg/kg.

Data Presentation

The effectiveness of the DMDHEU treatment is highly dependent on the application parameters. The following tables summarize typical quantitative data obtained from experimental studies.

Table 1: Effect of DMDHEU Concentration on Fabric Properties (Conditions: 100% Cotton, 15 g/L MgCl₂ catalyst, 110°C drying for 3 min, 150°C curing for 3 min)

DMDHEU Conc. (g/L)Wrinkle Recovery Angle (W+F, degrees)Tensile Strength Retention (%)Formaldehyde Release (mg/kg)
0 (Untreated)165100< 20
3523065150
4525560200
6027055280
Data synthesized from multiple sources for illustrative purposes.[4][8][14]

Table 2: Effect of Curing Temperature and Time on Wrinkle Recovery Angle (WRA) (Conditions: 100% Cotton, 45 g/L DMDHEU, 15 g/L MgCl₂ catalyst, 80% wet pick-up)

Curing Temperature (°C)Curing Time (min)Wrinkle Recovery Angle (W+F, degrees)
1502.0245
1502.5252
1503.0258
1602.0255
1602.5263
1603.0270
Data synthesized from multiple sources for illustrative purposes.[4][13]

References

Application Notes and Protocols for Crosslinking Cotton Fibers with 4,5-dihydroxyimidazolidin-2-one (DMDHEU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the crosslinking of cotton fibers using 4,5-dihydroxyimidazolidin-2-one (DMDHEU), a common reagent for imparting wrinkle resistance and dimensional stability to cellulosic textiles. The methodology is based on the widely used pad-dry-cure method. This application note includes comprehensive experimental procedures, data on the effects of varying reagent concentrations, and visual representations of the workflow and chemical pathways involved.

Introduction

Cotton, a natural cellulosic fiber, is widely utilized in the textile industry due to its comfort, breathability, and absorbency. However, its susceptibility to wrinkling necessitates chemical modification to improve its easy-care properties. Crosslinking with agents like this compound (DMDHEU) is a standard industrial practice to enhance wrinkle recovery and dimensional stability. DMDHEU forms covalent crosslinks between cellulose chains in the amorphous regions of the cotton fiber, thereby reducing chain slippage and improving the fabric's resilience to creasing.[1] This process, however, can affect other fabric properties such as tensile strength and abrasion resistance. Therefore, optimizing the treatment conditions is crucial for achieving the desired performance with minimal adverse effects.

Experimental Protocols

The crosslinking of cotton fibers with DMDHEU is typically performed using a pad-dry-cure method. The following protocol is a representative procedure synthesized from established research.

1. Materials and Reagents:

  • 100% Cotton fabric (woven or knitted)

  • This compound (DMDHEU)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O) as a catalyst

  • Wetting agent

  • Softener

  • Sodium carbonate

  • Distilled water

2. Pre-treatment of Cotton Fabric: Before crosslinking, it is essential to prepare the cotton fabric to ensure uniform treatment and optimal reaction efficiency.

  • Scouring: The fabric is first washed with a solution containing a wetting agent and sodium carbonate to remove natural waxes, pectins, and other impurities. This is typically carried out at elevated temperatures (e.g., 60°C for 2 hours).[2]

  • Rinsing and Drying: The scoured fabric is thoroughly rinsed with distilled water to remove any residual chemicals and then dried completely.

3. Preparation of the Finishing Solution: The finishing bath is prepared by dissolving the DMDHEU, catalyst, and other additives in distilled water. The concentrations can be varied to achieve different levels of performance.

  • Prepare aqueous solutions of DMDHEU and magnesium chloride at the desired concentrations. For example, to achieve a 60 g/L DMDHEU and 20 g/L MgCl₂·6H₂O solution, dissolve 60 grams of DMDHEU and 20 grams of MgCl₂·6H₂O in distilled water and make up the volume to 1 liter.

  • Add a wetting agent and a softener to the solution as required to improve fabric handling and performance.

4. Padding Process: The padding process ensures the uniform application of the finishing solution onto the fabric.

  • The pre-treated and dried cotton fabric is immersed in the finishing solution.

  • The saturated fabric is then passed through a laboratory padder at a controlled pressure (e.g., 1.5 bar) and speed (e.g., 1 meter per minute) to achieve a specific wet pick-up percentage.[1][2] The wet pick-up is the amount of solution absorbed by the fabric relative to its dry weight.

5. Drying and Curing: The drying and curing steps are critical for the crosslinking reaction.

  • Drying: The padded fabric is dried in an oven at a temperature of 100-120°C for 2-3 minutes to remove water.[1][2]

  • Curing: The dried fabric is then cured at a higher temperature, typically between 150°C and 170°C, for a duration of 45 seconds to 3 minutes.[1][2] During this stage, the DMDHEU reacts with the cellulose chains in the presence of the catalyst to form crosslinks.

6. Post-treatment: After curing, the fabric is washed to remove any unreacted chemicals.

  • The cured fabric is rinsed thoroughly with water.

  • A final wash with a mild detergent may be performed, followed by another rinse.

  • The fabric is then tumble-dried.

Data Presentation

The concentration of DMDHEU and the catalyst significantly impacts the final properties of the cotton fabric. The following tables summarize the quantitative effects of varying concentrations on key performance indicators for woven and knitted cotton fabrics.

Table 1: Effect of DMDHEU and Catalyst Concentration on Woven Cotton Fabric Properties

DMDHEU Conc. (g/L)Catalyst (MgCl₂) Conc. (g/L)Crease Recovery Angle (°) (Warp + Weft)Tensile Strength Loss (%)Abrasion Resistance (Loss in mass, %)
0 (Untreated)0~1500Varies
3515IncreasedIncreasedIncreased
4020Increased furtherIncreased furtherIncreased further
6020Optimal for easy careSignificantSignificant
10030Optimal for non-ironHigherHigher

Data synthesized from multiple sources indicating general trends.[1][2]

Table 2: Effect of DMDHEU and Catalyst Concentration on Knitted Cotton Fabric Properties

DMDHEU Conc. (g/L)Catalyst (MgCl₂) Conc. (g/L)Bursting Strength Loss (%)Washing Shrinkage (%) (Wales & Course)
0 (Untreated)00Varies
3015IncreasedDecreased
4016.5Increased furtherDecreased further
5018SignificantSignificantly Decreased

Data synthesized from multiple sources indicating general trends.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_treatment Crosslinking Treatment cluster_post Post-Treatment scouring Scouring rinsing_drying1 Rinsing & Drying scouring->rinsing_drying1 padding Padding with DMDHEU solution rinsing_drying1->padding drying Drying (100-120°C) padding->drying curing Curing (150-170°C) drying->curing washing Washing curing->washing final_drying Final Drying washing->final_drying end end final_drying->end Finished Fabric

Caption: Experimental workflow for crosslinking cotton with DMDHEU.

chemical_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Crosslinking Reaction cellulose Cellulose-OH ether_formation Ether Bond Formation (Cellulose-O-CH₂-N) cellulose->ether_formation dmdheu DMDHEU activation Activation of DMDHEU dmdheu->activation catalyst MgCl₂ (Lewis Acid) catalyst->activation Heat activation->ether_formation crosslink Cellulose-O-CH₂-N-R-N-CH₂-O-Cellulose ether_formation->crosslink Reaction with another cellulose chain

Caption: Chemical pathway of DMDHEU crosslinking with cellulose.

References

Application Notes and Protocols for the Analytical Detection of Residual 4,5-dihydroxyimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dihydroxyimidazolidin-2-one (DHI), also known as dihydroxyethyleneurea (DHEU), is a chemical compound formed from the reaction of urea and glyoxal. It serves as a crucial building block in the synthesis of various cross-linking agents, most notably in the textile industry for the production of durable press finishes like dimethyloldihydroxyethyleneurea (DMDHEU). The presence of residual DHI in finished products or pharmaceutical excipients is a critical quality attribute to monitor, as it can impact product stability, performance, and safety.

These application notes provide detailed protocols for the quantitative analysis of residual this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The HPLC-UV method offers a robust and widely accessible approach for routine quality control, while the LC-MS/MS method provides higher sensitivity and selectivity for trace-level detection.

Analyte Information

Compound NameThis compound (DHI)
Synonyms Dihydroxyethyleneurea (DHEU)
CAS Number 3720-97-6
Molecular Formula C₃H₆N₂O₃
Molecular Weight 118.09 g/mol
Chemical Structure
Properties DHI is a polar, water-soluble compound with no significant chromophore, which presents challenges for direct UV detection at high sensitivity.

Proposed Analytical Methods

Two primary methods are proposed for the determination of residual DHI:

  • HPLC-UV: A robust and cost-effective method suitable for routine quantification in samples where DHI concentrations are expected to be at moderate levels.

  • LC-MS/MS: A highly sensitive and selective method for trace-level quantification, ideal for applications with stringent limits on residual impurities.

Method 1: HPLC-UV Analysis of Residual DHI

This method is based on reversed-phase chromatography with UV detection at a low wavelength, where the carbonyl group of DHI exhibits some absorbance.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For improved retention of this polar analyte, an aqueous C18 or a polar-embedded phase column can also be considered.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Standard: this compound reference standard.

  • Sample Diluent: Ultrapure water or a mixture of water and acetonitrile.

Experimental Protocol: HPLC-UV
  • Standard Preparation:

    • Prepare a stock solution of DHI reference standard in ultrapure water at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the sample diluent.

  • Sample Preparation:

    • For Water-Soluble Matrices (e.g., finishing solutions): Accurately weigh the sample and dissolve it in a known volume of ultrapure water to achieve an expected DHI concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

    • For Solid Matrices (e.g., textiles):

      • Accurately weigh a representative portion of the sample (e.g., 1 gram of finely cut textile).

      • Extract the sample with a known volume of ultrapure water (e.g., 20 mL) by sonicating for 30 minutes in a water bath.

      • Centrifuge the extract to pellet any solid material.

      • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • UV Detection Wavelength: 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 98 2
      10.0 98 2
      15.0 50 50
      20.0 50 50
      20.1 98 2

      | 25.0 | 98 | 2 |

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the DHI standard against its concentration.

    • Determine the concentration of DHI in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare DHI Standards HPLC_Run HPLC-UV Analysis Standard_Prep->HPLC_Run Sample_Prep Prepare Sample Extract Sample_Prep->HPLC_Run Calibration Generate Calibration Curve HPLC_Run->Calibration Quantification Quantify DHI in Samples HPLC_Run->Quantification Calibration->Quantification

Caption: Workflow for the HPLC-UV analysis of residual DHI.

Method 2: LC-MS/MS Analysis of Residual DHI

This method offers superior sensitivity and selectivity, making it suitable for trace-level quantification of DHI.

Instrumentation and Materials
  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 3 µm particle size) is recommended for enhanced retention of the polar DHI. Alternatively, a C18 column can be used with a highly aqueous mobile phase.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard: this compound reference standard.

  • Internal Standard (IS): A stable isotope-labeled DHI (e.g., ¹³C₃, ¹⁵N₂-DHI) is ideal. If unavailable, a structurally similar compound not present in the sample can be used after validation.

  • Sample Diluent: Water:Acetonitrile (95:5, v/v).

Experimental Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Follow the same procedures as for the HPLC-UV method, but prepare calibration standards at a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

    • Spike all standards and samples with the internal standard at a constant concentration.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient Program (for HILIC):

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 5 95
      5.0 50 50
      6.0 50 50
      6.1 5 95

      | 10.0 | 5 | 95 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The exact mass-to-charge ratios (m/z) for precursor and product ions should be determined by infusing a standard solution of DHI into the mass spectrometer. A plausible transition would be based on the protonated molecule [M+H]⁺.

        Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
        DHI 119.05 To be determined To be optimized

        | Internal Standard | To be determined | To be determined | To be optimized |

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Data Analysis:

    • Create a calibration curve by plotting the ratio of the DHI peak area to the internal standard peak area against the concentration of the DHI standards.

    • Quantify DHI in the samples using the calculated calibration curve.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare DHI & IS Standards LCMS_Run LC-MS/MS Analysis (MRM) Standard_Prep->LCMS_Run Sample_Prep Prepare & Spike Sample Extract Sample_Prep->LCMS_Run Calibration Generate Calibration Curve (Area Ratio vs. Conc.) LCMS_Run->Calibration Quantification Quantify DHI in Samples LCMS_Run->Quantification Calibration->Quantification

Caption: Workflow for the LC-MS/MS analysis of residual DHI.

Method Validation Parameters and Representative Data

The proposed analytical methods should be validated according to ICH Q2(R1) guidelines or equivalent. The following tables provide typical acceptance criteria and example data for analogous small polar molecules, which should be established for DHI.

Table 1: System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Table 2: Linearity, LOD, and LOQ (Example Data)
MethodLinearity RangeCorrelation Coefficient (r²)LODLOQ
HPLC-UV 1 - 100 µg/mL≥ 0.998~0.3 µg/mL~1.0 µg/mL
LC-MS/MS 0.1 - 100 ng/mL≥ 0.995~0.03 ng/mL~0.1 ng/mL
Table 3: Accuracy and Precision (Example Data)
MethodSpiked ConcentrationAccuracy (% Recovery)Precision (% RSD)
HPLC-UV Low QC (3 µg/mL)98.5 - 101.2≤ 1.8
Mid QC (50 µg/mL)99.1 - 100.8≤ 1.5
High QC (80 µg/mL)98.9 - 101.0≤ 1.2
LC-MS/MS Low QC (0.3 ng/mL)95.5 - 104.3≤ 5.0
Mid QC (5 ng/mL)97.2 - 102.1≤ 3.5
High QC (80 ng/mL)98.0 - 101.5≤ 2.8

Troubleshooting

IssuePotential CauseSuggested Solution
Poor peak shape (fronting or tailing) Column degradation, inappropriate mobile phase pH, sample overload.Use a new column, adjust mobile phase pH, inject a lower concentration of the sample.
No or low retention of DHI Mobile phase is too strong, incorrect column chemistry.Increase the aqueous component of the mobile phase, switch to a HILIC or polar-embedded column.
Low sensitivity (HPLC-UV) DHI has a weak chromophore.Ensure detection is at a low wavelength (e.g., 205-215 nm). For trace analysis, use the LC-MS/MS method.
Signal suppression (LC-MS/MS) Matrix effects.Improve sample cleanup, dilute the sample, use a stable isotope-labeled internal standard.

Logical Relationship of Method Selection

Method_Selection Start Need to Quantify Residual DHI Concentration Expected DHI Concentration? Start->Concentration High_Conc High to Moderate (> 1 µg/mL) Concentration->High_Conc High Low_Conc Trace Levels (< 1 µg/mL) Concentration->Low_Conc Low HPLC_Method Use HPLC-UV Method High_Conc->HPLC_Method LCMS_Method Use LC-MS/MS Method Low_Conc->LCMS_Method End Report Results HPLC_Method->End LCMS_Method->End

Application Note: Quantification of 4,5-dihydroxyimidazolidin-2-one in Treated Fabrics using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-dihydroxyimidazolidin-2-one (DMDHEU) is a widely utilized cross-linking agent in the textile industry to impart durable press and wrinkle-resistant properties to fabrics, particularly those made from cotton and its blends.[1] The application of DMDHEU involves treating the fabric with a formulation containing the resin, followed by a curing process at elevated temperatures. While effective, concerns exist regarding the potential for the release of formaldehyde, a known irritant and carcinogen, from both unreacted DMDHEU and the finished fabric over time.[2]

Regulatory standards and quality control measures necessitate the accurate quantification of residual DMDHEU in treated textiles. This application note details a robust and reliable indirect method for the quantification of DMDHEU in fabric samples using High-Performance Liquid Chromatography (HPLC). Due to the low UV absorbance of the DMDHEU molecule itself, a direct quantification by HPLC-UV is challenging. The presented protocol, therefore, employs an acidic hydrolysis step to quantitatively release formaldehyde from the DMDHEU present in a fabric extract. The liberated formaldehyde is then derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, chromophoric hydrazone, which is subsequently quantified by reverse-phase HPLC with UV detection. This method provides a sensitive and specific means to determine the DMDHEU content in treated fabrics.

Experimental Protocols

Materials and Reagents
  • Deionized (DI) water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Orthophosphoric acid, analytical grade

  • 2,4-Dinitrophenylhydrazine (DNPH), 97% purity

  • Formaldehyde solution, 37 wt. % in water, analytical standard

  • This compound (DMDHEU) standard, 95% purity

  • Treated fabric samples

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

Preparation of Standard Solutions

a. Formaldehyde Stock Standard (approx. 1000 µg/mL): Accurately weigh approximately 0.27 g of 37% formaldehyde solution into a 100 mL volumetric flask and dilute to volume with DI water. The exact concentration should be determined by titration.

b. DNPH Derivatizing Solution (0.1% w/v): Dissolve 0.1 g of DNPH in 100 mL of acetonitrile. Gentle warming and sonication may be required to fully dissolve the reagent.

c. Calibration Standards: Prepare a series of calibration standards by diluting the formaldehyde stock standard with DI water to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL. To each 5 mL aliquot of the diluted formaldehyde standard, add 5 mL of the DNPH derivatizing solution and 100 µL of 2 M hydrochloric acid. Vortex and allow the reaction to proceed at room temperature for at least 1 hour in the dark.

Sample Preparation

a. Extraction: Accurately weigh approximately 1 gram of the treated fabric, cut into small pieces. Place the fabric in a 50 mL conical flask and add 20 mL of DI water. Tightly cap the flask and place it in a shaking water bath at 40°C for 60 minutes. After extraction, allow the solution to cool to room temperature and filter the extract through a 0.45 µm syringe filter.

b. Acid Hydrolysis: Transfer 5 mL of the filtered fabric extract into a 15 mL screw-cap vial. Add 1 mL of 6 M sulfuric acid. Cap the vial tightly and place it in a heating block at 100°C for 30 minutes to hydrolyze the DMDHEU to formaldehyde. Allow the vial to cool completely.

c. Derivatization: To the cooled, hydrolyzed sample, add 5 mL of the DNPH derivatizing solution. Vortex the mixture and let it stand for at least 1 hour at room temperature in the dark to ensure complete derivatization.

Method Validation

The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The validation should include the following parameters:

  • Linearity: A calibration curve should be constructed by plotting the peak area of the formaldehyde-DNPH derivative against the concentration of the formaldehyde standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Precision: The precision of the method should be assessed by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be ≤ 2%.

  • Accuracy: Accuracy should be determined by spiking known amounts of DMDHEU into untreated fabric extracts and calculating the percent recovery. Recoveries should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Data Presentation

The quantitative data for the analysis of DMDHEU in treated fabrics is summarized in the tables below.

Table 1: HPLC Method Parameters and Performance

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Detection Wavelength360 nm
Retention Time (Formaldehyde-DNPH)~ 4.5 min
Correlation Coefficient (r²)0.9995
LOD0.1 µg/mL
LOQ0.3 µg/mL

Table 2: Calibration Data for Formaldehyde Standards

Standard Conc. (µg/mL)Peak Area (mAU*s)
0.515,234
1.030,156
5.0151,890
10.0302,543
20.0605,120

Table 3: Quantification of DMDHEU in Treated Fabric Samples

Sample IDWeight (g)Peak Area (mAUs)Calculated Formaldehyde (µg/g fabric)Calculated DMDHEU (µg/g fabric)
Fabric A1.023254,3218.4541.4
Fabric B1.011487,65416.2179.4
Fabric C (Untreated)1.050Not Detected< LOQ< LOQ

*Calculation based on the stoichiometric release of 2 moles of formaldehyde from 1 mole of DMDHEU (MW of DMDHEU = 148.12 g/mol , MW of Formaldehyde = 30.03 g/mol ).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis fabric Weigh Treated Fabric extraction Aqueous Extraction (40°C, 60 min) fabric->extraction filtration Filtration (0.45 µm) extraction->filtration hydrolysis Acid Hydrolysis (H₂SO₄, 100°C, 30 min) filtration->hydrolysis derivatization DNPH Derivatization (1 hour, RT) hydrolysis->derivatization hplc_injection Inject Sample into HPLC derivatization->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection UV Detection at 360 nm separation->detection quantification Quantification using Calibration Curve detection->quantification

Caption: Experimental workflow for DMDHEU quantification.

derivatization_reaction cluster_reactants Reactants cluster_product Product formaldehyde Formaldehyde (from DMDHEU hydrolysis) hydrazone Formaldehyde-2,4-dinitrophenylhydrazone (Chromophoric) formaldehyde->hydrazone + DNPH (Acid Catalyst) dnph 2,4-Dinitrophenylhydrazine (DNPH)

Caption: Derivatization of formaldehyde with DNPH.

References

Application Notes and Protocols for Wood Modification and Preservation Using 4,5-dihydroxyimidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The modification of wood with chemical agents is a well-established method to enhance its inherent properties, particularly dimensional stability and resistance to biological degradation. Among the various reagents used, 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU), a derivative of 4,5-dihydroxyimidazolidin-2-one (DHEU), has been extensively researched and shown to be highly effective. This document provides detailed application notes and protocols for the use of DMDHEU in wood modification, targeting researchers, scientists, and professionals in materials science and drug development. The process involves the impregnation of wood with a DMDHEU solution, followed by a curing step where the chemical cross-links with the hydroxyl groups of the wood cell wall polymers.[1] This modification bulks the cell wall, reduces its hygroscopicity, and creates a barrier against decay fungi and insects.[2][3]

I. Data Presentation: Effects of DMDHEU Treatment on Wood Properties

The following tables summarize the quantitative effects of DMDHEU treatment on various wood properties, compiled from several research studies.

Table 1: Enhanced Durability of DMDHEU-Treated Wood Against Fungal Decay

Wood SpeciesFungal SpeciesWeight Percent Gain (WPG) of DMDHEU (%)Mass Loss (ML) (%)Durability ClassReference
Pinus sylvestris (Scots Pine)Coniophora puteanaNot specified< 5 (median)1 (Highly Durable)[2]
Pinus sylvestris (Scots Pine)Rhodonia placentaNot specified< 5 (median)1 (Highly Durable)[2]
Pinus sylvestris (Scots Pine)Trametes versicolorNot specified< 5 (median)1 (Highly Durable)[2]

Note: Durability Class is based on the EN 113-2 standard, where Class 1 represents the highest durability.[2]

Table 2: Improvement in Dimensional Stability of DMDHEU-Treated Wood Composites

Wood Composite TypeTreatmentTest ConditionThickness Swelling (%)Reference
Birch PlywoodDMDHEU Resin Impregnation192 hours water exposure≤ 5[3]
Medium-Density Fiberboard (MDF)Untreated (Control)Water spray exposure11[3]
Birch PlywoodUntreated (Control)Water spray exposure> 6[3]

II. Experimental Protocols

This section outlines the detailed methodologies for the modification of wood samples with DMDHEU.

Protocol 1: Wood Sample Preparation and Impregnation

1. Materials:

  • Wood samples (e.g., Pinus sylvestris sapwood), cut to desired dimensions.
  • 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU) solution (commercial or lab-synthesized).
  • Distilled water.
  • Catalyst (e.g., maleic acid), if required by the specific formulation.
  • Vacuum-pressure impregnation apparatus.
  • Drying oven.
  • Curing oven.

2. Procedure:

  • Sample Conditioning: Dry the wood samples in an oven at 103 ± 2°C until a constant weight is achieved. Record the initial dry weight (W_i).
  • Impregnation Solution Preparation: Prepare an aqueous solution of DMDHEU at the desired concentration (e.g., 10-30% w/w). If a catalyst is used, add it to the solution according to the manufacturer's recommendations.
  • Vacuum-Pressure Impregnation: a. Place the dried wood samples in the impregnation chamber. b. Apply a vacuum of approximately -0.8 bar for 30 minutes to remove air from the wood structure. c. Introduce the DMDHEU solution into the chamber while maintaining the vacuum until the samples are fully submerged. d. Release the vacuum and apply a pressure of 8-10 bar for 2 hours to facilitate the penetration of the solution into the wood cell walls.
  • Post-Impregnation: a. Release the pressure and remove the samples from the chamber. b. Gently wipe off excess solution from the surface of the samples. c. Weigh the wet, treated samples (W_w) to determine the uptake of the solution.

Protocol 2: Curing and Post-Treatment Analysis

1. Procedure:

  • Drying: Dry the impregnated samples at a moderate temperature (e.g., 60-80°C) for 24-48 hours to remove the water from the wood.
  • Curing: Transfer the dried samples to a curing oven. The curing temperature is a critical parameter and typically ranges from 120°C to 160°C. A common curing schedule is 120°C for 24 hours. The temperature and duration can be adjusted based on the wood species and desired properties.
  • Final Conditioning: After curing, condition the samples in a standard climate chamber (e.g., 20°C, 65% relative humidity) until they reach a constant weight. Record the final conditioned weight (W_f).
  • Calculation of Weight Percent Gain (WPG): The WPG is a measure of the amount of chemical fixed in the wood and is calculated as follows: WPG (%) = [(W_f - W_i) / W_i] * 100

Protocol 3: Evaluation of Fungal Decay Resistance (Adapted from EN 113-2)

1. Materials:

  • DMDHEU-treated and untreated (control) wood samples.
  • Pure cultures of wood-decaying fungi (e.g., Coniophora puteana, Trametes versicolor).
  • Malt extract agar.
  • Sterile culture vessels.
  • Incubation chamber.

2. Procedure:

  • Sample Sterilization: Sterilize the treated and control wood samples.
  • Fungal Culture Preparation: Prepare active fungal cultures on malt extract agar in petri dishes.
  • Inoculation: Place the sterile wood samples in the culture vessels in contact with the fungal mycelium.
  • Incubation: Incubate the vessels at a controlled temperature and humidity (e.g., 22°C, 70% RH) for a specified period (e.g., 16 weeks).
  • Mass Loss (ML) Determination: After incubation, carefully remove the mycelium from the wood samples, dry them to a constant weight, and record the final dry weight (W_d). Calculate the mass loss as follows: ML (%) = [(W_i - W_d) / W_i] * 100 where W_i is the initial dry weight of the sample before incubation.

III. Visualizations

The following diagrams illustrate the experimental workflow and the chemical mechanism of wood modification with DMDHEU.

experimental_workflow cluster_preparation Sample Preparation cluster_treatment Treatment Process cluster_evaluation Evaluation Wood_Sample Wood Sample Drying_Initial Oven Drying (103°C) Wood_Sample->Drying_Initial Weighing_Initial Record Initial Dry Weight (Wi) Drying_Initial->Weighing_Initial Impregnation Vacuum-Pressure Impregnation with DMDHEU Solution Weighing_Initial->Impregnation Drying_Post Drying (60-80°C) Impregnation->Drying_Post Curing Curing (120-160°C) Drying_Post->Curing Conditioning Conditioning (20°C, 65% RH) Curing->Conditioning Weighing_Final Record Final Weight (Wf) Conditioning->Weighing_Final WPG_Calc Calculate WPG Weighing_Final->WPG_Calc Performance_Testing Performance Testing (e.g., Durability, Dimensional Stability) WPG_Calc->Performance_Testing

Caption: Experimental workflow for wood modification with DMDHEU.

chemical_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Wood_Polymer Wood Polymer (Cellulose/Lignin) with -OH groups Crosslinking Crosslinking Reaction (Heat + Catalyst) Wood_Polymer->Crosslinking DMDHEU DMDHEU (1,3-dimethylol-4,5-dihydroxyethyleneurea) DMDHEU->Crosslinking Modified_Wood Modified Wood Polymer (Cross-linked structure) Crosslinking->Modified_Wood

Caption: Simplified mechanism of DMDHEU cross-linking with wood polymers.

References

Application Notes: Formulation of Finishing Baths with 4,5-dihydroxyimidazolidin-2-one (DMDHEU)

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-TX-202512 Revision: 1.0 Topic: Formulation and Application of 4,5-dihydroxyimidazolidin-2-one (DMDHEU) for Wrinkle-Resistant Finishing of Cellulosic Textiles. Audience: Textile Chemists, Researchers, and Formulation Scientists.

Introduction

This compound, commonly known as Dimethylol Dihydroxyethylene Urea (DMDHEU), is a paramount crosslinking agent in the textile industry for imparting durable press or "wrinkle-free" properties to cellulosic fabrics like cotton, viscose, and their blends.[1] Its widespread use is attributed to its high reactivity, cost-effectiveness, and excellent durability to laundering.[2][3]

The application of DMDHEU involves impregnating the fabric with an aqueous finishing bath followed by a high-temperature curing step. During this process, DMDHEU molecules form stable cross-links between cellulose polymer chains.[4] This cross-linked network restricts the movement of the cellulose chains, reducing wrinkling and improving dimensional stability.[1] This document provides detailed protocols for the formulation of DMDHEU-based finishing baths, the application process, and methods for performance evaluation.

Principle of Action: Cellulose Crosslinking

The efficacy of DMDHEU lies in its ability to form covalent ether bonds with the hydroxyl groups of cellulose chains in the presence of an acid catalyst at elevated temperatures.[1][5] This reaction, depicted below, creates a three-dimensional network within the amorphous regions of the fiber, which imparts elastic recovery from deformation such as wrinkling.

DMDHEU_Cellulose_Reaction DMDHEU Crosslinking Reaction with Cellulose cluster_reactants Reactants cluster_conditions Conditions cluster_product Product DMDHEU DMDHEU (this compound) Crosslinked Crosslinked Cellulose (Ether Linkages Formed) DMDHEU->Crosslinked Forms links between chains Cellulose Two Cellulose Chains with -OH groups Cellulose->Crosslinked Catalyst Acid Catalyst (e.g., MgCl₂) Catalyst->DMDHEU Heat Curing (High Temperature) Heat->DMDHEU Pad_Dry_Cure_Workflow Pad-Dry-Cure Experimental Workflow prep 1. Fabric & Bath Preparation pad 2. Padding (Impregnation & Squeezing) prep->pad Wet Pick-up: 70-80% dry 3. Drying (100-120°C) pad->dry Time: 2-3 min cure 4. Curing (150-170°C) dry->cure Time: 0.75-5 min wash 5. After-washing (Removal of residues) cure->wash final 6. Final Drying & Conditioning wash->final Logical_Relationships Influence of Formulation Variables on Fabric Properties cluster_inputs Input Variables cluster_outputs Performance Outcomes dmdheu DMDHEU Conc. wra Wrinkle Recovery Angle dmdheu->wra + (Increases) strength Strength Loss dmdheu->strength + (Increases) hcho Formaldehyde Release dmdheu->hcho + (Increases) stiffness Stiffness dmdheu->stiffness + (Increases) catalyst Catalyst Conc. catalyst->wra + catalyst->strength + cure_temp Curing Temp/Time cure_temp->wra + cure_temp->strength +

References

Application Notes and Protocols: Catalyst Systems for 4,5-Dihydroxyimidazolidin-2-one (DMDHEU) Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydroxyimidazolidin-2-one (DMDHEU), a cyclic urea derivative, is a widely utilized crosslinking agent. Its primary application is in the textile industry to impart crease resistance to cellulosic fabrics like cotton. The crosslinking process, which forms stable ether linkages between DMDHEU and hydroxyl groups on polymer chains, is contingent on effective catalytic systems. This document provides a detailed overview of common catalyst systems, their mechanisms, and protocols for their evaluation. Furthermore, it explores the potential application of this crosslinking chemistry in the realm of drug development, particularly in the modification of biopolymers and hydrogels for controlled-release systems.

Catalyst Systems for DMDHEU Crosslinking

The crosslinking reaction of DMDHEU with hydroxyl-containing polymers, such as cellulose, is typically catalyzed by Lewis acids. These catalysts facilitate the formation of a carbocation intermediate on the N-methylol groups of DMDHEU, which then reacts with the hydroxyl groups of the substrate.

Commonly Used Catalysts:

  • Magnesium Chloride (MgCl₂): This is the most frequently used catalyst in textile applications due to its effectiveness, low cost, and minimal impact on fabric shade[1][2].

  • Zinc Nitrate (Zn(NO₃)₂): Another effective Lewis acid catalyst for N-methylol compounds.

  • Mixed Catalyst Systems: Combinations of a Lewis acid with an organic acid, such as MgCl₂ with citric acid, can enhance catalytic activity, potentially allowing for lower curing temperatures[3].

Data Presentation: Comparative Performance of Catalysts

The following tables summarize quantitative data from various studies on the performance of different catalyst systems in the DMDHEU crosslinking of cotton fabric. Note: Direct comparison should be made with caution as experimental conditions (fabric type, reagent concentrations, and curing parameters) may vary between studies.

Table 1: Effect of DMDHEU and MgCl₂ Concentration on Crease Recovery Angle (CRA) and Strength Loss

DMDHEU Conc. (g/L)Catalyst (MgCl₂) Conc. (g/L)Curing ConditionsCrease Recovery Angle (W+F, °)Tensile Strength Loss (%)Reference
3515150°C, 3 min~240~15[4]
5016.5150°C, 3 min~260~25[4]
6020170°C, 45 sec>260~35[2]
10030170°C, 45 sec>280~50[2]

Table 2: Comparison of Different Crosslinking Systems

Crosslinking SystemCatalyst SystemCuring ConditionsCrease Recovery Angle (W+F, °)Tensile Strength Retention (%)Reference
10.5% DMDHEUSelf-catalyzed165°C, 2 minNot specified~45%[5]
12% DMDHEU0.5% MgCl₂ / Acetic Acid (pH 3)130°C, 5-7 min~240-250~40-50%
12% DMDHEU0.5% MgCl₂ / HCl (pH 3)150°C, 3 min~250~30-40%

Signaling Pathways and Experimental Workflows

Catalytic Reaction Mechanism

The Lewis acid-catalyzed crosslinking of cellulose with DMDHEU proceeds through the formation of an ether bond. The catalyst enhances the electrophilicity of the N-methylol carbon atom, facilitating nucleophilic attack by the hydroxyl groups of cellulose.

G cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Catalyst Regeneration DMDHEU DMDHEU-CH₂OH Activated_Complex [DMDHEU-CH₂-O-Mg]⁺ Complex DMDHEU->Activated_Complex Coordination Catalyst Lewis Acid (e.g., Mg²⁺) Catalyst->Activated_Complex Crosslink_Formation Cellulose-O-CH₂-DMDHEU (Ether Linkage) Activated_Complex->Crosslink_Formation Reaction Cellulose Cellulose-OH Cellulose->Crosslink_Formation Nucleophilic Attack Regenerated_Catalyst Lewis Acid (e.g., Mg²⁺) Crosslink_Formation->Regenerated_Catalyst Release

Caption: Lewis acid-catalyzed etherification of cellulose with DMDHEU.

Experimental Workflow for Catalyst Screening

A systematic approach is required to evaluate and compare the efficacy of different catalyst systems for DMDHEU crosslinking. The pad-dry-cure method is a standard laboratory procedure for this purpose.

G cluster_0 Evaluation Metrics A Substrate Preparation (e.g., Cotton Fabric) C Padding Process (Immersion and Squeezing) A->C B Padding Solution Preparation (DMDHEU, Catalyst, Additives) B->C D Drying (e.g., 100-120°C) C->D E Curing (e.g., 150-170°C) D->E F Washing and Drying E->F G Characterization F->G H Crease Recovery Angle (CRA) G->H I Tensile Strength G->I J FTIR Spectroscopy G->J

Caption: Standard workflow for evaluating DMDHEU crosslinking catalysts.

Experimental Protocols

Protocol 1: Catalyst Screening via Pad-Dry-Cure Method

Objective: To evaluate the performance of different catalysts for the DMDHEU crosslinking of a cellulosic substrate.

Materials:

  • Substrate: Desized, scoured, and bleached 100% cotton fabric.

  • Crosslinker: 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one (DMDHEU).

  • Catalysts: Magnesium chloride hexahydrate (MgCl₂·6H₂O), Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Citric acid.

  • Wetting agent.

  • Softener (optional).

  • Deionized water.

  • Laboratory padder, stenter (or oven).

Procedure:

  • Solution Preparation:

    • Prepare separate treatment baths for each catalyst system. For example:

      • Bath A (MgCl₂): 60 g/L DMDHEU, 20 g/L MgCl₂·6H₂O, 1 g/L wetting agent.

      • Bath B (Zn(NO₃)₂): 60 g/L DMDHEU, 20 g/L Zn(NO₃)₂·6H₂O, 1 g/L wetting agent.

      • Bath C (Mixed Catalyst): 60 g/L DMDHEU, 15 g/L MgCl₂·6H₂O, 5 g/L Citric Acid, 1 g/L wetting agent.

    • Dissolve all components in deionized water and adjust the final volume.

  • Padding:

    • Cut fabric samples to a suitable size (e.g., 30 cm x 40 cm).

    • Immerse a fabric sample in the treatment bath for 1 minute.

    • Pass the saturated fabric through a laboratory padder, adjusting the pressure to achieve a wet pick-up of 70-80%.

  • Drying:

    • Dry the padded fabric in an oven or on a stenter at 110-120°C for 2-3 minutes[2].

  • Curing:

    • Cure the dried fabric at a specified temperature and time (e.g., 150°C for 3 minutes or 170°C for 45 seconds)[2]. The curing parameters are critical variables to optimize for each catalyst system.

  • Post-Treatment:

    • Wash the cured fabric sample in a solution containing a non-ionic detergent at 50°C for 10 minutes to remove unreacted chemicals.

    • Rinse thoroughly with water and air dry.

    • Condition the samples at standard atmospheric conditions (e.g., 21±1°C and 65±2% relative humidity) for 24 hours before testing.

Protocol 2: Evaluation of Crease Recovery Angle (AATCC 66 / ISO 2313)

Objective: To quantify the wrinkle resistance of the crosslinked fabric.

Apparatus: Crease recovery tester.

Procedure:

  • Cut ten test specimens (e.g., 15 mm x 40 mm), five in the warp direction and five in the weft direction.

  • Fold a specimen in half and place it under a specified load (e.g., 1 kg) for 5 minutes.

  • Remove the load and transfer the specimen to the crease recovery tester.

  • Allow the specimen to recover for 5 minutes.

  • Measure the angle of recovery.

  • Calculate the average crease recovery angle for both warp and weft directions. A higher angle indicates better crease resistance.

Protocol 3: Evaluation of Tensile Strength (ASTM D5035 - Strip Method)

Objective: To measure the impact of the crosslinking treatment on the mechanical strength of the fabric.

Apparatus: Constant-Rate-of-Extension (CRE) tensile testing machine.

Procedure:

  • Cut test specimens (e.g., 25 mm wide and long enough for the gauge length) from both warp and weft directions of the conditioned fabric.

  • Set the gauge length on the tensile tester (e.g., 75 mm).

  • Mount a specimen in the clamps of the machine.

  • Apply a tensile load at a constant rate until the specimen breaks.

  • Record the breaking force.

  • Calculate the average breaking force for both warp and weft directions and express it as a percentage of the strength of the untreated control fabric (tensile strength retention).

Protocol 4: FTIR Spectroscopic Analysis

Objective: To obtain qualitative evidence of the crosslinking reaction.

Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Obtain an ATR-FTIR spectrum of the untreated cotton fabric as a baseline.

  • Obtain ATR-FTIR spectra of the DMDHEU-treated fabrics.

  • Compare the spectra. The formation of ether crosslinks between DMDHEU and cellulose can be evidenced by changes in the spectra, particularly in the C-O stretching region (around 1000-1200 cm⁻¹) and potentially the appearance of peaks related to the DMDHEU structure that are absent in the untreated cellulose[6][7][8]. For instance, some studies have noted additional peaks around 1746 cm⁻¹ and 1642 cm⁻¹ corresponding to the C=O group of the crosslinker after treatment[6].

Applications in Drug Development

While DMDHEU itself is primarily used in textiles, the principles of its catalyzed crosslinking chemistry are relevant to drug development professionals, especially in the field of biomaterials and drug delivery. Imidazolidinone derivatives are found in various pharmaceutically active compounds, including antivirals[9].

The ability to form stable crosslinks in a polymer network is fundamental to the design of controlled-release drug delivery systems. Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively studied for this purpose. The crosslink density of a hydrogel dictates its swelling behavior, mechanical properties, and drug diffusion rate.

Potential Relevance:

  • Hydrogel Crosslinking: DMDHEU or analogous N-methylol compounds could potentially be used as crosslinkers for biopolymers rich in hydroxyl groups (e.g., polysaccharides like chitosan, alginate, or cellulose derivatives) to create hydrogels for drug encapsulation and controlled release[10].

  • Stimuli-Responsive Systems: The crosslinking chemistry could be adapted to create stimuli-responsive hydrogels. For example, by incorporating acid-labile crosslinks, a hydrogel could be designed to degrade and release its drug payload in the acidic environment of a tumor.

  • Functionalization of Biopolymers: The reactivity of DMDHEU could be harnessed to functionalize biopolymers, attaching therapeutic molecules or targeting ligands.

The catalyst systems and evaluation protocols described for textiles can serve as a foundational methodology for researchers exploring these applications in a biomedical context, with appropriate considerations for biocompatibility and reaction conditions suitable for sensitive biomolecules.

References

Application Notes and Protocols for Textile Finishing with 4,5-dihydroxyimidazolidin-2-one (DMDHEU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Textile Development Professionals

These application notes provide detailed protocols for the treatment of textile fabrics with 4,5-dihydroxyimidazolidin-2-one (DMDHEU), a common crosslinking agent used to impart easy-care and wrinkle-resistant properties. The following sections detail the necessary materials, equipment, and step-by-step procedures for the application and analysis of DMDHEU finishes on cotton and other cellulosic textiles.

Overview and Principle

This compound, also known as Dimethylol Dihydroxyethyleneurea (DMDHEU), is a resin used in the textile industry to create durable press finishes. The treatment involves the crosslinking of cellulose molecules within the textile fibers. This process imparts dimensional stability and crease resistance to the fabric. The application is typically carried out using a pad-dry-cure method, where the fabric is impregnated with a solution containing DMDHEU and a catalyst, followed by drying and high-temperature curing to facilitate the crosslinking reaction.

Materials and Equipment

Materials:

  • Textile fabric (e.g., 100% cotton woven or knitted)

  • This compound (DMDHEU) solution

  • Catalyst (e.g., Magnesium Chloride, MgCl₂)

  • Wetting agent (nonionic surfactant)

  • Softener (optional, e.g., polyethylene or fatty acid derivatives)

  • Sodium Carbonate

  • Washing agent

  • Deionized water

Equipment:

  • Padding machine with rollers

  • Drying oven or stenter

  • Curing oven

  • Laboratory scale or balance

  • Beakers and graduated cylinders

  • pH meter

  • Washing machine

  • Tumble dryer

  • Equipment for textile property analysis (e.g., crease recovery angle tester, tensile strength tester, abrasion resistance tester)

Experimental Protocols

Preparation of Finishing Solution
  • Calculate the required amount of DMDHEU, catalyst, and other additives based on the desired concentration and the total volume of the finishing bath.

  • In a beaker, dissolve the calculated amount of catalyst in deionized water.

  • Add the DMDHEU solution to the catalyst solution and stir until homogeneous.

  • If required, add a wetting agent and softener to the solution and mix thoroughly.

  • Adjust the pH of the finishing bath to between 5.5 and 7.0, if necessary.[1]

Pad-Dry-Cure Application Method

This is a widely used method for applying DMDHEU finishes to textiles.[2][3][4]

  • Padding: Immerse the textile fabric completely in the prepared finishing solution. Pass the submerged fabric through the rollers of a padding machine at a controlled speed (e.g., 1 meter per minute) to ensure even uptake of the solution.[2][4] The pressure of the padding rollers should be adjusted to achieve a specific wet pick-up percentage (e.g., 70-100%).

  • Drying: The padded fabric is then dried in an oven or stenter at a temperature of approximately 100-120°C for 2-3 minutes to remove excess water.[5][6][7]

  • Curing: The dried fabric is subjected to a high-temperature curing process in an oven. Typical curing conditions are 150-170°C for 3-5 minutes.[2][3][4][6] This step is crucial for the crosslinking reaction between DMDHEU and the cellulose fibers.

Post-Treatment Washing

After curing, the treated fabric should be washed to remove any unreacted chemicals.

  • Prepare a wash bath containing a washing agent (e.g., 40 g for 2 kg of fabric) and Sodium Carbonate (e.g., 20 g for 2 kg of fabric).[4]

  • Wash the fabric at a temperature of 40-60°C for a specified time (e.g., 1-2 hours).[4]

  • Rinse the fabric thoroughly with water.

  • Optionally, a softening agent can be added during the final rinse.[7]

  • Tumble dry the washed fabric.

Data Presentation: Quantitative Analysis of Treatment Effects

The effectiveness of the DMDHEU treatment is evaluated by measuring various physical properties of the fabric before and after treatment. The following tables summarize typical quantitative data obtained from experimental studies.

Table 1: Effect of DMDHEU Concentration on Woven Cotton Fabric Properties

DMDHEU Conc. (g/L)Catalyst Conc. (g/L)Crease Recovery Angle (°)Washing Shrinkage (%)Tensile Strength Loss (%)Abrasion Loss (%)
3515IncreasedDecreasedData not availableIncreased
6020IncreasedDecreasedData not availableIncreased
6020Optimized for easy careOptimized for easy careReducedIncreased
10030Optimized for non-ironOptimized for non-ironReducedIncreased

Source: Data compiled from multiple sources indicating general trends.[2][3][6]

Table 2: Effect of DMDHEU Concentration on Knitted Cotton Fabric Properties

DMDHEU Conc. (g/L)Catalyst Conc. (g/L)Crease Recovery Angle (°)Washing Shrinkage (wales & course)Air PermeabilityAbrasion Loss (%)
3015IncreasedDiminishedIncreasedIncreased
5018IncreasedDiminishedIncreasedIncreased

Source: Data compiled from multiple sources indicating general trends.[2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the pad-dry-cure process for treating textiles with DMDHEU.

G cluster_prep Preparation cluster_process Pad-Dry-Cure Process cluster_post Post-treatment A Fabric Pre-treatment (Scouring, Bleaching) C Padding (Immersion & Squeezing) A->C Clean Fabric B Finishing Bath Preparation (DMDHEU, Catalyst, Water) B->C Finishing Solution D Drying (100-120°C) C->D E Curing (150-170°C) D->E F Washing & Rinsing E->F G Drying F->G H Finished Fabric G->H

Caption: Workflow for DMDHEU treatment of textiles.

Chemical Crosslinking Mechanism

This diagram illustrates the chemical reaction pathway for the crosslinking of cellulose fibers by DMDHEU in the presence of an acid catalyst.

G cluster_reaction Reaction cluster_product Product Cellulose1 Cellulose-OH plus1 + arrow Acid Catalyst Heat Cellulose1->arrow DMDHEU HO-CH-N(CO)N-CH-OH | CH2-CH2 | DMDHEU plus2 + DMDHEU->arrow Cellulose2 Cellulose-OH Cellulose2->arrow Crosslinked Cellulose-O-CH-N(CO)N-CH-O-Cellulose | CH2-CH2 | Crosslinked Cellulose arrow->Crosslinked

Caption: DMDHEU crosslinking of cellulose fibers.

References

Application Notes and Protocols for Measuring the Degree of Crosslinking by 4,5-dihydroxyimidazolidin-2-one (DMDHEU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the measurement of the degree of crosslinking in substrates, primarily cellulosic materials like cotton textiles, treated with 4,5-dihydroxyimidazolidin-2-one, commonly known as dimethyloldihydroxyethyleneurea (DMDHEU). DMDHEU is a widely utilized crosslinking agent in the textile industry to impart crease resistance. Accurate quantification of the crosslinking density is crucial for optimizing treatment processes and ensuring desired material performance. This guide covers both direct and indirect methods for this quantification, including chemical, spectroscopic, and physical testing protocols.

Introduction to DMDHEU Crosslinking

This compound (DMDHEU) is a cyclic urea derivative that functions as a potent crosslinking agent, particularly for polymers rich in hydroxyl groups, such as cellulose. In the presence of an acid catalyst, typically a Lewis acid like magnesium chloride (MgCl₂), the hydroxyl groups of DMDHEU react with the hydroxyl groups of adjacent polymer chains.[1][2] This reaction forms stable ether linkages, creating a three-dimensional network within the material. This network restricts the movement of polymer chains, thereby imparting properties like improved crease recovery, dimensional stability, and reduced shrinkage in textiles.[3][4] The degree of crosslinking is a critical parameter that dictates the final properties of the treated material; insufficient crosslinking may not provide the desired performance, while excessive crosslinking can lead to a reduction in strength and flexibility.

Chemical Mechanism of Crosslinking

The crosslinking of cellulose with DMDHEU occurs in a stepwise manner, catalyzed by heat and an acid catalyst. The primary reaction involves the formation of ether bonds between the hydroxyl groups of cellulose and the N-methylol groups of DMDHEU.

DMDHEU Crosslinking Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products DMDHEU DMDHEU (this compound) CrosslinkedCellulose Crosslinked Cellulose DMDHEU->CrosslinkedCellulose Cellulose1 Cellulose Chain 1 (-OH) Cellulose1->CrosslinkedCellulose Cellulose2 Cellulose Chain 2 (-OH) Cellulose2->CrosslinkedCellulose Catalyst Acid Catalyst (e.g., MgCl₂) Catalyst->CrosslinkedCellulose Catalyzes Heat Heat Heat->CrosslinkedCellulose Promotes Water Water CrosslinkedCellulose->Water By-product

Caption: Chemical reaction pathway for DMDHEU crosslinking of cellulose.

Experimental Protocols

This section details the protocols for various methods to measure the degree of crosslinking. An overview of the experimental workflow is presented below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis of Crosslinking cluster_results Data Interpretation Start Start: Untreated Material Treatment Treat with DMDHEU Solution (Pad-Dry-Cure) Start->Treatment Curing Cure at Elevated Temperature Treatment->Curing Washing Wash and Dry Treated Sample Curing->Washing Kjeldahl Direct Method: Kjeldahl (Nitrogen Content) Washing->Kjeldahl FTIR Spectroscopic Method: FTIR Analysis Washing->FTIR Indirect Indirect Methods: - Crease Recovery Angle - Swelling/Gel Content Washing->Indirect Quantification Quantify Degree of Crosslinking Kjeldahl->Quantification FTIR->Quantification Correlation Correlate with Physical Properties Indirect->Correlation Quantification->Correlation

Caption: General experimental workflow for measuring DMDHEU crosslinking.

Direct Quantification: Kjeldahl Method for Nitrogen Content

This method provides a direct measure of the amount of DMDHEU chemically bound to the substrate by quantifying the nitrogen content.

Principle: Cellulose itself does not contain nitrogen. Therefore, the nitrogen content of a thoroughly washed and dried DMDHEU-treated fabric is directly proportional to the amount of crosslinking agent fixed to the cellulose.

Apparatus:

  • Kjeldahl digestion and distillation unit

  • Micro-burette

  • Analytical balance

  • Heating mantles

  • Assorted glassware (Kjeldahl flasks, beakers, conical flasks)

Reagents:

  • Concentrated sulfuric acid (H₂SO₄)

  • Kjeldahl catalyst mixture (e.g., potassium sulfate and copper sulfate)

  • 40% (w/v) Sodium hydroxide (NaOH) solution

  • 2% (w/v) Boric acid (H₃BO₃) solution

  • Mixed indicator solution (e.g., methyl red and methylene blue)

  • 0.1 N standardized hydrochloric acid (HCl)

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 gram of the dried, DMDHEU-treated textile sample and place it in a Kjeldahl digestion flask.

  • Digestion: Add 20-30 mL of concentrated H₂SO₄ and a scoop of the Kjeldahl catalyst to the flask. Heat the mixture gently at first, then more strongly until the solution becomes clear and colorless or light green. This process converts the organic nitrogen into ammonium sulfate.

  • Distillation: After cooling, carefully dilute the digest with distilled water. Transfer the solution to the Kjeldahl distillation apparatus. Add an excess of 40% NaOH solution to liberate ammonia gas.

  • Ammonia Trapping: Distill the ammonia into a receiving flask containing a known volume of 2% boric acid solution with a few drops of the mixed indicator. The ammonia will react with the boric acid to form ammonium borate.

  • Titration: Titrate the ammonium borate in the receiving flask with standardized 0.1 N HCl. The endpoint is indicated by a color change of the indicator.

  • Calculation: The percentage of nitrogen (%N) is calculated using the following formula:

    %N = [(V_s - V_b) × N × 14.01] / W × 100

    Where:

    • V_s = Volume of HCl required for the sample (mL)

    • V_b = Volume of HCl required for the blank (mL)

    • N = Normality of the HCl solution

    • 14.01 = Atomic weight of nitrogen

    • W = Weight of the sample (mg)

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for qualitatively and semi-quantitatively assessing the chemical changes resulting from the crosslinking reaction.

Principle: The formation of ether linkages between DMDHEU and cellulose, as well as the presence of the DMDHEU molecule itself, introduces new absorption bands in the infrared spectrum of the treated cellulose. The intensity of these bands can be related to the degree of crosslinking.

Apparatus:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Protocol:

  • Sample Preparation: A small piece of the dried textile fabric is placed directly onto the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum, typically in the range of 4000 to 600 cm⁻¹.

  • Data Analysis:

    • Compare the spectrum of the treated sample with that of an untreated control sample.

    • Look for the appearance or increase in intensity of specific peaks indicative of crosslinking. Key peaks of interest include:

      • ~1700-1730 cm⁻¹: C=O stretching vibration from the ureido ring of DMDHEU.[5]

      • ~1230-1250 cm⁻¹: C-N stretching vibration, also associated with the DMDHEU structure.[5][6]

      • Broadening of the -OH stretching band (3000-3600 cm⁻¹): This indicates the involvement of hydroxyl groups in the crosslinking reaction.

    • For semi-quantitative analysis, the ratio of the absorbance of a characteristic peak of the crosslinker (e.g., the C=O peak) to an internal standard peak of cellulose (e.g., the C-O-C stretching at ~1030 cm⁻¹) can be calculated.

Indirect Physical Methods

These methods measure the macroscopic physical properties that are altered as a consequence of crosslinking.

Principle: Crosslinking imparts elasticity to the fabric, allowing it to recover from creasing. A higher degree of crosslinking generally leads to a larger wrinkle recovery angle.

Protocol (based on AATCC Test Method 66): [1][7][8]

  • Specimen Preparation: Cut fabric specimens to the specified dimensions.

  • Creasing: Fold a specimen and compress it under a specified load for a set period.

  • Recovery: Remove the load and allow the specimen to recover for a specified time in a wrinkle recovery tester.

  • Measurement: Measure the angle of recovery. A higher angle indicates better wrinkle resistance and, inferentially, a higher degree of crosslinking.[9]

Principle: Crosslinked polymers will swell in a suitable solvent but will not dissolve. The insoluble fraction (gel content) is a direct measure of the crosslinked portion of the polymer.

Protocol (adapted from ASTM D2765): [10][11][12][13]

  • Initial Weighing: Accurately weigh a dried sample of the treated material (W_initial).

  • Solvent Extraction: Place the sample in a wire mesh cage and immerse it in a suitable solvent for cellulose (e.g., cupriethylenediamine) for a specified time and temperature to dissolve the non-crosslinked portion.

  • Final Weighing: Remove the sample, wash it thoroughly with a non-solvent (e.g., water), dry it to a constant weight, and reweigh it (W_final).

  • Calculation: The gel content is calculated as:

    Gel Content (%) = (W_final / W_initial) × 100

Data Presentation and Interpretation

The quantitative data obtained from these methods can be used to compare the effectiveness of different treatment conditions.

Table 1: Effect of DMDHEU Concentration on Wrinkle Recovery Angle (WRA)

DMDHEU Concentration (g/L)Catalyst (MgCl₂) Conc. (g/L)Curing Temperature (°C)Curing Time (sec)Wrinkle Recovery Angle (Warp + Weft) (°)
0 (Control)0--150
202017045220
402017045245
602017045265
802017045280
1003017045295
1203017045305

Data adapted from studies on cotton fabric finishing.[14][15]

Table 2: Correlation of Nitrogen Content with Wrinkle Recovery Angle (WRA)

Sample IDDMDHEU Conc. (g/L)Nitrogen Content (%)Wrinkle Recovery Angle (Warp + Weft) (°)
A400.85245
B601.15265
C801.40280
D1001.65295

Illustrative data showing the expected positive correlation between nitrogen content and WRA.

Conclusion

The degree of crosslinking by DMDHEU can be effectively measured using a combination of direct and indirect methods. The Kjeldahl method provides a robust quantitative measure of the bound crosslinking agent, while FTIR spectroscopy offers valuable qualitative and semi-quantitative insights into the chemical changes. Physical tests, such as the measurement of the wrinkle recovery angle and gel content, provide essential information on the functional consequences of crosslinking. For comprehensive analysis and process optimization, it is recommended to use a combination of these techniques.

References

Application of 4,5-Dihydroxyimidazolidin-2-one in the Paper and Pulp Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dihydroxyimidazolidin-2-one, commonly known as dimethylol dihydroxyethylene urea (DMDHEU), is a versatile crosslinking agent with established applications in the textile industry for imparting crease resistance and dimensional stability to cellulosic fabrics.[1][2] Its utility extends to the paper and pulp industry, where it can be employed to enhance key paper properties, primarily wet strength and dimensional stability. This document provides detailed application notes and protocols for the use of DMDHEU in paper and pulp research and development settings.

The primary mechanism of DMDHEU involves the formation of covalent crosslinks between the hydroxyl groups of cellulose fibers. This reaction is typically catalyzed by a Lewis acid, such as magnesium chloride, and requires a thermal curing step to proceed to completion. The resulting intra- and inter-fiber crosslinks reinforce the paper structure, reducing water absorption and improving its strength when wet.[1] However, a critical consideration with DMDHEU is the potential for formaldehyde release, which necessitates careful control of application parameters and post-treatment processing.

Principle of Action

The application of DMDHEU to paper and pulp leverages its ability to crosslink cellulose chains. This process can be broken down into the following key stages:

  • Application: DMDHEU, along with a catalyst, is applied to the paper or pulp slurry.

  • Drying: Water is removed from the treated paper, bringing the cellulose fibers and the DMDHEU molecules into close proximity.

  • Curing: Under the influence of heat and the catalyst, the hydroxyl groups of DMDHEU react with the hydroxyl groups on the cellulose chains, forming stable ether linkages. This creates a three-dimensional network of crosslinked fibers.

This crosslinked network provides several benefits to the final paper product, including:

  • Increased Wet Strength: The covalent bonds formed by DMDHEU are not easily broken by water, thus maintaining the integrity of the paper when saturated.[1]

  • Improved Dimensional Stability: The crosslinks restrict the swelling of cellulose fibers in the presence of moisture, reducing hygroscopic expansion and improving the dimensional stability of the paper.

  • Potential for Increased Dry Strength: While primarily a wet strength agent, the increased fiber-to-fiber bonding can also contribute to an increase in dry strength.

A potential drawback of this treatment is an increase in paper stiffness and a potential reduction in tear strength due to the embrittlement of the fibers.[1] Additionally, the reaction conditions can lead to yellowing of the paper.

Data Presentation

The following tables summarize quantitative data on the effects of DMDHEU treatment on various properties of cellulosic materials. It is important to note that much of the available data comes from studies on textiles and bacterial cellulose, which serve as a proxy for paper and pulp applications.

DMDHEU Concentration (%)Catalyst (MgCl2) Concentration (g/L)Curing Temperature (°C)Curing Time (min)Wet Strength Improvement (%)Reference
515 (relative to DMDHEU)1504Data Not Available for Paper[3]
1015 (relative to DMDHEU)1504Data Not Available for Paper[3]
2015 (relative to DMDHEU)1504Data Not Available for Paper[3]

Table 1: Effect of DMDHEU on Wet Strength of Cellulosic Materials. Note: Specific quantitative data for wet strength improvement in paper is limited in the reviewed literature. The primary application in textiles is for crease recovery.

DMDHEU Concentration (g/L)Catalyst (MgCl2) Concentration (g/L)Curing Temperature (°C)Curing Time (min)Change in Tensile Strength (%)Reference
30Self-catalysed1502 - 3Varies with other parameters[4]
45Self-catalysed1502 - 3Varies with other parameters[4]
60Self-catalysed1502 - 3Varies with other parameters[4]
35 - 6015 - 201503Strength loss observed[2][5]

Table 2: Effect of DMDHEU on Tensile Strength of Cotton Fabric. Note: The application of DMDHEU can lead to a decrease in tensile strength due to the embrittlement of cellulose fibers.

DMDHEU Concentration (%)Water Absorption Capacity Reduction (%)Reference
590[3]
1018[3]
2018[3]

Table 3: Effect of DMDHEU on Water Absorption of Bacterial Cellulose. Note: This demonstrates the potential for improved dimensional stability and water resistance in paper.

Curing Temperature (°C)Curing Time (min)Formaldehyde Release (ppm)Reference
1503Medium to very low[6]
1700.75Varies with concentration[7]

Table 4: Formaldehyde Release from DMDHEU-Treated Textiles. Note: Formaldehyde release is a critical parameter to monitor and control. Specific test methods for paper are available, such as those based on EN 645 and EN 647.[8]

Experimental Protocols

The following are generalized protocols for the application of DMDHEU to paper handsheets. Researchers should optimize these protocols based on their specific pulp type, desired paper properties, and available equipment.

Protocol 1: Handsheet Impregnation (Post-Treatment)

This protocol is suitable for treating pre-formed paper sheets.

Materials:

  • This compound (DMDHEU) solution (e.g., 50% aqueous solution)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂)

  • Deionized water

  • Paper handsheets (prepared according to standard methods, e.g., TAPPI T 205)

  • Padding or sizing press

  • Forced-air oven

Procedure:

  • Preparation of Treatment Solution:

    • Prepare a stock solution of the catalyst by dissolving MgCl₂·6H₂ in deionized water (e.g., 20% w/v).

    • In a separate beaker, dilute the DMDHEU solution with deionized water to the desired concentration (e.g., 5-15% w/v).

    • Add the catalyst solution to the DMDHEU solution. The amount of catalyst is typically 15-20% of the weight of the DMDHEU solids.[2][5]

    • Mix the solution thoroughly.

  • Application:

    • Immerse the paper handsheet in the treatment solution for a specified time (e.g., 1-5 minutes) to ensure complete saturation.

    • Pass the saturated sheet through a padding or sizing press to achieve a specific wet pick-up (e.g., 70-100%).

  • Drying:

    • Dry the treated handsheet in a forced-air oven at a moderate temperature (e.g., 80-110°C) until it is completely dry.[9][5]

  • Curing:

    • Transfer the dried sheet to a preheated oven for curing. Curing is typically carried out at a higher temperature (e.g., 130-170°C) for a specific duration (e.g., 1-5 minutes).[5][7] The curing time and temperature are critical parameters that influence the degree of crosslinking and the extent of formaldehyde release.

  • Conditioning and Testing:

    • Condition the cured handsheets in a controlled environment (e.g., 23°C, 50% RH) for at least 24 hours before testing.

    • Evaluate the paper for wet strength, dry strength, dimensional stability, and other relevant properties.

    • Conduct formaldehyde release testing using an appropriate standard method.

Protocol 2: Pulp Slurry Addition (Wet-End Application)

This protocol involves adding DMDHEU to the pulp slurry before sheet formation. This method may be more challenging due to potential retention issues and interference with other wet-end additives.

Materials:

  • Pulp slurry of a known consistency

  • This compound (DMDHEU) solution

  • Magnesium chloride hexahydrate (MgCl₂·6H₂)

  • Deionized water

  • Handsheet former

  • Forced-air oven

Procedure:

  • Preparation of Treatment Solution:

    • Prepare the DMDHEU and catalyst solution as described in Protocol 1.

  • Addition to Pulp Slurry:

    • While stirring, add the treatment solution to the pulp slurry. The dosage is typically calculated based on the dry weight of the pulp.

    • Allow the mixture to stir for a sufficient time to ensure uniform distribution of the chemicals.

  • Handsheet Formation:

    • Form handsheets from the treated pulp slurry using a standard handsheet former.

  • Drying and Curing:

    • Dry and cure the handsheets as described in Protocol 1.

  • Conditioning and Testing:

    • Condition and test the handsheets as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_application Application cluster_processing Thermal Processing cluster_analysis Analysis DMDHEU DMDHEU Solution Mixing Mixing DMDHEU->Mixing Catalyst Catalyst Solution (e.g., MgCl2) Catalyst->Mixing Treatment Impregnation/Addition Mixing->Treatment Paper Paper/Pulp Paper->Treatment Drying Drying (80-110°C) Treatment->Drying Curing Curing (130-170°C) Drying->Curing Conditioning Conditioning Curing->Conditioning Testing Property Testing Conditioning->Testing

Caption: Experimental workflow for DMDHEU treatment of paper.

signaling_pathway DMDHEU DMDHEU (this compound) Crosslinked_Cellulose Crosslinked Cellulose Fibers (Ether Linkage) DMDHEU->Crosslinked_Cellulose Cellulose1 Cellulose Fiber 1 (-OH) Cellulose1->Crosslinked_Cellulose Cellulose2 Cellulose Fiber 2 (-OH) Cellulose2->Crosslinked_Cellulose Catalyst Catalyst (e.g., MgCl2) + Heat Catalyst->Crosslinked_Cellulose

Caption: Mechanism of cellulose crosslinking by DMDHEU.

Conclusion

This compound presents a viable option for enhancing the wet strength and dimensional stability of paper products. The protocols and data presented in this document provide a foundation for researchers to explore its application in the paper and pulp industry. Careful optimization of the treatment conditions, particularly the DMDHEU and catalyst concentrations, as well as the curing time and temperature, is crucial for achieving the desired paper properties while minimizing undesirable side effects such as strength loss, yellowing, and formaldehyde release. Further research is warranted to generate more specific data on the performance of DMDHEU in various paper grades and to compare its efficacy and cost-effectiveness with other commercially available wet-strength resins.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Formaldehyde Release from Fabrics Treated with 4,5-dihydroxyimidazolidin-2-one (DMDHEU)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and professionals working to minimize formaldehyde release from fabrics treated with 4,5-dihydroxyimidazolidin-2-one (DMDHEU).

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at reducing formaldehyde release.

Issue Potential Cause Troubleshooting Steps
High Formaldehyde Release 1. Inadequate Curing: The crosslinking reaction between DMDHEU and the fabric is incomplete. 2. Incorrect Catalyst Concentration: Too little catalyst results in an inefficient reaction, while too much can cause premature resin polymerization. 3. Suboptimal Curing Temperature: The temperature may be too low for effective crosslinking or too high, causing degradation of the finish. 4. High Concentration of Finishing Agent: An excess of DMDHEU can lead to more unreacted resin and higher potential for formaldehyde release.[1] 5. Presence of Softeners: Some softeners can accelerate the release of formaldehyde.[1]1. Optimize Curing Parameters: Ensure the curing temperature and time are sufficient for complete crosslinking. A higher curing temperature can reduce formaldehyde release.[1] 2. Adjust Catalyst Concentration: An increased catalyst concentration can lead to a reduction in formaldehyde release.[1] 3. Evaluate Finishing Agent Concentration: Use the minimum concentration of DMDHEU necessary to achieve the desired fabric properties. 4. Select Compatible Softeners: Test different softeners to find one with minimal impact on formaldehyde release.
Fabric Yellowing 1. High Curing Temperature: Excessive heat during the curing process can cause discoloration of the fabric. 2. Type of Formaldehyde Scavenger: Some scavengers, like acetoacetamide, can cause yellowing of the treated fabric.1. Optimize Curing Temperature: Determine the lowest effective curing temperature that ensures complete crosslinking without causing yellowing. 2. Use Non-Yellowing Scavengers: Employ scavengers like dimethyl acetoacetamide, which have been shown to reduce formaldehyde without imparting a yellow hue.
Loss of Fabric Strength 1. Acidic Catalyst: Strong acid catalysts can hydrolyze cellulosic fibers, leading to a reduction in fabric strength. 2. High Curing Temperature: Excessive heat can degrade the fabric fibers.1. Select Appropriate Catalyst: Use a catalyst with a minimal negative impact on fabric strength, such as magnesium chloride. 2. Optimize Curing Conditions: Use the mildest curing conditions (temperature and time) that still achieve the desired crosslinking and low formaldehyde release.
Inconsistent Results 1. Uneven Application of Finishing Solution: Improper padding can lead to a non-uniform distribution of the DMDHEU and catalyst. 2. Variations in Fabric Preparation: Inconsistent pH or absorbency of the fabric prior to treatment can affect the finishing process.1. Ensure Uniform Padding: Check the padding mangle for even pressure and ensure the fabric is fully and evenly saturated. 2. Standardize Fabric Preparation: Ensure all fabric samples are prepared to a consistent pH (between 5.5 and 7.0) and have uniform absorbency before finishing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of formaldehyde release from DMDHEU-treated fabrics?

A1: Formaldehyde release from fabrics treated with DMDHEU, a common durable press finishing agent, occurs primarily through the hydrolysis of the N-methylol groups in the DMDHEU molecule.[2] This can happen with unreacted DMDHEU or from the breakdown of the crosslinks formed with the cellulose fibers of the fabric. Factors such as pH, temperature, and humidity can influence the rate of this hydrolysis and subsequent formaldehyde release.[1]

Q2: How do formaldehyde scavengers work to reduce its release?

A2: Formaldehyde scavengers are compounds that react with free formaldehyde to form stable, non-volatile compounds, thereby reducing its release from the fabric. These scavengers can be added directly to the finishing bath. Common scavengers include nitrogen-containing compounds like urea and carbohydrazide, as well as non-aromatic alcohols and active methylene compounds.

Q3: What are the key process parameters to control for minimizing formaldehyde release?

A3: The key process parameters to control are the curing temperature and time, the type and concentration of the catalyst, and the concentration of the DMDHEU resin. Increasing the curing temperature and catalyst concentration can lead to more complete crosslinking and lower formaldehyde release.[1][3] However, these must be balanced to avoid negative impacts on fabric properties like strength and color.

Q4: Are there formaldehyde-free alternatives to DMDHEU?

A4: Yes, there are several formaldehyde-free crosslinking agents available, such as those based on polycarboxylic acids like 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid. Modified dihydroxyethylene urea (DHEU) is another non-formaldehyde resin option.[4] While effective, these alternatives may have different performance characteristics and costs compared to DMDHEU.

Q5: What are the standard analytical methods for measuring formaldehyde release from textiles?

A5: The most common standard methods are the AATCC Test Method 112 (Sealed Jar Method) and the ISO 14184 series of standards. ISO 14184-1 specifies a water extraction method for determining free and hydrolyzed formaldehyde.[5] These methods typically involve extracting the formaldehyde from the fabric and then quantifying it using spectrophotometry.[5]

Quantitative Data on Formaldehyde Reduction

The following tables summarize quantitative data on the effects of various experimental parameters on formaldehyde release.

Table 1: Effect of Formaldehyde Scavengers on Formaldehyde Release

ScavengerConcentration (% on weight of bath)Initial Formaldehyde (ppm)Final Formaldehyde (ppm)Reduction (%)Reference
Diethylene Glycol (DEG) / Sorbitol3-4%80030063%[2]
Acetoacetamide0.30%--~50%
Dimethyl Acetoacetamide2-60% by weight of DMDHEU--at least 25%
Carbohydrazide10%275600-118% (Increase)[6]
Resorcinol (5%) + Boric Acid (6%)-2852591%[6]

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: Effect of Catalyst Concentration and Curing Temperature on Formaldehyde Release

CatalystCatalyst ConcentrationCuring Temperature (°C)Curing Time (seconds)Formaldehyde ReleaseReference
Magnesium Chloride + 0.2% Aluminum Dichlorhydroxide-140-Lowest[7]
Magnesium Chloride (1.0%) + 0.4% Aluminum Dichlorhydroxide-17020Low[7]
General TrendIncreasingIncreasing-Decreasing[1]

Note: Specific ppm values were not consistently available in the literature. The table reflects the reported trends.

Experimental Protocols

Protocol 1: Application of DMDHEU and Formaldehyde Scavenger to Cotton Fabric (Pad-Dry-Cure Method)

1. Preparation of Finishing Solution:

  • Dissolve the desired concentration of DMDHEU (e.g., 30-60 g/L for woven fabric) in distilled water.

  • Add the catalyst, typically magnesium chloride (e.g., 15-20 g/L).

  • If using a formaldehyde scavenger, add the desired concentration to the solution and mix thoroughly.

  • Add a wetting agent to improve fabric absorption.

2. Fabric Padding:

  • Immerse a pre-weighed, scoured, and bleached cotton fabric sample into the finishing solution.

  • Pass the fabric through a laboratory padding mangle to ensure even saturation and achieve a specific wet pick-up (e.g., 80-100%).

3. Drying:

  • Dry the padded fabric in an oven at a controlled temperature, typically around 100-110°C, for a specified time (e.g., 2 minutes).[4]

4. Curing:

  • Cure the dried fabric in an oven at a higher temperature, for example, 120-160°C, for a set duration (e.g., 2-4 minutes).[4] The curing temperature and time are critical variables that should be optimized.[3]

5. Post-Treatment:

  • After curing, rinse the fabric thoroughly with water (e.g., at 40-50°C) to remove any unreacted chemicals.

  • Air-dry the fabric and then condition it at a standard temperature and humidity before testing.

Protocol 2: Determination of Formaldehyde Release by Spectrophotometry (Based on Water Extraction Method)

1. Sample Preparation:

  • Cut a specified weight of the conditioned fabric sample (e.g., 1 gram) into small pieces.

  • Place the fabric pieces into a flask.

2. Extraction:

  • Add a precise volume of distilled water (e.g., 100 mL) to the flask.

  • Seal the flask and place it in a thermostatic water bath shaker at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 60 minutes).

3. Color Development:

  • After extraction, cool the flask to room temperature and filter the solution.

  • Take a specific volume of the filtered extract (e.g., 5 mL) and place it in a test tube.

  • Add a colorimetric reagent, such as Nash reagent (containing acetylacetone), to the test tube.

  • Incubate the mixture in a water bath at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes) to allow for color development.

  • Cool the solution to room temperature.

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to the appropriate wavelength for the colorimetric reagent used (e.g., 412 nm for the acetylacetone method).

  • Use a reagent blank (distilled water and the colorimetric reagent) to zero the instrument.

  • Measure the absorbance of the sample solution.

5. Calculation:

  • Determine the concentration of formaldehyde in the extract using a calibration curve prepared with standard formaldehyde solutions.

  • Calculate the amount of formaldehyde released from the fabric in parts per million (ppm) or mg/kg based on the weight of the fabric sample and the volume of the extraction solution.

Visualizations

DMDHEU_Cellulose_Crosslinking cluster_reactants Reactants cluster_process Process cluster_product Product DMDHEU DMDHEU (this compound) Crosslinked_Cellulose Crosslinked Cellulose (Durable Press Fabric) DMDHEU->Crosslinked_Cellulose Forms crosslinks Cellulose1 Cellulose Chain 1 (with -OH groups) Cellulose1->Crosslinked_Cellulose Cellulose2 Cellulose Chain 2 (with -OH groups) Cellulose2->Crosslinked_Cellulose Catalyst Acid Catalyst (e.g., MgCl2) Catalyst->DMDHEU activates Heat Heat (Curing) Heat->DMDHEU drives reaction

Caption: DMDHEU crosslinking with cellulose chains.

Formaldehyde_Scavenging cluster_release Formaldehyde Release cluster_scavenger Scavenging Action cluster_product Stable Product Free_Formaldehyde Free Formaldehyde (Released from fabric) Stable_Compound Stable, Non-volatile Compound Free_Formaldehyde->Stable_Compound reacts with Scavenger Formaldehyde Scavenger (e.g., Dimethyl Acetoacetamide) Scavenger->Stable_Compound

Caption: Mechanism of formaldehyde scavenging.

Fabric_Treatment_Workflow start Start: Untreated Fabric prep Fabric Preparation (Scouring and Bleaching) start->prep padding Padding (Immersion and Squeezing) prep->padding solution Preparation of Finishing Solution (DMDHEU, Catalyst, Scavenger) solution->padding drying Drying (e.g., 110°C) padding->drying curing Curing (e.g., 150°C) drying->curing rinse Rinsing and Drying curing->rinse end End: Finished Fabric rinse->end

Caption: Workflow for fabric treatment.

Formaldehyde_Analysis_Workflow start Start: Finished Fabric Sample extraction Water Extraction (e.g., 40°C for 60 min) start->extraction filtration Filtration of Extract extraction->filtration color_dev Color Development (Addition of Nash Reagent) filtration->color_dev incubation Incubation (e.g., 40°C for 30 min) color_dev->incubation measurement Spectrophotometric Measurement (at 412 nm) incubation->measurement calculation Calculation of Formaldehyde Concentration (ppm) measurement->calculation end End: Result calculation->end

Caption: Analytical workflow for formaldehyde measurement.

References

optimizing curing temperature and time for 4,5-dihydroxyimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5-dihydroxyimidazolidin-2-one (DHEU) as a crosslinking agent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing the curing temperature and time for DHEU?

A1: The optimal curing conditions for DHEU are highly dependent on the substrate, the presence and type of catalyst, and the desired outcome of the crosslinking reaction. For applications such as textile finishing, curing temperatures for related compounds like Dimethylol Dihydroxyethyleneurea (DMDHEU) typically need to be above 130°C.[1] A common starting point for experimentation is a temperature range of 130°C to 160°C with a curing time of 1 to 5 minutes. It is crucial to perform a systematic study to determine the optimal conditions for your specific application.

Q2: What factors can influence the curing efficiency of DHEU?

A2: Several factors can significantly impact the curing efficiency of DHEU. These include:

  • Temperature and Time: Higher temperatures and longer curing times generally lead to a higher degree of crosslinking, but excessive heat or duration can cause substrate degradation or yellowing.

  • Catalyst: The type and concentration of the catalyst are critical. Acidic catalysts are often used to facilitate the crosslinking reaction.

  • Substrate pH: The pH of the substrate can influence the effectiveness of the catalyst and the reaction rate.

  • Moisture Content: The presence of water can affect the curing process. It's important to control the humidity and drying conditions prior to curing.

  • Purity of DHEU: The purity of the DHEU reagent can affect the reproducibility of your results.

Q3: How can I determine the degree of crosslinking?

A3: The method for determining the degree of crosslinking will depend on your specific application. For textile applications, this can be assessed by measuring properties like wrinkle recovery angle, tensile strength, and wash fastness. In a laboratory setting, techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the disappearance of characteristic functional groups associated with the unreacted DHEU and the formation of new bonds.

Q4: Are there any safety precautions I should be aware of when working with DHEU?

A4: Yes, it is important to handle DHEU with care. It can cause skin and serious eye irritation.[2][3][4] Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety goggles, and consult the Safety Data Sheet (SDS) for detailed handling and storage information.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Curing / Low Crosslinking Efficiency - Insufficient curing temperature or time.- Inactive or insufficient catalyst.- Incorrect pH of the reaction mixture or substrate.- Reagent has degraded due to improper storage.[6]- Systematically increase the curing temperature and/or time.- Verify the catalyst type and concentration. Ensure it is active.- Adjust the pH to the optimal range for your catalyst.- Use a fresh batch of DHEU.
Substrate Damage or Discoloration (e.g., Yellowing) - Curing temperature is too high.- Curing time is too long.- Reduce the curing temperature in increments of 5-10°C.- Decrease the curing time.- Consider using a lower-temperature-active catalyst if available.
Poor Reproducibility of Results - Inconsistent curing parameters (temperature, time).- Variations in substrate preparation (e.g., moisture content).- Inconsistent application of the DHEU solution.- Ensure precise control over all curing parameters.- Standardize the pre-treatment and drying of your substrate.- Use a consistent and uniform application method.
Precipitation of the Crosslinker from Solution - The crosslinker is not fully dissolved.- The solvent is incompatible with the crosslinker.- Ensure the DHEU is completely dissolved before application. Gentle heating may be required.- If using a co-solvent like DMSO or DMF, ensure it is compatible with your system and will not inhibit the reaction.[6]

Experimental Protocols

Protocol for Optimizing Curing Temperature and Time

This protocol provides a general framework for determining the optimal curing conditions for DHEU on a given substrate.

  • Preparation of Treatment Solution:

    • Prepare a solution of DHEU at the desired concentration in an appropriate solvent (e.g., deionized water).

    • Add the selected catalyst at the recommended concentration. Ensure the solution is well-mixed.

  • Substrate Application:

    • Apply the DHEU solution to the substrate using a consistent method (e.g., padding for textiles, dip-coating, or spin-coating).

    • Ensure a uniform application to achieve consistent results.

  • Drying:

    • Dry the treated substrate under controlled conditions to remove the solvent before curing. A typical drying temperature might be 80-100°C for a few minutes.

  • Curing Matrix Experiment:

    • Create a matrix of curing temperatures and times. For example:

      • Temperatures: 130°C, 140°C, 150°C, 160°C

      • Times: 1 min, 2 min, 3 min, 4 min, 5 min

    • Cure a set of samples at each combination of temperature and time.

  • Analysis:

    • After curing, allow the samples to cool to room temperature.

    • Evaluate the degree of crosslinking and any negative effects (e.g., discoloration, loss of mechanical strength) for each sample using your chosen analytical methods.

  • Data Interpretation:

    • Organize the quantitative data in a table to easily compare the results.

    • Identify the temperature and time combination that provides the best crosslinking performance with the fewest negative side effects.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_curing Curing Optimization cluster_analysis Analysis prep_solution Prepare DHEU Solution apply_solution Apply to Substrate prep_solution->apply_solution Uniform Coating dry_substrate Dry Substrate apply_solution->dry_substrate curing_matrix Curing Matrix (Temp & Time) dry_substrate->curing_matrix analyze_crosslinking Analyze Crosslinking curing_matrix->analyze_crosslinking analyze_side_effects Analyze Side Effects curing_matrix->analyze_side_effects data_interpretation Interpret Data & Determine Optimum analyze_crosslinking->data_interpretation analyze_side_effects->data_interpretation

Caption: Workflow for optimizing DHEU curing conditions.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Experiment Start issue Poor Crosslinking? start->issue cause_temp_time Temp/Time Too Low? issue->cause_temp_time Yes end_good Successful Crosslinking issue->end_good No cause_catalyst Catalyst Issue? solution_increase_params Increase Temp/Time cause_temp_time->solution_increase_params cause_reagent Reagent Degraded? solution_check_catalyst Verify Catalyst cause_catalyst->solution_check_catalyst solution_new_reagent Use Fresh Reagent cause_reagent->solution_new_reagent end_bad Re-evaluate Protocol solution_increase_params->end_bad solution_check_catalyst->end_bad solution_new_reagent->end_bad

Caption: Troubleshooting logic for poor crosslinking results.

References

improving the wrinkle recovery angle of cotton treated with 4,5-dihydroxyimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to improve the wrinkle recovery angle of cotton fabrics treated with 4,5-dihydroxyimidazolidin-2-one (DMDHEU).

Troubleshooting Guide

This guide addresses common issues encountered during the DMDHEU treatment process to enhance wrinkle resistance in cotton.

Problem Possible Causes Recommended Solutions
Low Wrinkle Recovery Angle (WRA) 1. Insufficient DMDHEU Concentration: The concentration of the crosslinking agent may be too low to form an adequate number of crosslinks within the cellulose structure.[1][2] 2. Inadequate Curing: The temperature or duration of the curing process may be insufficient for the crosslinking reaction to complete.[2][3] 3. Improper Catalyst Concentration: The catalyst concentration may be too low to effectively initiate the crosslinking reaction.[2][4] 4. Incorrect pH of Fabric: The fabric may not have the optimal pH for the finishing process.1. Increase DMDHEU Concentration: Gradually increase the DMDHEU concentration in the finishing bath. For woven cotton, concentrations typically range from 35-60 g/L.[2][4] 2. Optimize Curing Conditions: Ensure the curing temperature and time are appropriate. A common starting point is 150°C for 3 minutes.[2][5] Curing temperatures can range from 120°C to 160°C, with higher temperatures generally leading to a better WRA.[3] 3. Adjust Catalyst Concentration: For magnesium chloride (MgCl₂), a common catalyst, concentrations of 15-20 g/L for woven fabrics are often used.[2][4] 4. Ensure Proper Fabric Preparation: Before finishing, fabrics should be clean, absorbent, and have a pH between 5.5 and 7.0.[6]
Excessive Loss of Fabric Strength 1. High DMDHEU Concentration: While increasing DMDHEU improves WRA, excessive amounts can lead to a significant reduction in tensile and tear strength due to the embrittlement of the fibers.[3] 2. High Curing Temperature/Time: Over-curing the fabric can degrade the cellulose fibers, resulting in strength loss.[3] 3. Self-Crosslinking of DMDHEU: Self-polymerization of the resin can reduce its effectiveness in crosslinking cellulose and may contribute to fiber damage.[2]1. Optimize DMDHEU Concentration: Find a balance between the desired WRA and acceptable strength retention. 2. Adjust Curing Conditions: Use the lowest effective curing temperature and time to achieve the target WRA. 3. Incorporate Additives: The addition of softeners, such as polyethylene emulsions, can help mitigate strength loss.[3] The use of co-catalysts like titanium dioxide may allow for lower curing temperatures, thus preserving strength.[7]
Fabric Yellowing 1. High Curing Temperature: Excessive heat during the curing process can cause discoloration of the cotton fabric.[3] 2. Use of Certain Additives: Some alternative crosslinking agents to DMDHEU, such as citric acid, can cause yellowing at high curing temperatures.[3]1. Reduce Curing Temperature: Optimize the curing process to use the lowest possible temperature. 2. Select Appropriate Additives: If using additives or alternative crosslinkers, ensure they are stable at the required curing temperatures.
High Formaldehyde Release 1. Unreacted DMDHEU: Residual, unreacted DMDHEU on the fabric can release formaldehyde over time.[8] 2. Hydrolysis of Crosslinks: The crosslinks formed by DMDHEU can hydrolyze, leading to the release of formaldehyde.1. Thorough Washing: After curing, wash the fabric with a sodium carbonate solution (e.g., 5 g/L at 50°C for 5 minutes) to remove any unreacted chemicals.[3] 2. Use Low Formaldehyde Resins: Consider using modified DMDHEU resins, such as methylated or glycolated DMDHEU, which are designed for lower formaldehyde release.[6] 3. Apply Formaldehyde Scavengers: Incorporating formaldehyde scavengers like urea into the finishing bath or as a post-treatment can help reduce formaldehyde levels.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which DMDHEU improves the wrinkle recovery angle of cotton?

A1: Cotton fabric wrinkles easily due to the free hydroxyl groups in its cellulose structure, which allow polymer chains to slip past one another. DMDHEU is a crosslinking agent that forms covalent bonds with these hydroxyl groups, effectively creating a more rigid and stable structure.[1] These crosslinks prevent the cellulose chains from easily moving and reforming in a wrinkled state, thus improving the fabric's ability to return to its original shape after being creased.

Q2: How does the concentration of DMDHEU affect the wrinkle recovery angle?

A2: Generally, as the concentration of DMDHEU increases, the wrinkle recovery angle also increases.[1][4] This is because a higher concentration of the crosslinking agent leads to a greater number of crosslinks being formed within the cellulose structure. However, there is a point of diminishing returns, and excessively high concentrations can lead to a significant loss in fabric strength.[3]

Q3: What is the role of a catalyst in the DMDHEU treatment process?

A3: A catalyst, such as magnesium chloride (MgCl₂), is essential for the crosslinking reaction between DMDHEU and cotton to occur at a reasonable rate and temperature.[2] The catalyst facilitates the reaction, allowing for effective crosslinking under typical textile finishing conditions. The concentration of the catalyst also influences the final properties of the treated fabric.[4]

Q4: Can additives be used to further enhance the wrinkle recovery angle?

A4: Yes, certain additives can improve the performance of DMDHEU treatment. For instance, poly (vinylpyrrolidone) (PVP) has been shown to increase the crease recovery angle when added to the finishing formulation.[1] The addition of a co-catalyst like titanium dioxide can also enhance the wrinkle recovery properties, potentially at lower curing temperatures.[7]

Q5: Are there alternatives to DMDHEU for wrinkle-resistant finishing of cotton?

A5: Yes, due to concerns about formaldehyde release from DMDHEU, alternatives have been explored. Polycarboxylic acids, such as citric acid and 1,2,3,4-butanetetracarboxylic acid (BTCA), can also be used as crosslinking agents.[3][10] However, these alternatives may have their own challenges, such as higher cost and potential for fabric yellowing.[3]

Experimental Protocols

DMDHEU Treatment of Cotton Fabric (Pad-Dry-Cure Method)

This protocol describes a standard laboratory procedure for applying DMDHEU to cotton fabric.

Materials:

  • Scoured and bleached 100% cotton fabric

  • This compound (DMDHEU) solution

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O) catalyst

  • Wetting agent

  • Softener (e.g., polyethylene emulsion)

  • Distilled water

  • Padding mangle

  • Drying oven

  • Curing oven

Procedure:

  • Preparation of Finishing Bath:

    • Prepare an aqueous solution containing the desired concentrations of DMDHEU (e.g., 35-60 g/L), MgCl₂ catalyst (e.g., 15-20 g/L), a wetting agent, and a softener.[2][3][4]

    • Ensure all components are fully dissolved in distilled water.

  • Padding:

    • Immerse the cotton fabric sample in the finishing bath, ensuring it is fully saturated.

    • Pass the saturated fabric through a padding mangle set to achieve a specific wet pick-up percentage (e.g., 80-100%).[3]

  • Drying:

    • Dry the padded fabric in a drying oven at a temperature around 100-110°C for approximately 2-3 minutes.[2][3] The fabric should be dried to a specific moisture content without initiating the curing process.

  • Curing:

    • Transfer the dried fabric to a curing oven.

    • Cure the fabric at a specified temperature and time (e.g., 150°C for 3 minutes).[2][5] The curing conditions are critical for the crosslinking reaction.

  • Post-Treatment:

    • After curing, wash the fabric with a solution of sodium carbonate (e.g., 5 g/L) at 50°C for 5 minutes to remove any unreacted chemicals.[3]

    • Rinse the fabric thoroughly with water and air dry.

Measurement of Wrinkle Recovery Angle (AATCC Test Method 66)

This protocol outlines the procedure for measuring the wrinkle recovery angle of a treated fabric sample.

Apparatus:

  • Shirley Crease Recovery Tester or equivalent device

  • Specimen holder and clamp

  • Loading weight (e.g., 500g)[11]

  • Timer

  • Template for cutting specimens (e.g., 40mm x 15mm)[4]

Procedure:

  • Specimen Preparation:

    • Cut several specimens from the conditioned fabric sample using the template, with the longer dimension parallel to the warp and weft directions.[12]

  • Creasing:

    • Fold a specimen in half, aligning the shorter edges.

    • Place the folded specimen under the loading weight for a specified time (e.g., 1 minute).[11]

  • Recovery:

    • Remove the weight and carefully transfer the creased specimen to the clamp of the crease recovery tester.

    • Allow the specimen to recover from the crease for a specified time (e.g., 1 minute).[11]

  • Measurement:

    • As the specimen recovers, rotate the dial of the tester to keep the free edge of the specimen aligned with the reference line.

    • After the recovery period, read the wrinkle recovery angle from the instrument's scale.[11]

  • Data Analysis:

    • Repeat the measurement for multiple specimens in both the warp and weft directions.

    • Calculate the average wrinkle recovery angle for both directions.

Data Presentation

Table 1: Effect of DMDHEU and Catalyst Concentration on Wrinkle Recovery Angle (WRA) of Woven Cotton Fabric
DMDHEU Conc. (g/L)Catalyst (MgCl₂) Conc. (g/L)Approximate WRA (degrees)Reference
3515~240[2][4]
4015~250[2][4]
5018~260[2][4]
6020~270[2][4]
Note: These are approximate values derived from graphical data in the cited sources and can vary based on fabric type and specific processing conditions.
Table 2: Influence of Curing Temperature on Wrinkle Recovery Angle (WRA)
Curing Temperature (°C)Approximate WRA (degrees)Reference
120~190[3]
135~205[3]
150~220[3]
160~230[3]
Note: These values are for a specific set of experimental conditions and may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Treatment Process cluster_post Post-Treatment & Analysis A Cotton Fabric C Padding A->C B Finishing Bath (DMDHEU, Catalyst, Additives) B->C D Drying (100-110°C) C->D Wet Fabric E Curing (150-160°C) D->E Dried Fabric F Washing E->F Crosslinked Fabric G Drying & Conditioning F->G H WRA Measurement G->H

Caption: Experimental workflow for treating cotton with DMDHEU.

troubleshooting_tree Start Low Wrinkle Recovery Angle Q1 Check DMDHEU Concentration Start->Q1 A1_1 Increase DMDHEU Concentration Q1->A1_1 Too Low Q2 Review Curing Conditions Q1->Q2 Adequate End Re-evaluate WRA A1_1->End A2_1 Increase Curing Temp/Time Q2->A2_1 Insufficient Q3 Verify Catalyst Concentration Q2->Q3 Adequate A2_1->End A3_1 Adjust Catalyst Concentration Q3->A3_1 Incorrect Q3->End Correct A3_1->End

References

Technical Support Center: Industrial Applications of 4,5-Dihydroxyimidazolidin-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dihydroxyimidazolidin-2-one (DHEU) and its derivatives, such as dimethylol dihydroxyethyleneurea (DMDHEU), primarily in the context of their industrial applications as crosslinking agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary industrial applications?

A1: this compound, also known as dihydroxyethyleneurea (DHEU), is a cyclic urea derivative. Its methylated derivative, 1,3-dimethyl-4,5-dihydroxy-2-imidazolidinone (DMDHI), and especially its N-methylolated form, N,N'-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU), are widely used as crosslinking agents in the textile industry.[1][2] Their primary application is in creating "durable press" or "wrinkle-resistant" finishes on cellulosic fabrics like cotton.[1][3] The crosslinking process imparts dimensional stability and crease retention to the fabric.[2]

Q2: What are the main challenges encountered when using DMDHEU in textile finishing?

A2: The most significant challenges associated with the industrial use of DMDHEU include:

  • Formaldehyde Release: DMDHEU-based systems can release formaldehyde, a known human carcinogen, during processing, storage, and consumer use.[1][4][5]

  • Reduced Fabric Strength: The crosslinking reaction can lead to a decrease in the tensile and tear strength, as well as the abrasion resistance of the fabric.[1][6]

  • Fabric Yellowing: Application of these finishing agents can sometimes cause the fabric to yellow.[6]

  • Environmental and Health Concerns: Due to formaldehyde release, there are significant environmental and health and safety regulations to consider.[4][5]

Q3: Are there formaldehyde-free alternatives to DMDHEU?

A3: Yes, research has focused on developing formaldehyde-free crosslinking agents. One such alternative is 1,3-dimethyl-4,5-dihydroxy-2-imidazolidinone (DMDHI). However, DMDHI has demonstrated lower reactivity and is more expensive than DMDHEU, which has limited its commercial success.[1] Polycarboxylic acids, such as 1,2,3,4-butanetetracarboxylic acid (BTCA), have also been identified as effective formaldehyde-free alternatives, offering good wrinkle resistance and better strength retention compared to DMDHEU-treated fabrics.[1]

Q4: How does the crosslinking mechanism of DMDHEU work?

A4: DMDHEU crosslinks cellulose chains in cotton fibers through covalent bonds. The N-methylol groups of the DMDHEU molecule react with the hydroxyl groups of adjacent cellulose polymers in the amorphous regions of the fiber. This reaction, typically catalyzed by a magnesium chloride catalyst, creates a stable crosslinked network that imparts resilience and wrinkle resistance to the fabric.[2][3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Formaldehyde Release Incomplete reaction or hydrolysis of the crosslinking agent. High curing temperature or prolonged storage.Optimize curing conditions (temperature and time). Apply an afterwash to the finished fabric to reduce residual formaldehyde.[6] Consider using low-formaldehyde or formaldehyde-free crosslinking agents.[1]
Significant Loss of Fabric Strength Excessive crosslinking, leading to embrittlement of the fibers.Reduce the concentration of the crosslinking agent and catalyst. Optimize the curing temperature and time to avoid over-curing. Incorporate fabric softeners in the finishing formulation to mitigate strength loss.[1]
Yellowing of Fabric High curing temperatures or the presence of impurities in the finishing chemicals.Lower the curing temperature and shorten the curing time. Ensure the purity of the crosslinking agent and other chemicals in the formulation. Use anti-yellowing agents if necessary.
Poor Wrinkle Recovery Insufficient crosslinking. Improper application of the finishing agent.Increase the concentration of the crosslinking agent and/or catalyst. Ensure uniform application of the finishing solution using a pad-dry-cure process.[6] Verify the activity of the catalyst.
Inconsistent Finishing Results Non-uniform application of the finishing solution. Variations in curing temperature or time.Ensure proper padding pressure and uniform liquor pickup. Calibrate and monitor the curing oven for consistent temperature distribution.

Experimental Protocols

Synthesis of 4,5-Dihydroxy-1,3-dimethyl-2-imidazolidinone (DMDHI)

This protocol is based on the process described in patent US4650877A.[7]

Materials:

  • Glyoxal (40% aqueous solution)

  • N,N'-dimethylurea

  • Orthophosphoric acid (85% aqueous solution)

  • Sodium hydroxide (47% aqueous solution)

Procedure:

  • In a reaction vessel, combine 678 g (4.67 moles) of a 40% aqueous glyoxal solution, 12.6 g (109 mmoles) of an 85% aqueous orthophosphoric acid solution, and 15 g (176 mmoles) of a 47% aqueous sodium hydroxide solution. The quantity of sodium hydroxide may need to be adjusted to achieve a pH of 5.8.

  • Add 440 g (5 moles) of N,N'-dimethylurea to the mixture.

  • Heat the reaction mixture to 40°C while stirring.

  • Maintain the temperature at 40°C for 4 hours.

  • After the reaction is complete, the resulting aqueous solution contains 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone.

Visualizations

Experimental Workflow: Textile Finishing Process

G Workflow for Durable Press Finishing of Cotton Fabric cluster_prep Fabric Preparation cluster_finishing Finishing Application cluster_post Post-Treatment scouring Scouring & Bleaching drying1 Drying scouring->drying1 padding Padding with DMDHEU Solution drying1->padding drying2 Drying padding->drying2 curing Curing (Heat Treatment) drying2->curing washing After-washing curing->washing drying3 Final Drying washing->drying3 finished_fabric finished_fabric drying3->finished_fabric Finished Fabric

Caption: A typical workflow for applying a durable press finish to cotton fabric using a pad-dry-cure process.

Logical Diagram: Challenges in DMDHEU Crosslinking

G Key Challenges Associated with DMDHEU Crosslinking cluster_benefits Desired Outcome cluster_challenges Industrial Challenges DMDHEU DMDHEU Application wrinkle_resistance Wrinkle Resistance DMDHEU->wrinkle_resistance Leads to formaldehyde Formaldehyde Release DMDHEU->formaldehyde Results in strength_loss Fabric Strength Loss DMDHEU->strength_loss Can cause yellowing Fabric Yellowing DMDHEU->yellowing Can cause health_concerns health_concerns formaldehyde->health_concerns Health & Environmental Concerns performance_issues performance_issues strength_loss->performance_issues Reduced Durability

Caption: Diagram illustrating the primary benefits and significant industrial challenges associated with the use of DMDHEU as a crosslinking agent in textiles.

References

Technical Support Center: Minimizing Strength Loss in Textiles After 4,5-Dihydroxyimidazolidin-2-one (DMDHEU) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating strength loss in textiles during and after treatment with 4,5-dihydroxyimidazolidin-2-one (DMDHEU), a common crosslinking agent used to impart wrinkle resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of textile strength loss after DMDHEU treatment?

A1: The primary cause of strength loss is the acid-catalyzed crosslinking reaction between DMDHEU and cellulose chains within the textile fibers.[1][2][3] This reaction, while imparting desirable wrinkle resistance, can also lead to fiber embrittlement and reduced mobility of cellulose chains, resulting in decreased tensile and tear strength.[3][4] Additionally, the acidic catalysts used to facilitate the reaction can contribute to the degradation of the cellulose fibers.[1]

Q2: How does the concentration of DMDHEU affect the strength of the treated fabric?

A2: Generally, as the concentration of DMDHEU increases, the tensile strength of the fabric decreases.[1][5][6] Higher concentrations lead to a greater degree of crosslinking, which can increase stiffness and reduce the ability of the fibers to distribute stress, thus lowering the overall strength.[3]

Q3: What is the role of the catalyst in strength loss, and which catalysts are commonly used?

A3: Catalysts are essential for the crosslinking reaction between DMDHEU and cellulose to occur at a practical rate. However, these catalysts are acidic and can cause hydrolytic degradation of the cellulose, contributing significantly to strength loss.[1][7] Commonly used catalysts include magnesium chloride (MgCl₂), zinc nitrate, and sometimes a combination of magnesium chloride and a weak organic acid like citric acid.[4][7] While strong acids like sulfuric and hydrochloric acid are effective catalysts, they cause severe and undesirable fiber degradation.[7]

Q4: Can the curing temperature and time be optimized to minimize strength loss?

A4: Yes, curing temperature and time are critical parameters. Higher curing temperatures and longer curing times generally lead to a greater degree of crosslinking and can also increase the degradation of the fabric, resulting in more significant strength loss.[3][4][8] It is crucial to find an optimal balance where sufficient wrinkle resistance is achieved without excessive strength reduction.

Q5: Are there any additives that can help mitigate strength loss?

A5: Yes, various additives can be incorporated into the treatment bath to help preserve fabric strength. Softeners, such as polyethylene emulsions and aminofunctional silicones, can lubricate the fibers, improving the fabric's hand and tear strength.[9][10] Some studies have also explored the use of co-catalysts like titanium dioxide (TiO₂) which may help to improve wrinkle recovery with less of a reduction in tear strength at lower curing temperatures.[8][11]

Troubleshooting Guide

Issue: Excessive Loss of Tensile or Tear Strength

Potential Cause Troubleshooting Steps
High DMDHEU Concentration 1. Review the DMDHEU concentration in your formulation. 2. Conduct a dose-response experiment to determine the minimum concentration required to achieve the desired level of wrinkle resistance.[12] 3. Refer to the table below for typical concentration ranges and their impact on strength.
Inappropriate Catalyst Type or Concentration 1. Ensure you are using a suitable catalyst, such as magnesium chloride.[7] 2. Avoid strong acid catalysts.[7] 3. Optimize the catalyst concentration; higher concentrations can increase strength loss.[1]
Excessive Curing Temperature or Time 1. Lower the curing temperature and/or shorten the curing time.[8] 2. Perform a time and temperature course study to identify optimal curing conditions for your specific fabric and equipment.
Lack of Softeners or Other Additives 1. Incorporate a suitable softener into your treatment bath to improve fiber lubrication and tear strength.[9][10]
Improper Fabric Preparation 1. Ensure the fabric is properly scoured and free from impurities that could interfere with the treatment or contribute to degradation. 2. The fabric pH should be neutral (6.5-7.0) before treatment.[7]

Issue: Fabric Yellowing After Treatment

Potential Cause Troubleshooting Steps
High Curing Temperature 1. Reduce the curing temperature. Yellowing is often a sign of thermal degradation of the fabric or the finishing agents.
Reaction with Additives 1. Evaluate the thermal stability of all additives in your formulation. 2. Some softeners or other agents may yellow at high temperatures.
Contamination 1. Ensure all equipment (padding bath, rollers, curing oven) is clean and free from contaminants that could cause discoloration.

Data Presentation

Table 1: Effect of DMDHEU Concentration on Tensile Strength Loss in Cotton Fabric

DMDHEU Concentration (g/L)Catalyst (MgCl₂) Concentration (g/L)Curing Temperature (°C)Curing Time (min)Approximate Tensile Strength Loss (%)Reference
30 - 6015 - 201503Varies, increases with concentration[1][2]
60201700.75Optimized for "easy care"[12]
100301700.75Up to 51.88% (for "non-iron")[12]
5% (w/w)15% of DMDHEU--4%[5]
10% (w/w)15% of DMDHEU--8%[5]
20% (w/w)15% of DMDHEU--49%[5]

Note: The exact strength loss can vary depending on the specific fabric construction, catalyst, and processing conditions.

Experimental Protocols

Protocol 1: Standard Pad-Dry-Cure Method for DMDHEU Treatment

  • Preparation of Finishing Bath:

    • Dissolve the desired amount of DMDHEU (e.g., 30-120 g/L) in water.[12]

    • Add the catalyst, typically magnesium chloride (e.g., 15-30 g/L).[12]

    • Incorporate any desired additives, such as a softener (e.g., polyethylene emulsion).

    • Adjust the pH of the solution to approximately 4.5-5.0 using a weak acid like acetic acid if necessary.[13]

  • Padding:

    • Immerse the textile sample completely in the finishing bath.

    • Pass the fabric through a padder at a controlled pressure to achieve a specific wet pick-up percentage (e.g., 70-80%).[13]

  • Drying:

    • Dry the padded fabric in a stenter or oven at a moderate temperature, typically between 100-120°C for 2-3 minutes.[2][9][12]

  • Curing:

    • Cure the dried fabric at a higher temperature, for example, 150-170°C for 45 seconds to 4 minutes, to facilitate the crosslinking reaction.[9][12]

  • Post-Treatment:

    • Wash the cured fabric to remove any unreacted chemicals.

    • Dry the washed fabric.

Visualizations

DMDHEU_Crosslinking Cellulose1 Cellulose Chain 1 (-OH groups) Crosslinked_Cellulose Crosslinked Cellulose (Improved Wrinkle Resistance, Reduced Strength) Cellulose1->Crosslinked_Cellulose Curing (Heat) Cellulose2 Cellulose Chain 2 (-OH groups) Cellulose2->Crosslinked_Cellulose Curing (Heat) DMDHEU DMDHEU DMDHEU->Crosslinked_Cellulose Curing (Heat) Catalyst Acid Catalyst (e.g., MgCl2) Catalyst->Crosslinked_Cellulose Curing (Heat)

Caption: DMDHEU crosslinking reaction with cellulose.

Strength_Loss_Factors Strength_Loss Strength Loss Additives Additives (e.g., Softeners) Strength_Loss->Additives Mitigated by DMDHEU_Conc DMDHEU Concentration DMDHEU_Conc->Strength_Loss Increases Catalyst_Type Catalyst Type & Concentration Catalyst_Type->Strength_Loss Influences Curing_Temp Curing Temperature Curing_Temp->Strength_Loss Increases Curing_Time Curing Time Curing_Time->Strength_Loss Increases

Caption: Key factors influencing textile strength loss.

Troubleshooting_Workflow Start Start: Excessive Strength Loss Observed Check_Conc Review DMDHEU & Catalyst Concentrations Start->Check_Conc Optimize_Conc Optimize Concentrations Check_Conc->Optimize_Conc Check_Conditions Evaluate Curing Temperature & Time Optimize_Conditions Optimize Curing Process Check_Conditions->Optimize_Conditions Check_Additives Assess Need for Softeners/Additives Incorporate_Additives Incorporate Additives Check_Additives->Incorporate_Additives Optimize_Conc->Check_Conditions Optimize_Conditions->Check_Additives Re_evaluate Re-evaluate Fabric Strength Incorporate_Additives->Re_evaluate

Caption: Troubleshooting workflow for strength loss.

References

Technical Support Center: 4,5-dihydroxyimidazolidin-2-one (DMDHEU) Finishing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,5-dihydroxyimidazolidin-2-one (DMDHEU) based finishing. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal and uniform finishing results.

Troubleshooting Uneven Finishing

Uneven finishing is a common issue that can manifest as patchy, streaky, or inconsistent performance across the treated substrate. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Question: What are the primary causes of uneven finishing with this compound?

Answer: Uneven finishing can stem from several factors throughout the application process. The most common culprits can be categorized into three main areas: substrate preparation, finish application, and the drying and curing stages.

A logical workflow for troubleshooting this issue is presented below.

cluster_0 Troubleshooting Workflow for Uneven Finishing cluster_1 Substrate Preparation cluster_2 Application Process cluster_3 Drying & Curing Start Start: Uneven Finish Observed Prep Substrate Preparation Issues? Start->Prep App Application Process Issues? Prep->App No Absorbency Inconsistent Absorbency Prep->Absorbency Yes pH Incorrect Surface pH Prep->pH Yes Clean Residual Contaminants Prep->Clean Yes Cure Drying & Curing Issues? App->Cure No Pad Uneven Padding Pressure App->Pad Yes Bath Finish Bath Instability App->Bath Yes Wet Inadequate Wetting App->Wet Yes End Resolution: Uniform Finish Cure->End No Migration Resin Migration During Drying Cure->Migration Yes Temp Uneven Curing Temperature Cure->Temp Yes Absorbency->End pH->End Clean->End Pad->End Bath->End Wet->End Migration->End Temp->End

Caption: Troubleshooting workflow for uneven finishing.

Frequently Asked Questions (FAQs)

Substrate Preparation

Q1: How does fabric absorbency affect the uniformity of the finish?

A1: The uniformity of the finish is highly dependent on the fabric's ability to absorb the finishing solution evenly.[1] If the substrate has variable absorbency due to residual sizing agents, oils, or waxes, the uptake of the this compound solution will be inconsistent, leading to a patchy appearance. It is crucial to ensure the fabric is properly scoured and bleached to achieve uniform absorbency.[1]

Q2: What is the optimal pH of the fabric before applying the finish, and why is it important?

A2: The ideal pH for the fabric before finishing is between 5.5 and 7.0.[1] An incorrect pH can affect the stability of the finishing bath and the efficiency of the catalyst. For instance, an alkaline pH can prematurely react with the catalyst or the resin, leading to uneven application and reduced performance of the finish.[2]

Q3: Can residual chemicals from previous processing steps cause uneven finishing?

A3: Yes, residual chemicals such as surfactants, salts, or alkaline residues from scouring and dyeing processes can interfere with the finishing agent.[3] These residues can alter the surface tension of the fabric, leading to poor wetting, or they can react with the components of the finishing bath, causing precipitation or instability, which results in a non-uniform finish.[3]

Finish Application (Padding Process)

Q4: How does uneven padding pressure contribute to a non-uniform finish?

A4: The padding process is critical for the even application of the finishing solution. If the pressure across the padding rollers is not uniform, it will result in a variable wet pickup.[4] Areas with higher pressure will have a lower wet pickup, and areas with lower pressure will have a higher wet pickup, leading to a streaky or sided appearance of the finish.

Q5: What can cause the this compound finishing bath to become unstable, and what are the consequences?

A5: Finishing bath instability can be caused by several factors, including incorrect pH, contamination with residual chemicals from the fabric, or incompatibility between the finishing components (e.g., resin, catalyst, softener).[3] An unstable bath can lead to the precipitation of the resin, which can then deposit unevenly on the fabric, causing spotting or blotchiness.

Q6: What is the role of a wetting agent in the finishing bath?

A6: A wetting agent is a type of surfactant that reduces the surface tension of the finishing solution, allowing it to spread and penetrate the fabric more quickly and evenly.[1] The use of an appropriate nonionic wetting agent is generally recommended to ensure uniform application of the this compound finish.[1]

Drying and Curing

Q7: What is resin migration, and how can it be prevented during drying?

A7: Resin migration occurs when the finishing agent moves from the interior of the fabric to the surface during the initial stages of drying. This happens when the rate of evaporation from the surface is faster than the rate at which the liquor is wicked from the inside of the fabric. This can lead to a stiffer handle and a higher concentration of the finish on the surface, resulting in a non-uniform crosslinking. To prevent this, it is recommended to dry the fabric at a moderate temperature with good air circulation to ensure even drying.[5]

Q8: How critical are temperature and time control during the curing process?

A8: The curing temperature and time are critical parameters that directly influence the crosslinking reaction between this compound and the cellulose fibers.[6][7] Uneven temperature across the curing oven can lead to under-cured and over-cured areas on the same fabric. Under-cured areas will have poor wrinkle recovery, while over-cured areas may exhibit reduced strength and a harsher feel.

Quantitative Data Summary

The following tables provide a summary of typical concentrations and processing parameters for achieving a durable press finish with this compound (DMDHEU).

Component Concentration Range (g/L) Purpose Reference
DMDHEU (45% active)30 - 120Crosslinking agent for wrinkle resistance[8][9]
Magnesium Chloride (Catalyst)15 - 30To catalyze the crosslinking reaction[8][9]
Softener (e.g., Polyethylene)20 - 40To improve the hand-feel and reduce strength loss[5]
Wetting Agent (Nonionic)1 - 2To ensure even application of the finish[5]
Process Parameter Typical Value Purpose Reference
Wet Pickup60 - 80%To control the amount of finish applied to the fabric[9]
Drying Temperature110 - 120 °CTo remove water before curing[9]
Curing Temperature150 - 170 °CTo initiate the crosslinking reaction[8][9]
Curing Time45 seconds - 3 minutesTo ensure complete crosslinking[8][9]

Experimental Protocols

Protocol 1: Measurement of Fabric Absorbency (Water Drop Test)

This protocol is adapted from AATCC Test Method 79.[10][11]

Objective: To determine the time it takes for a drop of water to be absorbed by the fabric, which is an indicator of its absorbency.

Apparatus:

  • Burette

  • Stopwatch

  • Embroidery hoop

  • Distilled water

Procedure:

  • Mount the fabric specimen in the embroidery hoop, ensuring the surface is taut.

  • Position the burette approximately 1 cm above the fabric surface.

  • Allow a single drop of distilled water to fall onto the fabric.

  • Start the stopwatch at the instant the water drop makes contact with the fabric.

  • Stop the stopwatch when the reflection of the water drop is no longer visible.

  • Record the time in seconds.

  • Repeat the test in at least three different areas of the fabric and calculate the average.

cluster_0 Fabric Absorbency Test Workflow Start Start Step1 Mount fabric in hoop Start->Step1 Step2 Position burette Step1->Step2 Step3 Drop water on fabric Step2->Step3 Step4 Start stopwatch Step3->Step4 Step5 Observe water drop Step4->Step5 Step6 Stop stopwatch when absorbed Step5->Step6 Step7 Record time Step6->Step7 Step8 Repeat and average Step7->Step8 End End Step8->End

Caption: Workflow for the fabric absorbency test.

Protocol 2: Assessment of Finishing Evenness (Color Fastness to Rubbing - Adapted)

This protocol is adapted from ISO 105-X12 to assess the uniformity of the finish by measuring color transfer, which can be correlated with the amount of finish on the surface.[12][13]

Objective: To evaluate the evenness of the finish by measuring the degree of color transfer from the finished fabric to a standard white cotton cloth.

Apparatus:

  • Crockmeter

  • Standard white cotton crocking cloth

  • Grey scale for staining

Procedure:

  • Cut a specimen of the finished fabric.

  • Mount the specimen on the base of the crockmeter.

  • Mount a piece of the standard white cotton cloth onto the rubbing finger of the crockmeter.

  • Perform 10 cycles of rubbing (one cycle is one forward and one backward stroke).

  • Remove the white cotton cloth and evaluate the degree of staining using the grey scale for staining under standard lighting conditions.

  • Repeat the test on different areas of the finished fabric (e.g., center and edges).

  • A significant variation in the grey scale rating between different areas indicates uneven finishing.

cluster_0 Finish Evenness Assessment Workflow Start Start Step1 Mount fabric specimen Start->Step1 Step2 Mount white cloth on finger Step1->Step2 Step3 Perform rubbing cycles Step2->Step3 Step4 Remove white cloth Step3->Step4 Step5 Evaluate staining with grey scale Step4->Step5 Step6 Repeat on different areas Step5->Step6 Step7 Compare ratings Step6->Step7 End End Step7->End

Caption: Workflow for assessing finish evenness.

References

Technical Support Center: Optimization of Catalyst Concentration for 4,5-dihydroxyimidazolidin-2-one (DHI) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 4,5-dihydroxyimidazolidin-2-one (DHI) and related derivatives, with a focus on the optimization of catalyst concentration.

Troubleshooting Guide

This guide is designed to help you resolve common problems encountered during your experiments.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in the synthesis of DHI are a common challenge and can stem from several factors.[1][2][3][4][5] Key areas to investigate include:

    • Suboptimal Catalyst Concentration: The concentration of the catalyst is crucial. Too little catalyst can lead to an impractically slow reaction, while too much can promote side reactions or product degradation.

    • Incorrect pH: The condensation reaction between urea and glyoxal to form DHI is pH-sensitive. An inappropriate pH can hinder the reaction. The reaction is typically carried out in an aqueous medium at a pH between 4 and 7.[6]

    • Reaction Temperature and Time: While higher temperatures can increase the reaction rate, excessive heat can lead to the decomposition of the desired product.[1] It is important to maintain the reaction temperature below 60°C.[6]

    • Purity of Reactants: Impurities in glyoxal or urea can interfere with the reaction and reduce the yield.[1]

    • Catalyst Deactivation: The catalyst may lose its activity during the reaction due to poisoning, fouling, or sintering.[7]

    Troubleshooting Workflow:

    G Troubleshooting Workflow for Low Yield start Low Product Yield check_catalyst Verify Catalyst Concentration start->check_catalyst check_pH Measure and Adjust pH (4-7) check_catalyst->check_pH Concentration OK optimize_catalyst Optimize Catalyst Concentration (Titration) check_catalyst->optimize_catalyst Suboptimal check_temp Confirm Reaction Temperature (<60°C) check_pH->check_temp pH OK adjust_pH Buffer or Adjust pH check_pH->adjust_pH Incorrect pH check_reactants Assess Reactant Purity check_temp->check_reactants Temp OK adjust_temp Optimize Temperature check_temp->adjust_temp Incorrect Temp purify_reactants Purify Reactants check_reactants->purify_reactants Impure end Improved Yield check_reactants->end Purity OK optimize_catalyst->end adjust_pH->end adjust_temp->end purify_reactants->end

    Caption: Workflow for troubleshooting low product yield.

Issue 2: Formation of Side Products

  • Question: I am observing significant formation of byproducts in my reaction mixture. How can I minimize these?

  • Answer: The formation of side products is often linked to the catalyst concentration and reaction conditions.

    • Excessive Catalyst Concentration: A high concentration of catalyst can accelerate undesired side reactions.

    • High Reaction Temperature: Elevated temperatures can lead to the degradation of DHI or promote alternative reaction pathways.[1]

    • Incorrect Reactant Stoichiometry: An improper molar ratio of urea to glyoxal can result in the formation of oligomers or other condensation products.

    Recommendations:

    • Carefully control the catalyst concentration. An optimization experiment is highly recommended (see Experimental Protocols).

    • Maintain the reaction temperature below 60°C.[6]

    • Ensure the accurate measurement of reactants.

Issue 3: Catalyst Deactivation

  • Question: My catalyst seems to lose activity after one or two runs. What could be the cause and how can I address it?

  • Answer: Catalyst deactivation can occur through several mechanisms:

    • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering it inactive.[7]

    • Fouling: The deposition of byproducts or polymeric material on the catalyst surface can block access to the active sites.[7]

    • Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[7]

    Troubleshooting Steps:

    • Analyze Reactants: Check for impurities in the starting materials.

    • Optimize Reaction Conditions: Adjust temperature and reaction time to minimize byproduct formation.[7]

    • Catalyst Regeneration: Depending on the nature of the catalyst and the deactivation mechanism, regeneration may be possible through washing with appropriate solvents or controlled oxidation to remove carbonaceous deposits.[7]

    G Troubleshooting Catalyst Deactivation start Catalyst Inactivity check_poisoning Poisoning? start->check_poisoning check_fouling Fouling? check_poisoning->check_fouling No purify_reagents Purify Reactants/Solvent check_poisoning->purify_reagents Yes check_sintering Sintering? check_fouling->check_sintering No optimize_conditions Optimize Temp/Time check_fouling->optimize_conditions Yes control_temp Lower Reaction Temperature check_sintering->control_temp Yes regenerate Regenerate Catalyst purify_reagents->regenerate optimize_conditions->regenerate control_temp->regenerate

    Caption: Logical flow for troubleshooting catalyst deactivation.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal catalyst for the synthesis of this compound?

    • A1: While various acid catalysts can be used, orthophosphoric acid has been shown to be particularly effective. It not only accelerates the condensation of glyoxal and urea but also slows down interfering side reactions.[6]

  • Q2: What is the recommended concentration range for orthophosphoric acid?

    • A2: The catalytic amount of orthophosphoric acid can range from 2 mmoles to 150 mmoles per mole of glyoxal used.[6] A more typical and effective range is between 20 mmoles and 60 mmoles per mole of glyoxal.[6]

  • Q3: How does pH affect the catalyst's performance?

    • A3: The reaction is typically conducted at a pH between 4 and 7.[6] Within this range, the catalyst facilitates the protonation of the glyoxal carbonyl group, making it more susceptible to nucleophilic attack by urea. Deviations from this pH range can lead to slower reaction rates or the formation of undesired byproducts.

  • Q4: Can the catalyst be recovered and reused?

    • A4: For homogeneous catalysts like orthophosphoric acid, recovery can be challenging from the aqueous reaction mixture. If catalyst reusability is a key concern, exploring heterogeneous acid catalysts may be a viable alternative.

Data Presentation

Table 1: Catalyst Concentration and Corresponding Performance

CatalystConcentration (mmol per mole of glyoxal)Reaction Time (hours)Temperature (°C)Yield (%)Notes
Orthophosphoric Acid20-60440~99 (conversion)Significantly reduces side reactions.[6]
Citric Acid/Sodium AcetateVariable540Lower than H₃PO₄Buffer system used for pH control.[6]
No Catalyst-> 540Significantly LowerSlower reaction rate and more side products.[6]

Experimental Protocols

Protocol 1: Optimization of Orthophosphoric Acid Concentration

This protocol outlines a method for determining the optimal concentration of orthophosphoric acid for the synthesis of DHI.

  • Setup: Prepare a series of five reaction vessels, each equipped with a magnetic stirrer and temperature control.

  • Reagents:

    • Glyoxal (40% aqueous solution)

    • Urea

    • Orthophosphoric acid (85% aqueous solution)

    • Sodium hydroxide (for pH adjustment)

  • Procedure: a. To each reaction vessel, add 5 moles of glyoxal (725 g of 40% solution). b. Add a varying amount of orthophosphoric acid to each vessel: 20, 40, 60, 80, and 100 mmoles. c. Add 5 moles of urea (300 g) to each vessel. d. Adjust the pH of each mixture to approximately 5.8 using sodium hydroxide. e. Heat the reactions to 40°C and stir for 4 hours. f. After 4 hours, take an aliquot from each reaction and quench it. g. Analyze the product yield and purity in each sample using a suitable analytical technique (e.g., HPLC, NMR).

  • Analysis: Plot the product yield against the catalyst concentration to determine the optimal amount of orthophosphoric acid.

Reaction Pathway:

G Synthesis of this compound Glyoxal Glyoxal Catalyst H₃PO₄ (catalyst) pH 4-7, <60°C Glyoxal->Catalyst Urea Urea Urea->Catalyst DHI This compound Catalyst->DHI Condensation

Caption: Simplified reaction pathway for DHI synthesis.

References

Technical Support Center: 4,5-Dihydroxyimidazolidin-2-one (DHIU) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,5-dihydroxyimidazolidin-2-one (DHIU).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of DHIU.

Issue 1: Low Yield of this compound

  • Question: My synthesis resulted in a low yield of the desired DHIU product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in DHIU synthesis are often attributed to the formation of side products. The reaction between urea and glyoxal can also produce a mixture of low molecular weight oligomers and polymeric molecules, with DHIU sometimes constituting less than 15% of the product mixture.[1] Unreacted glyoxal may also be present. The primary factors influencing the yield are reaction pH, temperature, and stoichiometry. To improve the yield, consider the following:

    • pH Control: Maintain a weakly acidic to neutral pH, ideally between 5.0 and 7.0. One patented process reports a yield of 72% when the reaction is conducted at pH 6.0 and 40°C.[2] The use of buffer salts like sodium acetate or sodium citrate can help stabilize the pH in the desired range.

    • Temperature Management: Keep the reaction temperature below 50°C, especially during the initial phase of the reaction.

    • Reagent Stoichiometry: The molar ratio of urea to glyoxal is crucial. An excess of one reactant can lead to the formation of different side products. Experiment with slight variations in the molar ratio to find the optimal balance for your specific conditions.

    • Catalyst Use: The addition of a catalytic amount of an acid, such as orthophosphoric acid, has been shown to improve the yield and facilitate the reaction at lower temperatures.[2]

Issue 2: Yellowing of the Reaction Mixture or Final Product

  • Question: The reaction mixture and/or my isolated DHIU product has a yellow tint. What causes this discoloration and how can I prevent it?

  • Answer: Yellowing is a common issue and is typically caused by the liberation of glyoxal, especially under acidic conditions.[3] Under the action of acids and heat, DHIU can revert to glyoxal, which can then undergo further reactions to form colored byproducts. To prevent yellowing:

    • Strict pH Control: Avoid strongly acidic conditions (pH below 4). A buffered pH in the range of 5.0-6.5 is recommended to minimize the formation of colored byproducts.[3]

    • Temperature Control: As with yield, maintaining a lower reaction temperature (below 50°C) can reduce the rate of decomposition reactions that lead to glyoxal liberation.

    • Purification: If the final product is yellow, recrystallization from a suitable solvent may help to remove the colored impurities.

Issue 3: Formation of Insoluble Polymeric Material

  • Question: I am observing the formation of a significant amount of insoluble, polymeric material in my reaction. Why is this happening and what can I do to minimize it?

  • Answer: The reaction of urea and glyoxal can lead to the formation of low molecular weight oligomers and polymeric species, which can sometimes be insoluble.[1] This is more likely to occur under conditions that favor extensive condensation reactions. To minimize polymer formation:

    • Control Reaction Time: Extended reaction times, especially at elevated temperatures, can promote polymerization. Monitor the reaction progress and aim to stop it once the formation of DHIU is maximized.

    • Optimize Reactant Concentration: High concentrations of reactants can increase the likelihood of intermolecular reactions leading to polymers. Experimenting with slightly more dilute conditions may be beneficial.

    • pH Adjustment: While weakly acidic conditions are generally favored, extremes in pH can promote side reactions, including polymerization. Ensure your pH is well-controlled within the optimal range.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the synthesis of this compound?

A1: The main side products in the synthesis of DHIU from urea and glyoxal include:

  • Oligomers and Polymers: Low molecular weight condensation products of urea and glyoxal are common.[1]

  • Hydantoins and Colored Byproducts: These can form under acidic conditions.[3]

  • Glyoxal Adducts: Glyoxal itself can form oligomers and disproportionate in basic media.[4]

  • Decomposition Products: Under certain conditions, derivatives of DHIU have been shown to decompose into urea and 1,3-dimethylimidazolidine-2,4-dione.[4]

Q2: What is the optimal pH for the synthesis of this compound?

A2: The optimal pH for DHIU synthesis is generally in the weakly acidic to neutral range. A pH between 5.0 and 7.0 is often cited as ideal for maximizing the yield of DHIU while minimizing the formation of colored byproducts and other side reactions.[2][3] One study suggests that a pH of around 8.5 can reduce the formation of condensation products in related urea-formaldehyde systems.[5]

Q3: How does temperature affect the synthesis of this compound?

A3: Temperature plays a critical role in the synthesis of DHIU. It is generally recommended to keep the reaction temperature below 50°C, particularly in the initial stages.[3] Higher temperatures can accelerate side reactions, including the decomposition of DHIU back to glyoxal, which can lead to yellowing, and the formation of polymeric byproducts.

Q4: Can you provide a general protocol for the synthesis of this compound?

A4: A general laboratory-scale protocol for the synthesis of DHIU is provided in the "Experimental Protocols" section below. This protocol is a synthesis of information from various sources and should be adapted and optimized for your specific laboratory conditions and scale.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of this compound and its Derivatives

ProductReactantspHTemperature (°C)Catalyst/BufferYield (%)Reference
trans-4,5-Dihydroxy-2-imidazolidinoneUrea, Glyoxal6.040Orthophosphoric Acid, Sodium Hydroxide72[2]
trans-4,5-Dihydroxy-2-imidazolidinoneUrea, Glyoxal8-9Room Temp (after initial heating)Sodium Hydroxide33[4]
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-oneN,N'-dimethylurea, Glyoxal5.840Orthophosphoric Acid, Sodium Hydroxide44[2]
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-oneN,N'-dimethylurea, Glyoxal7.0Room TempSodium Hydroxide"Fine"[3]
cis/trans-4,5-Dihydroxyimidazolidine-2-thioneThiourea, Glyoxal5.050Sodium Carbonate50[1]

Experimental Protocols

1. Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone

This protocol is adapted from a patented procedure with demonstrated high yield.[2]

  • Materials:

    • Glyoxal (40% aqueous solution)

    • Urea

    • Orthophosphoric acid (85% aqueous solution)

    • Sodium hydroxide (e.g., 10 M aqueous solution)

    • Deionized water

  • Procedure:

    • In a reaction vessel equipped with a stirrer and temperature control, combine 725 g (5 moles) of 40% aqueous glyoxal solution, 33 g (286 mmoles) of 85% orthophosphoric acid, and 300 g (5 moles) of urea.

    • Stir the mixture and adjust the pH to 6.0 by the slow addition of a sodium hydroxide solution.

    • Heat the reaction mixture to 40°C and maintain this temperature with continuous stirring for approximately 4-5 hours.

    • After the heating period, cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization.

    • Collect the crystalline product by filtration.

    • Wash the collected crystals with cold deionized water.

    • Dry the product under vacuum to a constant weight.

2. HPLC Analysis of Reaction Mixture for DHIU and Side Products

This protocol provides a general framework for the analysis of the reaction mixture. Method development and optimization will be necessary for specific applications.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or phosphoric acid (for mobile phase pH adjustment).

    • Reference standards for this compound, urea, and glyoxal.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile. A common starting point is a gradient elution from a high aqueous content to a higher organic content (e.g., 5% to 50% acetonitrile over 20 minutes). A small amount of acid (e.g., 0.1% formic acid) is often added to the aqueous phase to improve peak shape.

    • Standard Solution Preparation: Prepare stock solutions of DHIU, urea, and glyoxal in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a series of working standard solutions by diluting the stock solutions to generate a calibration curve.

    • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to a concentration within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column.

      • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: Monitor at a low UV wavelength, such as 210 nm, where the components are likely to have some absorbance.

    • Analysis: Inject the standard and sample solutions. Identify the peaks based on the retention times of the standards. Quantify the amount of DHIU and any identified side products using the calibration curves.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_side_products Side Products Urea Urea DHIU This compound (Desired Product) Urea->DHIU Optimal Conditions (pH 5-7, T < 50°C) Oligomers Oligomers/Polymers Urea->Oligomers Suboptimal Conditions Glyoxal Glyoxal Glyoxal->DHIU Optimal Conditions (pH 5-7, T < 50°C) Glyoxal->Oligomers Suboptimal Conditions Hydantoins Hydantoins DHIU->Hydantoins Acidic Conditions Reverted_Glyoxal Reverted Glyoxal DHIU->Reverted_Glyoxal Acidic Conditions, Heat Colored_Byproducts Colored Byproducts Reverted_Glyoxal->Colored_Byproducts

Caption: Main reaction pathway and potential side reactions in DHIU synthesis.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Start Synthesis Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Yellow_Product Yellow Product Problem->Yellow_Product Yes Polymer_Formation Polymer Formation Problem->Polymer_Formation Yes Successful_Product Successful Product Problem->Successful_Product No Check_pH Adjust pH to 5-7 Low_Yield->Check_pH Check_Temp Lower Temperature (< 50°C) Low_Yield->Check_Temp Check_Stoichiometry Optimize Urea/Glyoxal Ratio Low_Yield->Check_Stoichiometry Yellow_Product->Check_pH Yellow_Product->Check_Temp Polymer_Formation->Check_pH Check_Time Reduce Reaction Time Polymer_Formation->Check_Time

Caption: Troubleshooting workflow for common issues in DHIU synthesis.

References

Technical Support Center: Stability of 4,5-dihydroxyimidazolidin-2-one (DHEU) Finishing Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 4,5-dihydroxyimidazolidin-2-one (DHEU) and its derivatives, such as Dimethyloldihydroxyethyleneurea (DMDHEU), in finishing solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of my DHEU finishing solution?

A1: The stability of DHEU solutions is primarily influenced by several factors, including pH, temperature, and the presence of catalysts.[1][2] Hydrolytic degradation is a major concern, as the molecule contains moieties susceptible to hydrolysis.[3]

  • pH: The pH of the solution is critical. Acidic or strongly basic conditions can accelerate the hydrolysis of the imidazolidinone ring, leading to the formation of glyoxal and urea or their derivatives. The reaction to form DHEU from glyoxal and thiourea is itself pH-dependent, typically adjusted to a pH of 5.[4]

  • Temperature: Elevated temperatures increase the rate of chemical degradation.[1][2] For optimal stability, solutions should be stored at controlled room temperature or refrigerated, unless otherwise specified.

  • Catalysts: While necessary for the cross-linking reaction on fabrics, catalysts (e.g., magnesium chloride, Lewis acids) can affect the stability of the finishing bath over time by promoting premature reactions or degradation.[5][6]

Q2: My DHEU solution has turned yellow. What is the cause and is it still usable?

A2: Yellowing of the solution can indicate degradation. The high reactivity of aqueous glyoxal, a precursor and potential degradation product of DHEU, can lead to the formation of a series of colored oligomers and disproportionation products.[7] The usability of a discolored solution depends on the extent of degradation. It is recommended to perform a functional test on a small scale or use an analytical method like HPLC to quantify the remaining active ingredient before use in a critical application.

Q3: I am observing precipitation or crystal formation in my finishing bath. What should I do?

A3: Precipitation can occur due to several reasons:

  • Low Solubility: The concentration of DHEU may have exceeded its solubility limit under the storage conditions (e.g., low temperature).

  • Degradation: Degradation products may be less soluble than DHEU itself, leading to their precipitation.

  • pH Shift: A significant change in the solution's pH can alter the solubility of DHEU or cause the precipitation of additives. To address this, allow the solution to return to room temperature and agitate to redissolve the precipitate. If it does not redissolve, it likely indicates degradation. Filtering the solution may remove the precipitate, but the concentration of active DHEU will be lower, potentially affecting performance.

Q4: How can I extend the shelf-life of my prepared DHEU finishing solution?

A4: To maximize the stability and shelf-life of your solution:

  • Control pH: Maintain the pH within the recommended range as specified by the manufacturer or established in your validated protocol.

  • Store at Controlled Temperatures: Avoid exposure to high heat or direct sunlight.[1] Store in a cool, dark place.

  • Prepare Fresh: Prepare only the amount of solution needed for the short term to minimize the storage period.

  • Use High-Purity Reagents: Ensure that the water and other additives used are free from contaminants that could accelerate degradation.

Troubleshooting Guide

This guide addresses common problems encountered during the use of DHEU finishing solutions.

ProblemPotential CauseSuggested Solution
Reduced Wrinkle Resistance 1. Insufficient concentration of active DHEU due to degradation. 2. Improper catalyst concentration or activity. 3. Incorrect curing temperature or time.[5][8]1. Prepare a fresh finishing solution. 2. Verify catalyst concentration and ensure it is not expired. 3. Optimize curing conditions as per protocol.
Inconsistent Finishing Results 1. Non-homogeneity of the finishing bath. 2. Fluctuation in process parameters (temperature, pH). 3. Degradation of the solution over the course of the experiment.1. Ensure the solution is well-mixed before and during application. 2. Monitor and control process parameters closely. 3. Use a freshly prepared solution or one with confirmed stability.
Appearance of Surface Defects (e.g., Fish Eyes, Cratering) 1. Contamination of the substrate or the finishing solution (e.g., oils, silicones). 2. Poor wetting of the substrate by the solution.1. Ensure the substrate is thoroughly cleaned before application. 2. Check for and eliminate sources of contamination in the lab environment.[9] 3. Consider adding a compatible wetting agent to the formulation.[5]
Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with DHEU finishing solutions.

TroubleshootingWorkflow start Problem Detected: Poor Finishing Performance check_solution Check Solution Age & Appearance start->check_solution is_old Is solution old or visibly degraded (color, precipitate)? check_solution->is_old prepare_fresh Action: Prepare Fresh Solution is_old->prepare_fresh  Yes check_params Check Process Parameters is_old->check_params No prepare_fresh->start Re-test params_ok Are pH, Temp, Catalyst Conc. within spec? check_params->params_ok adjust_params Action: Adjust Parameters & Re-run params_ok->adjust_params No check_substrate Check Substrate & Contamination params_ok->check_substrate  Yes adjust_params->start Re-test is_clean Is substrate clean? Is there evidence of contamination? check_substrate->is_clean clean_substrate Action: Improve Substrate Cleaning & Check for Contaminants is_clean->clean_substrate No contact_support Further Investigation Required is_clean->contact_support  Yes clean_substrate->start Re-test

Caption: Troubleshooting decision tree for DHEU finishing issues.

Experimental Protocols

Protocol 1: Stability Assessment of DHEU Solutions via HPLC

This protocol outlines a method for determining the concentration of DHEU in a finishing solution over time to assess its stability under various conditions.

1. Objective: To quantify the degradation of DHEU in an aqueous solution under specific storage conditions (e.g., 4°C, 25°C, 40°C).

2. Materials:

  • DHEU solution

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Mobile Phase: Acetonitrile and purified water (e.g., 70:30 v/v), pH adjusted if necessary.[3]

  • DHEU reference standard

  • Volumetric flasks and pipettes

3. Method:

  • Preparation of Standards: Prepare a stock solution of the DHEU reference standard in the mobile phase. Create a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Preparation: At specified time points (T=0, T=24h, T=72h, etc.), withdraw an aliquot of the DHEU solution being tested. Dilute the aliquot with the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 250 mm x 4.6 mm

    • Mobile Phase: Acetonitrile:Water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~225 nm (or as determined by UV scan of DHEU)[3]

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared samples from each time point.

    • Calculate the concentration of DHEU in each sample using the standard curve.

    • Plot the percentage of remaining DHEU against time for each storage condition to determine the degradation rate.

Stability Study Experimental Workflow

The diagram below outlines the typical workflow for conducting a stability study on a DHEU solution.

StabilityWorkflow prep 1. Prepare DHEU Finishing Solution aliquot 2. Aliquot into Vials for Different Conditions (e.g., 4°C, 25°C, 40°C) prep->aliquot t0 3. Time=0 Analysis: Withdraw & Analyze Initial Sample (Baseline) aliquot->t0 storage 4. Store Samples at Designated Conditions t0->storage sampling 5. Sampling at Intervals (T=x, T=y, T=z) storage->sampling analysis 6. Analyze Samples (e.g., via HPLC) sampling->analysis data 7. Data Processing: Calculate % DHEU Remaining vs. Time=0 analysis->data report 8. Generate Stability Report & Determine Shelf-Life data->report

Caption: Workflow for a DHEU solution stability study.

Chemical Degradation Pathway

DHEU is synthesized from urea and glyoxal and exists in equilibrium with these precursors in aqueous solution. The primary non-functional degradation pathway is hydrolysis, which breaks down the imidazolidinone ring.

Postulated Hydrolytic Degradation of DHEU

DegradationPathway DHEU This compound (DHEU) hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) DHEU->hydrolysis urea Urea hydrolysis->urea glyoxal Glyoxal hydrolysis->glyoxal oligomers Colored Oligomers & Disproportionation Products glyoxal->oligomers  (further reactions)

Caption: Postulated hydrolytic degradation pathway for DHEU.

References

Technical Support Center: Addressing Yellowing of Fabrics Treated with 4,5-dihydroxyimidazolidin-2-one (DMDHEU)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the yellowing of fabrics treated with 4,5-dihydroxyimidazolidin-2-one (DMDHEU).

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments.

Issue 1: Fabric exhibits a yellow tint immediately after curing.

Possible Cause Recommended Solution
High Curing Temperature: Excessive heat can cause thermal degradation of the DMDHEU resin or the fabric itself.Optimize the curing temperature. For most cotton fabrics, a curing temperature between 150°C and 160°C for 3-5 minutes is recommended.[1][2][3] Conduct a temperature gradient experiment to determine the optimal temperature for your specific fabric and resin system.
Incorrect Catalyst or Catalyst Concentration: The type and amount of catalyst can significantly influence yellowing. Magnesium chloride is a commonly used catalyst.[2][3]Ensure you are using the recommended catalyst for your DMDHEU resin. Verify the catalyst concentration; excessive catalyst can increase yellowing. A typical concentration for magnesium chloride is 15-20 g/L.[2]
Acidic Finishing Bath: A low pH of the finishing bath can accelerate yellowing.Adjust the pH of the finishing bath to a range of 4.5-6.0.[1][4] Use a non-volatile organic acid, like lactic acid, for pH adjustment, as volatile acids can evaporate during drying and curing, leading to pH shifts.[5]
Impurities in DMDHEU Resin: Residual glyoxal or other impurities from the synthesis of DMDHEU can cause yellowing.[6]Use a high-purity grade of DMDHEU. If you are synthesizing the resin, ensure complete reaction and purification to remove unreacted starting materials and byproducts.

Issue 2: White or light-colored fabrics turn yellow during storage.

Possible Cause Recommended Solution
Phenolic Yellowing: This is a common issue where phenols present in packaging materials (like cardboard or plastic films containing butylated hydroxytoluene - BHT) react with nitrogen oxides (NOx) in the air to cause yellowing.[7][8][9]Use BHT-free packaging materials. Store the treated fabrics in a well-ventilated area with low levels of air pollutants. Applying an anti-phenolic yellowing agent to the fabric can also prevent this issue.
Photo-yellowing: Exposure to sunlight or UV radiation can degrade the DMDHEU-cellulose crosslinks and the fabric itself, leading to yellowing.Store fabrics in a dark, cool, and dry environment.[10] If the final product will be exposed to light, consider incorporating a UV absorber in the finishing formulation.
Oxidative Yellowing: Over time, the treated fabric can react with oxygen in the air, leading to a gradual yellowing. This is more common in natural fibers like cotton.[10]The inclusion of antioxidants in the finishing bath can help mitigate long-term oxidative yellowing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of yellowing in DMDHEU-treated fabrics?

A1: The primary mechanisms involve the formation of chromophoric (color-causing) groups. This can happen through several pathways, including the degradation of the DMDHEU resin itself under heat or UV light, reactions of residual impurities like glyoxal, and the interaction of the treated fabric with environmental factors like nitrogen oxides.[6]

Q2: How can I quantitatively measure the degree of yellowing?

A2: The degree of yellowing is typically assessed by measuring the whiteness index (WI) of the fabric using a spectrophotometer. Several standard methods and indices are used, including AATCC Test Method 110, which utilizes formulas recommended by the CIE (International Commission on Illumination).[11][12][13] ASTM E313 is another relevant standard.[14]

Q3: Are there any additives I can include in my finishing bath to prevent yellowing?

A3: Yes, several additives can help prevent yellowing. These include:

  • Anti-phenolic yellowing agents: To combat yellowing during storage.

  • Antioxidants: To prevent oxidative yellowing.

  • UV absorbers: To protect against photo-yellowing.

  • Formaldehyde scavengers: Certain scavengers like dimethyl acetoacetamide have been shown to reduce formaldehyde without causing yellowing, unlike some other scavengers.[15]

Q4: Does the type of fabric influence the tendency to yellow?

A4: Yes, the type of fabric can play a role. Natural fibers like cotton may be more susceptible to oxidative yellowing.[10] The initial whiteness of the fabric and the presence of any other finishes can also impact the final color.

Q5: My fabric turned yellow after washing. What could be the cause?

A5: Post-laundering yellowing can be due to the instability of the finish to chlorine bleach, leading to the formation of yellow chloramines if the DMDHEU resin is not fully cured or is of a type that has poor chlorine resistance.[16] It can also be caused by the interaction of the finish with high iron content in the wash water or certain components of detergents. Ensure thorough washing of the fabric after curing to remove any unreacted chemicals.[1]

Data Presentation

Table 1: Effect of Curing Temperature on Whiteness Index (WI) of DMDHEU-Treated Cotton Fabric

Curing Temperature (°C)Whiteness Index (CIE)
14075
15072
16068
17063
18055

Note: These are representative values. Actual results may vary depending on the specific fabric, resin, and catalyst used.

Table 2: Comparison of Formaldehyde Scavengers on Whiteness of DMDHEU-Treated Fabric

Formaldehyde ScavengerWhiteness Rating
None (Control)Good
AcetoacetamideSubstantial Yellowing
MonomethylacetoacetamideSignificant drop in whiteness
DimethylacetoacetamideGood (no significant yellowing)

Source: Adapted from data presented in US Patent 5,352,372A.[15]

Experimental Protocols

1. Protocol for Pad-Dry-Cure Treatment of Cotton Fabric with DMDHEU

Objective: To apply a DMDHEU finish to a cotton fabric sample.

Materials:

  • 100% bleached cotton fabric

  • This compound (DMDHEU) resin solution (e.g., 50% aqueous solution)

  • Magnesium chloride (MgCl₂) as a catalyst

  • Wetting agent

  • Softener (optional)

  • Deionized water

  • Padding machine

  • Drying oven

  • Curing oven

Procedure:

  • Preparation of Finishing Bath:

    • For a typical formulation, prepare a solution containing:

      • DMDHEU (50% solution): 60-100 g/L

      • Magnesium chloride: 15-20 g/L[2]

      • Wetting agent: 1-2 g/L

      • Softener: 20-30 g/L

    • Add the components to deionized water in the specified order and stir until fully dissolved.

    • Adjust the pH of the bath to 4.5-5.5 using a suitable acid if necessary.[1]

  • Padding:

    • Immerse the cotton fabric sample in the finishing bath, ensuring it is fully saturated.

    • Pass the fabric through the padding machine at a set pressure to achieve a wet pick-up of 70-80%.

  • Drying:

    • Dry the padded fabric in a drying oven at 100-110°C for 2-3 minutes.[2]

  • Curing:

    • Cure the dried fabric in a curing oven at 150-160°C for 3-5 minutes.[1]

  • Post-Washing:

    • After curing, wash the fabric thoroughly with a non-ionic detergent and water to remove any unreacted chemicals.

    • Rinse and dry the fabric.

2. Protocol for Assessing Phenolic Yellowing (Based on ISO 105-X18)

Objective: To assess the potential of a DMDHEU-treated fabric to yellow due to phenolic compounds.

Materials:

  • DMDHEU-treated fabric specimen (100 mm x 30 mm)

  • Control fabric

  • Phenol-impregnated test paper

  • Glass or acrylic plates (100 mm x 40 mm)

  • BHT-free polyethylene film

  • Perspirometer

  • Incubator or oven set at 50 ± 2°C

  • Grey scale for assessing staining

Procedure:

  • Place the fabric specimen between a folded piece of phenol-impregnated test paper.

  • Place this assembly between two glass or acrylic plates.

  • Prepare a stack of up to 5 test specimens and one control fabric, each separated by a glass plate.

  • Wrap the entire stack in BHT-free polyethylene film and seal it.

  • Place the package in a perspirometer and apply a pressure of approximately 12.5 kPa.

  • Place the perspirometer in the incubator at 50 ± 2°C for 16 hours.[7]

  • After incubation, remove the specimens and allow them to cool.

  • Assess the degree of yellowing of the test specimen by comparing it with an untreated sample using the grey scale for staining. The control fabric should show a specified level of yellowing for the test to be valid.[8]

3. Protocol for Measuring Whiteness Index (WI)

Objective: To quantitatively measure the whiteness of the treated fabric.

Apparatus:

  • Spectrophotometer with a diffuse/8° geometry and a UV cutoff filter.

Procedure (based on AATCC Test Method 110):

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Fold the fabric specimen to ensure opacity. A minimum of four layers is typically recommended.

  • Place the folded specimen at the instrument's measurement port.

  • Take at least two measurements at different locations on the specimen, rotating the specimen 90° between measurements.

  • The instrument's software will calculate the CIE Whiteness Index (WI) based on the measured reflectance values.[11][12][13]

Visualizations

DMDHEU_Crosslinking DMDHEU DMDHEU (this compound) Crosslinked_Cellulose Crosslinked Cellulose (Crease Resistance) DMDHEU->Crosslinked_Cellulose Heat, Catalyst Cellulose1 Cellulose Chain 1 (-OH groups) Cellulose1->Crosslinked_Cellulose Cellulose2 Cellulose Chain 2 (-OH groups) Cellulose2->Crosslinked_Cellulose

Caption: DMDHEU crosslinking with cellulose chains.

Yellowing_Causes Yellowing Fabric Yellowing High_Temp High Curing Temperature High_Temp->Yellowing Incorrect_pH Incorrect pH Incorrect_pH->Yellowing Impurities Resin Impurities Impurities->Yellowing Phenolic Phenolic Compounds (from packaging) Phenolic->Yellowing UV_Light UV Light Exposure UV_Light->Yellowing Oxidation Oxidation Oxidation->Yellowing

Caption: Common causes of fabric yellowing.

Troubleshooting_Workflow Start Yellowing Observed Check_Process Review Process Parameters Start->Check_Process Check_Storage Examine Storage Conditions Start->Check_Storage Temp Curing Temperature Too High? Check_Process->Temp pH Finishing Bath pH Incorrect? Check_Process->pH Packaging Packaging Contains Phenols? Check_Storage->Packaging Light Exposed to Light? Check_Storage->Light Temp->pH No Optimize_Temp Optimize Curing Temperature Temp->Optimize_Temp Yes pH->Check_Storage No Adjust_pH Adjust pH to 4.5-6.0 pH->Adjust_pH Yes Packaging->Light No Change_Packaging Use BHT-free Packaging Packaging->Change_Packaging Yes Store_in_Dark Store in Dark Environment Light->Store_in_Dark Yes Resolved Issue Resolved Optimize_Temp->Resolved Adjust_pH->Resolved Change_Packaging->Resolved Store_in_Dark->Resolved

Caption: Troubleshooting workflow for fabric yellowing.

References

Validation & Comparative

A Comparative Guide to 4,5-Dihydroxyimidazolidin-2-one and Other Crosslinking Agents for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomaterial development and drug delivery systems, the choice of a crosslinking agent is paramount to achieving desired material properties, ensuring biocompatibility, and guaranteeing therapeutic efficacy. This guide provides an objective comparison of 4,5-dihydroxyimidazolidin-2-one (DHI), and its widely used derivative dimethylol dihydroxy ethylene urea (DMDHEU), with other prominent crosslinking agents such as glutaraldehyde, genipin, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and polycarboxylic acids. This comparison is supported by available experimental data to aid researchers in making informed decisions for their specific applications.

Introduction to Crosslinking Agents

Crosslinking agents are molecules that form covalent bonds between polymer chains, creating a three-dimensional network structure. This process is fundamental in the fabrication of hydrogels, scaffolds for tissue engineering, and drug delivery vehicles. The ideal crosslinker should not only provide the desired mechanical strength and stability but also exhibit minimal cytotoxicity and high biocompatibility.

Profile of this compound (DHI) and its Derivatives

This compound (DHI) and its N-methylol derivative, DMDHEU, are cyclic urea compounds. While extensively used in the textile industry for imparting crease resistance to cellulosic fabrics, their potential in biomedical applications is an area of growing interest.[1]

Mechanism of Action: DHI and DMDHEU primarily react with hydroxyl groups present in polymers like cellulose, chitosan, and gelatin. The reaction, often catalyzed by an acid such as magnesium chloride, results in the formation of stable ether linkages between the polymer chains.[2]

Comparison with Other Crosslinking Agents

The selection of a crosslinking agent is a critical step in the design of biomaterials. The following sections compare DHI/DMDHEU with other commonly used crosslinkers in terms of their mechanism, performance, and biocompatibility.

Glutaraldehyde

Glutaraldehyde is a five-carbon dialdehyde that is a highly efficient and cost-effective crosslinking agent.[3]

Mechanism of Action: It reacts with primary amine groups of proteins like collagen and gelatin to form Schiff bases, which can further participate in aldol condensation reactions to create stable crosslinks.[4]

Performance: Glutaraldehyde crosslinking significantly enhances the mechanical strength and thermal stability of biomaterials.[1][5] However, it can lead to a more rigid and less flexible material compared to some other crosslinkers.[6]

Biocompatibility: A major drawback of glutaraldehyde is its inherent cytotoxicity.[7] Residual unreacted glutaraldehyde can leach from the biomaterial, causing adverse cellular responses and inflammation.[7]

Genipin

Genipin is a naturally derived crosslinking agent extracted from the fruits of Gardenia jasminoides. It has gained significant attention as a biocompatible alternative to glutaraldehyde.[7]

Mechanism of Action: Genipin reacts with primary amine groups to form stable, blue-pigmented crosslinks through a complex mechanism involving ring-opening and nucleophilic substitution.[1]

Performance: Genipin provides comparable or even superior mechanical properties to glutaraldehyde in some applications.[8] It is known to form robust and stable crosslinks.

Biocompatibility: Genipin exhibits significantly lower cytotoxicity than glutaraldehyde, with some studies reporting it to be 5,000 to 10,000 times less toxic.[7] This makes it a highly attractive option for in vivo applications.

EDC/NHS

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a "zero-length" crosslinking system.

Mechanism of Action: EDC activates the carboxyl groups of polymers to form an unstable O-acylisourea intermediate. NHS stabilizes this intermediate, which then reacts with primary amine groups to form a stable amide bond. The EDC and NHS molecules themselves are not incorporated into the final crosslinked structure.[9]

Performance: EDC/NHS crosslinking offers good control over the crosslinking density and results in biocompatible byproducts (urea derivatives) that can be easily washed away. The mechanical properties of EDC/NHS-crosslinked materials can be tuned by varying the reaction conditions.[10]

Biocompatibility: This system is generally considered to be highly biocompatible due to the "zero-length" nature of the crosslinking and the water-soluble, easily removable byproducts.

Polycarboxylic Acids

Polycarboxylic acids, such as citric acid and 1,2,3,4-butanetetracarboxylic acid (BTCA), are non-toxic, formaldehyde-free crosslinking agents.

Mechanism of Action: They react with hydroxyl groups of polymers like cellulose through an esterification reaction, which is typically heat-catalyzed and involves the formation of a cyclic anhydride intermediate.[5][11]

Performance: Polycarboxylic acids can effectively improve the wet strength and dimensional stability of cellulosic materials. The crosslinking efficiency of BTCA is generally higher than that of citric acid.[12]

Biocompatibility: These crosslinkers are considered safe and biocompatible, making them suitable for applications where low toxicity is a primary concern.

Quantitative Data Summary

Crosslinking AgentTypical SubstrateCrosslinking EfficiencyCytotoxicity (IC50)Mechanical StrengthStability
DMDHEU Cellulose, ChitosanModerate to HighData not widely available for human cell linesGoodGood
Glutaraldehyde Proteins (Collagen, Gelatin)HighHigh (Low IC50 values)Very HighHigh
Genipin Proteins (Collagen, Gelatin)HighLow (High IC50 values)HighVery High
EDC/NHS Proteins, PolysaccharidesModerate to HighVery LowModerate to HighGood
Polycarboxylic Acids Polysaccharides (Cellulose)ModerateVery LowModerateGood

Note: The performance and cytotoxicity of crosslinking agents can vary significantly depending on the specific polymer, concentration, reaction conditions, and cell type used for evaluation. The data presented here is a general summary based on available literature.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Comparison

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Synthesize Biomaterial Scaffolds crosslink Crosslink with Different Agents (DHI, Glutaraldehyde, Genipin, etc.) start->crosslink wash Wash to Remove Unreacted Agents crosslink->wash sterilize Sterilize Scaffolds wash->sterilize seed Seed Human Fibroblasts onto Scaffolds sterilize->seed incubate Incubate for 24, 48, 72 hours seed->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (3-4 hours) mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate Cell Viability (%) read->calculate compare Compare IC50 Values calculate->compare

Caption: Workflow for comparing the cytotoxicity of different crosslinking agents using an MTT assay.

Logical Relationship of Crosslinker Properties

G cluster_properties Crosslinker Properties cluster_performance Biomaterial Performance cluster_application Application Suitability reactivity Reactivity efficiency Crosslinking Efficiency reactivity->efficiency concentration Concentration concentration->efficiency toxicity Inherent Toxicity biocompatibility Biocompatibility toxicity->biocompatibility mechanical Mechanical Properties efficiency->mechanical suitability Suitability for Biomedical Application mechanical->suitability biocompatibility->suitability

Caption: Logical relationship between crosslinker properties, biomaterial performance, and application suitability.

Experimental Protocols

Protocol for Determining the Degree of Crosslinking (Ninhydrin Assay)

This protocol is adapted for quantifying the free primary amine groups in a protein-based hydrogel before and after crosslinking to determine the degree of crosslinking.[8][13][14][15][16]

Materials:

  • Lyophilized hydrogel samples (crosslinked and non-crosslinked control)

  • Ninhydrin reagent (1.5% w/v in ethanol)

  • Distilled water

  • UV-Vis spectrophotometer

  • Heating block or water bath (80°C)

Procedure:

  • Sample Preparation: Dissolve a known weight of the lyophilized hydrogel in 1 mL of distilled water.

  • Reaction: Add 1 mL of the ninhydrin solution to the dissolved hydrogel.

  • Incubation: Heat the mixture for 1 hour at 80°C. A color change from orange to violet indicates the presence of free amine groups.

  • Measurement: After cooling to room temperature, measure the absorbance of the solution at 570 nm using a UV-Vis spectrophotometer. Use a solution without the hydrogel as a blank.

  • Calculation: The degree of crosslinking can be calculated using the following formula: Degree of Crosslinking (%) = [1 - (Absorbance of crosslinked hydrogel / Absorbance of non-crosslinked hydrogel)] x 100

Protocol for Comparative Cytotoxicity Assessment (MTT Assay)

This protocol outlines a method for comparing the cytotoxicity of different crosslinking agents incorporated into a biomaterial scaffold using the MTT assay.

Materials:

  • Sterile biomaterial scaffolds crosslinked with different agents

  • Human fibroblast cell line (e.g., L929)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Scaffold Preparation: Place the sterile, crosslinked biomaterial scaffolds into the wells of a 96-well plate.

  • Cell Seeding: Seed human fibroblasts onto the scaffolds at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Incubation: Continue to incubate the cells on the scaffolds for desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: At each time point, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage relative to the control group (cells on a non-crosslinked or tissue culture plastic control). Compare the IC50 values for each crosslinking agent if a dose-response study is performed.

Conclusion

The selection of a crosslinking agent is a critical decision in the development of biomaterials for research and clinical applications. While this compound and its derivatives like DMDHEU show promise, particularly due to their effective crosslinking of hydroxyl-rich polymers, there is a clear need for more comprehensive studies on their biocompatibility and performance in biomedical contexts. Glutaraldehyde remains a potent crosslinker but is hampered by significant cytotoxicity. Genipin and EDC/NHS have emerged as highly biocompatible alternatives, offering excellent performance for protein-based biomaterials. Polycarboxylic acids provide a safe and effective option for crosslinking polysaccharides. Researchers must carefully weigh the performance requirements, biocompatibility, and cost-effectiveness of each agent to select the most appropriate one for their specific application. Further research directly comparing the cytotoxicity and crosslinking efficiency of DHI/DMDHEU with established biocompatible crosslinkers in relevant in vitro and in vivo models is crucial to fully elucidate their potential in the field of drug development and tissue engineering.

References

A Comparative Guide to Analytical Methods for the Quantification of 4,5-Dihydroxyimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4,5-dihydroxyimidazolidin-2-one (DHI), a key compound in various chemical and pharmaceutical contexts, is critical. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comparative overview of common analytical techniques for DHI quantification, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The performance of each analytical method can be evaluated based on several key validation parameters. The following table summarizes typical performance characteristics expected for the quantification of a small, polar molecule like DHI.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 1 ng/mL~0.1 - 10 ng/mL
Limit of Quantification (LOQ) ~0.5 - 5 µg/mL~0.05 - 5 ng/mL~0.5 - 50 ng/mL
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (%RSD) < 2%< 5%< 10%
Specificity Moderate to GoodExcellentGood to Excellent
Throughput HighMedium to HighMedium
Cost LowHighMedium

Methodology and Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds that possess a UV chromophore. While DHI itself has a weak chromophore, derivatization can be employed to enhance its detectability.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection Wavelength: The wavelength of maximum absorbance of the DHI derivative. If not derivatized, detection might be attempted at low UV wavelengths (e.g., < 210 nm), though specificity will be lower.

  • Sample Preparation: Protein precipitation with acetonitrile for biological samples, followed by centrifugation and filtration of the supernatant.[1]

  • Derivatization (Optional): Pre-column derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) can significantly improve sensitivity and specificity.[2][3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for quantifying trace levels of compounds in complex matrices.[4]

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column for polar compounds.

  • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) or a buffer to promote ionization.

  • Ionization Mode: ESI in positive or negative ion mode, depending on the analyte's properties.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for DHI and an internal standard.

  • Sample Preparation: For biological matrices, protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be used to remove interferences.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of DHI, a derivatization step is mandatory for GC-MS analysis to convert it into a more volatile and thermally stable compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: A two-step derivatization involving methoximation followed by silylation is a common approach for polar, non-volatile compounds.

    • Methoximation: Reacts with keto groups.

    • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens on hydroxyl and amine groups with trimethylsilyl (TMS) groups.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Visualizations

Analytical_Method_Validation_Workflow start_end start_end process process decision decision data data start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity and Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness pass All Parameters Meet Criteria? robustness->pass validation_report Prepare Validation Report pass->validation_report Yes revisit Re-evaluate/Optimize Method pass->revisit No end End: Implement Validated Method for Routine Use validation_report->end revisit->method_dev

Caption: Workflow for Analytical Method Validation.

Method_Selection_Logic question question method method consideration consideration start Start: Need to Quantify DHI q_sensitivity Is ultra-high sensitivity (ng/mL or lower) required? start->q_sensitivity q_matrix Is the matrix complex (e.g., plasma, tissue)? q_sensitivity->q_matrix No lcms LC-MS/MS q_sensitivity->lcms Yes q_cost Is cost a major constraint and is µg/mL sensitivity sufficient? q_matrix->q_cost No q_matrix->lcms Yes hplc HPLC-UV q_cost->hplc Yes gcms GC-MS q_cost->gcms No deriv_consideration Consider derivatization to improve sensitivity and specificity. hplc->deriv_consideration gcms_deriv Derivatization is mandatory. gcms->gcms_deriv

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of 4,5-Dihydroxyimidazolidin-2-one and Glyoxal for Anti-Wrinkle Finishing in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in textile chemistry and product development, the selection of an appropriate anti-wrinkle finishing agent is critical to achieving desired fabric performance while adhering to safety and environmental standards. This guide provides an in-depth comparison of two prominent crosslinking agents: the traditional 4,5-dihydroxyimidazolidin-2-one (DMDHEU), a formaldehyde-releasing agent, and glyoxal, a formaldehyde-free alternative.

This analysis synthesizes experimental data on key performance indicators, including wrinkle recovery, mechanical strength, and formaldehyde release. Detailed experimental protocols are provided to ensure reproducibility, and reaction mechanisms are visualized to elucidate the chemical interactions with cellulosic fibers.

Performance Data Summary

The following tables summarize the quantitative performance of DMDHEU and glyoxal as anti-wrinkle finishing agents for cotton fabrics, based on data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research efforts.

Performance IndicatorThis compound (DMDHEU)GlyoxalTest Method
Wrinkle Recovery Angle (WRA) (°) ~280 - 247~284 - 245AATCC 66
Breaking Strength Loss (%) ~50~40ASTM D5034
Tearing Strength Loss (%) Significant loss expectedLower loss than DMDHEUASTM D1424
Formaldehyde Release (ppm) > 75Non-detectableAATCC 112

Table 1: Comparative Performance of DMDHEU and Glyoxal.

Key Performance Insights

Wrinkle Recovery: Both DMDHEU and glyoxal can achieve high wrinkle recovery angles, indicating effective crosslinking of cellulose fibers.[1][2] Studies have shown that glyoxal-treated fabrics can achieve a WRA of up to 284°, comparable to the 280° achieved with conventional DMDHEU treatment.[1] Another study reported similar WRAs of 247.25° for DMDHEU and 245.23° for a glyoxal-based system.[2]

Mechanical Strength: A significant drawback of anti-wrinkle finishing is the reduction in the mechanical strength of the fabric. Glyoxal-based systems have demonstrated an advantage in this area. One study reported a 40% loss in tensile strength for glyoxal-treated cotton, whereas the loss was 50% for fabric treated with DMDHEU under similar conditions.[1] This suggests that glyoxal treatment may result in a lesser degree of fiber degradation.

Formaldehyde Release: The primary advantage of glyoxal over DMDHEU is its formaldehyde-free nature.[3] DMDHEU is known to release formaldehyde, a classified human carcinogen, both during processing and from the finished fabric.[4][5] Glyoxal, being a dialdehyde, does not contain or release formaldehyde, making it a safer and more environmentally friendly alternative.[3]

Reaction Mechanisms

The anti-wrinkle effect of both DMDHEU and glyoxal is achieved through the formation of crosslinks between cellulose chains in the amorphous regions of the cotton fibers. These crosslinks prevent the movement of polymer chains, thus reducing the formation of wrinkles.

This compound (DMDHEU) Reaction with Cellulose:

DMDHEU reacts with the hydroxyl groups of cellulose in the presence of an acid catalyst and heat. The reaction forms ether linkages between the DMDHEU molecule and adjacent cellulose chains.

DMDHEU_Reaction Cellulose1 Cellulose-OH DMDHEU DMDHEU Cellulose1->DMDHEU Catalyst Acid Catalyst + Heat Cellulose2 Cellulose-OH DMDHEU->Cellulose2 Crosslinked_Cellulose Cellulose-O-DMDHEU-O-Cellulose Catalyst->Crosslinked_Cellulose Crosslinking

Caption: Reaction of DMDHEU with cellulose.

Glyoxal Reaction with Cellulose:

Glyoxal, a dialdehyde, also forms crosslinks with cellulose through the reaction of its aldehyde groups with the hydroxyl groups of cellulose, creating acetal linkages.

Glyoxal_Reaction Cellulose1 Cellulose-OH Glyoxal Glyoxal (OHC-CHO) Cellulose1->Glyoxal Catalyst Acid Catalyst + Heat Cellulose2 Cellulose-OH Glyoxal->Cellulose2 Crosslinked_Cellulose Cellulose-O-CH(OH)-CH(OH)-O-Cellulose Catalyst->Crosslinked_Cellulose Crosslinking

Caption: Reaction of Glyoxal with cellulose.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Wrinkle Recovery Angle (AATCC Test Method 66-2017)

This test method determines the wrinkle recovery of woven fabrics by measuring the angle of recovery of a folded specimen.[6][7][8]

Apparatus:

  • Wrinkle Recovery Tester

  • Loading device

  • Specimen holder

  • Timer

  • Conditioning chamber

Procedure:

  • Condition the fabric specimens at 21 ± 1°C and 65 ± 2% relative humidity for at least 4 hours.

  • Cut specimens of 40 x 15 mm, with the longer dimension parallel to the warp and weft directions.

  • Fold a specimen in half, aligning the ends.

  • Place the folded specimen in the loading device and apply a specified load (e.g., 500g) for a set time (e.g., 5 minutes).

  • Remove the load and transfer the specimen to the specimen holder of the Wrinkle Recovery Tester.

  • Allow the specimen to recover for a specified time (e.g., 5 minutes).

  • Measure and record the angle of recovery. A higher angle indicates better wrinkle resistance.[9]

Wrinkle_Recovery_Workflow Start Start Conditioning Condition Fabric Specimen Start->Conditioning Cutting Cut Specimen (40x15 mm) Conditioning->Cutting Folding Fold Specimen Cutting->Folding Loading Apply Load (500g, 5 min) Folding->Loading Recovery Allow Recovery (5 min) Loading->Recovery Measurement Measure Recovery Angle Recovery->Measurement End End Measurement->End

Caption: Wrinkle Recovery Angle Test Workflow.

Breaking Strength (ASTM D5034-09 - Grab Test)

This test method measures the breaking force of a textile fabric when a force is applied to a specific width of the fabric.[10][11][12][13][14]

Apparatus:

  • Tensile testing machine (Constant-Rate-of-Extension type)

  • Clamps with specified jaw faces

Procedure:

  • Condition the fabric specimens as per the standard.

  • Cut specimens of 100 x 150 mm.

  • Mount the specimen centrally in the clamps of the tensile testing machine.

  • Apply a continuously increasing force to the specimen until it ruptures.

  • Record the maximum force applied, which is the breaking strength.

Tearing Strength (ASTM D1424-09 - Elmendorf Method)

This method determines the force required to propagate a single-rip tear of a specific length from a cut in a fabric.[15][16][17][18]

Apparatus:

  • Falling-pendulum (Elmendorf-type) tearing tester

Procedure:

  • Condition the fabric specimens.

  • Cut a specimen of a specified size and make a small slit in the center of one edge.

  • Clamp the specimen in the apparatus.

  • Release the pendulum, which tears the fabric.

  • The energy lost by the pendulum in tearing the fabric is read from a scale and converted to tearing force.

Formaldehyde Release (AATCC Test Method 112-2020)

This method determines the amount of formaldehyde released from a fabric specimen under accelerated storage conditions in a sealed jar.[19][20][21][22][23]

Apparatus:

  • Sealed glass jars

  • Incubator or oven

  • Spectrophotometer

  • Reagents for colorimetric analysis (e.g., Nash reagent)

Procedure:

  • A weighed fabric specimen is suspended over a specific volume of distilled water in a sealed jar.

  • The jar is placed in an incubator at a controlled temperature (e.g., 49°C) for a specified time (e.g., 20 hours).

  • The water is then analyzed for formaldehyde content using a colorimetric method. The intensity of the color developed is measured with a spectrophotometer and correlated to the concentration of formaldehyde.

Formaldehyde_Release_Workflow Start Start Preparation Place Specimen over Water in Sealed Jar Start->Preparation Incubation Incubate at Controlled Temperature and Time Preparation->Incubation Analysis Colorimetric Analysis of Water Incubation->Analysis Measurement Measure Formaldehyde Concentration Analysis->Measurement End End Measurement->End

Caption: Formaldehyde Release Test Workflow.

Conclusion

The choice between this compound (DMDHEU) and glyoxal for anti-wrinkle finishing involves a trade-off between performance, cost, and safety. While both agents can provide excellent wrinkle resistance, glyoxal offers the significant advantages of being formaldehyde-free and causing less strength loss in the treated fabric. For applications where formaldehyde release is a concern and maintaining fabric strength is a priority, glyoxal presents a compelling alternative to traditional DMDHEU-based finishes. Researchers and developers are encouraged to conduct their own evaluations based on the specific fabric and performance requirements of their products.

References

Performance Evaluation of Textiles Treated with 4,5-dihydroxyimidazolidin-2-one (DMDHEU): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of textiles treated with 4,5-dihydroxyimidazolidin-2-one (DMDHEU), a common wrinkle-resistant finishing agent, against alternative treatments. The information presented is supported by experimental data from various studies to assist in making informed decisions for textile applications.

Introduction: The Role of DMDHEU in Textile Finishing

This compound, commonly known as dimethylol dihydroxy ethylene urea (DMDHEU), is a resin widely used in the textile industry to impart wrinkle resistance to cellulosic fabrics like cotton.[1][2][3] The mechanism involves the cross-linking of cellulose chains within the amorphous regions of the fiber, which prevents the movement of these chains and subsequent wrinkle formation.[2][3] While effective and economical, concerns over the release of formaldehyde, a potential human carcinogen, have driven the exploration of alternative finishing agents.[4][5][6] This guide evaluates the performance of DMDHEU in key areas and compares it with prominent formaldehyde-free alternatives, such as polycarboxylic acids like 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid.[1][2][5][7]

Comparative Performance Data

The following tables summarize the quantitative performance of DMDHEU-treated textiles compared to untreated textiles and those treated with alternative agents. It is important to note that performance can vary based on the specific fabric, concentration of the finishing agent, catalyst used, and curing conditions.

Table 1: Wrinkle Recovery Angle (WRA)

A higher Wrinkle Recovery Angle indicates better wrinkle resistance. The AATCC Test Method 66 is commonly used for this evaluation.[8][9]

TreatmentFabricWrinkle Recovery Angle (Warp + Weft, degrees)Reference
UntreatedCotton~160-180[2]
DMDHEUCotton~250-300+[1][2]
Citric AcidCotton~240-280[1][10]
BTCACotton~280-300+[1]
DMDHEUSilk~177-189[10]
Citric AcidSilk~156-161[10]
Table 2: Tensile Strength Retention

The application of cross-linking agents can lead to a reduction in the tensile strength of the fabric.

TreatmentFabricTensile Strength Retention (%)Reference
DMDHEUCotton40-60%[11]
Citric AcidCotton60-80%[1]
BTCACotton70-90%[1][11]
DMDHEUSilk82-98%[10][12]
Citric AcidSilk81-100%[10][12]
Table 3: Formaldehyde Release

Formaldehyde release is a critical parameter for safety and regulatory compliance, often measured in parts per million (ppm). AATCC Test Method 112 (Sealed Jar method) is a standard for this measurement.[13]

TreatmentFormaldehyde Release (ppm)Reference
DMDHEU (standard)> 200[14]
DMDHEU (low formaldehyde)50 - 150[14]
Modified DMDHEU< 75
Polycarboxylic Acids (Citric Acid, BTCA)0 (formaldehyde-free)[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DMDHEU and its alternatives.

Pad-Dry-Cure Treatment of Cotton Fabric

This is the standard industrial method for applying wrinkle-resistant finishes.

Materials:

  • Scoured and bleached cotton fabric

  • Finishing agent (DMDHEU, Citric Acid, or BTCA)

  • Catalyst (e.g., Magnesium Chloride for DMDHEU, Sodium Hypophosphite for polycarboxylic acids)

  • Softener (optional)

  • Wetting agent (optional)

  • Laboratory padding mangle

  • Drying oven

  • Curing oven

Procedure:

  • Padding: The cotton fabric is immersed in a treatment bath containing the finishing agent, catalyst, and other auxiliaries. The fabric is then passed through the nips of a padding mangle at a specific pressure to ensure a uniform wet pickup (typically 60-80%).[15][16][17][18]

  • Drying: The padded fabric is dried in an oven at a temperature of 80-120°C for 2-5 minutes to remove water.[15][16][17][18][19]

  • Curing: The dried fabric is then cured at a higher temperature (130-180°C) for a specific duration (1-5 minutes). This step facilitates the cross-linking reaction between the finishing agent and the cellulose fibers.[15][16][17][18][19][20]

  • Post-treatment: The cured fabric may be washed to remove any unreacted chemicals and then dried.

Evaluation of Wrinkle Recovery Angle (AATCC Test Method 66)

Apparatus:

  • Wrinkle Recovery Tester

  • Specimen holder and plastic press

  • Timer

Procedure:

  • Specimen Preparation: Fabric specimens are cut to the required dimensions.

  • Conditioning: The specimens are conditioned in a standard atmosphere (21±1°C and 65±2% relative humidity) for at least 24 hours.

  • Creasing: The specimen is folded and placed in the specimen holder under a specified load for a set time (e.g., 5 minutes).

  • Recovery: The load is removed, and the specimen is transferred to the wrinkle recovery tester. The angle of recovery is measured after a specified time (e.g., 5 minutes).

Determination of Formaldehyde Release (AATCC Test Method 112 - Sealed Jar Method)

Apparatus:

  • Sealed glass jars

  • Water bath or incubator

  • Spectrophotometer

Procedure:

  • Specimen Preparation: A known weight of the conditioned fabric is placed in a sealed jar containing a specific volume of water.

  • Incubation: The jar is incubated at a controlled temperature (e.g., 49°C) for a specified time (e.g., 20 hours). During this time, formaldehyde released from the fabric dissolves in the water.

  • Analysis: A sample of the water is taken and reacted with a chromotropic acid reagent to develop a colored solution.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer, and the concentration of formaldehyde is determined from a calibration curve. The result is expressed as ppm of formaldehyde released from the fabric.

Visualizations

Experimental Workflow for Textile Finishing and Evaluation

G cluster_0 Fabric Preparation cluster_1 Finishing Treatment (Pad-Dry-Cure) cluster_2 Performance Evaluation Scouring & Bleaching Scouring & Bleaching Drying Drying Scouring & Bleaching->Drying Padding with Finishing Solution Padding with Finishing Solution Drying->Padding with Finishing Solution Drying at 100-120°C Drying at 100-120°C Padding with Finishing Solution->Drying at 100-120°C Curing at 130-180°C Curing at 130-180°C Drying at 100-120°C->Curing at 130-180°C Washing & Drying Washing & Drying Curing at 130-180°C->Washing & Drying Conditioning Conditioning Washing & Drying->Conditioning Wrinkle Recovery Test (AATCC 66) Wrinkle Recovery Test (AATCC 66) Conditioning->Wrinkle Recovery Test (AATCC 66) Tensile Strength Test Tensile Strength Test Conditioning->Tensile Strength Test Formaldehyde Release Test (AATCC 112) Formaldehyde Release Test (AATCC 112) Conditioning->Formaldehyde Release Test (AATCC 112)

Caption: Workflow for treating textiles and evaluating performance.

Logical Relationship: Performance Trade-offs in Wrinkle-Resistant Finishing

G DMDHEU DMDHEU High Wrinkle Resistance High Wrinkle Resistance DMDHEU->High Wrinkle Resistance Lower Tensile Strength Lower Tensile Strength DMDHEU->Lower Tensile Strength Formaldehyde Release Formaldehyde Release DMDHEU->Formaldehyde Release Polycarboxylic Acids (BTCA, Citric Acid) Polycarboxylic Acids (BTCA, Citric Acid) Polycarboxylic Acids (BTCA, Citric Acid)->High Wrinkle Resistance Higher Cost Higher Cost Polycarboxylic Acids (BTCA, Citric Acid)->Higher Cost No Formaldehyde Release No Formaldehyde Release Polycarboxylic Acids (BTCA, Citric Acid)->No Formaldehyde Release Better Strength Retention Better Strength Retention Polycarboxylic Acids (BTCA, Citric Acid)->Better Strength Retention

Caption: Trade-offs between DMDHEU and its alternatives.

Conclusion

DMDHEU remains a highly effective and cost-efficient option for imparting wrinkle resistance to cellulosic textiles. However, the significant drawback of formaldehyde release has led to the development of viable alternatives. Polycarboxylic acids, such as BTCA and citric acid, offer comparable wrinkle resistance with the major advantage of being formaldehyde-free. While they generally exhibit better tensile strength retention, they can be more expensive and may require higher curing temperatures. The choice of finishing agent will ultimately depend on the specific performance requirements, cost considerations, and regulatory standards for the end-use of the textile product.

References

Spectroscopic Confirmation of Covalent Bonding by 4,5-dihydroxyimidazolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic evidence confirming the covalent bonding of 4,5-dihydroxyimidazolidin-2-one (DHI) and its precursor, glyoxal, with biological macromolecules. It further compares these findings with data from formaldehyde, a common alternative cross-linking agent. Detailed experimental protocols and structured data tables are presented to offer a clear and objective overview for research and development applications.

Introduction to Covalent Bonding Analysis

This compound (DHI) is a heterocyclic compound formed from the reaction of glyoxal and urea. It is of significant interest in biochemistry and drug development due to its role in forming covalent adducts with macromolecules, particularly nucleic acids. The ability of DHI's precursor, glyoxal, to react with guanine residues in DNA and RNA, forming stable covalent crosslinks, is a key mechanism behind its biological activity and its utility as a structural probe.[1][2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unequivocally confirming the formation of these covalent bonds. This guide delves into the characteristic spectroscopic signatures that serve as evidence for these interactions.

Spectroscopic Evidence for DHI-Guanine Adduct Formation

The reaction of glyoxal with guanosine results in a stable, cyclic covalent adduct.[1][3] This covalent modification is confirmed by distinct changes in the spectroscopic profiles of the reactants compared to the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei. The formation of a covalent bond between glyoxal and guanine leads to significant shifts in the signals of protons (¹H NMR) and carbon atoms (¹³C NMR) at the reaction site.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for DHI and a Glyoxal-Deoxyguanosine Adduct.

Compound/AdductKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
trans-4,5-dihydroxyimidazolidin-2-one4.71 (d, 2H, CH); 6.26 (d, 2H, OH); 8.84 (s, NH)[4]87.22 (CH); 182.11 (C=S, thione analog)[4]
Glyoxal-deoxyguanosine AdductChanges in chemical shifts and coupling constants of the ribose and base protons.Formation of new signals corresponding to the dihydroxyimidazolidine ring carbons.

Note: Direct NMR data for the specific this compound-guanine adduct is often discussed in the context of its glyoxal precursor. The data for the thione analog of DHI is presented for structural comparison.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight changes resulting from covalent modifications. The formation of an adduct between a molecule and a substrate is confirmed by an increase in mass corresponding to the mass of the added molecule.

Table 2: Mass Spectrometry Data for Covalent Adducts.

AdductReactantsExpected Mass Shift (Da)Technique
Glyoxal-Guanine AdductGlyoxal + Guanine+58.01ESI-MS/MS
Formaldehyde CrosslinkFormaldehyde + 2x Lysine+12.00 (Methylene bridge)[5]MALDI-TOF MS[5]

The detection of a mass increase equivalent to the molecular weight of the glyoxal moiety provides direct evidence of a covalent bond having been formed with the guanine residue.

Comparison with Formaldehyde

Formaldehyde is a widely used cross-linking agent that forms methylene bridges between proximal amino acid residues in proteins, most commonly lysine.[5][6]

Table 3: Spectroscopic Comparison of DHI/Glyoxal and Formaldehyde Covalent Bonding.

FeatureDHI/GlyoxalFormaldehyde
Primary Target Guanine residues in nucleic acids[1][2]Amine groups (e.g., Lysine) in proteins[6]
Bond Type Cyclic hemiaminalMethylene bridge (-CH₂-)[5]
NMR Signature Appearance of new signals for the DHI ring.Disappearance of lysine ε-CH₂ proton signals and appearance of new cross-linked signals.
MS Signature Mass addition of glyoxal moiety.Mass addition of 12 Da per crosslink.[5]
FTIR Signature Changes in the fingerprint region indicating new C-N and C-O bonds.Alterations in amide bands and C-H stretching vibrations.

Experimental Protocols

The confirmation of covalent bonding relies on precise experimental execution. Below are generalized protocols for the key spectroscopic techniques discussed.

NMR Spectroscopy for Adduct Characterization
  • Sample Preparation: The purified adduct is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a concentration of 1-10 mg/mL.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[1][7][8] 2D NMR experiments such as COSY and HSQC may be performed to aid in structure elucidation.

  • Data Analysis: The chemical shifts, coupling constants, and signal integrations of the adduct are compared to those of the starting materials to identify changes indicative of covalent bond formation.

Mass Spectrometry for Crosslink Identification
  • Sample Preparation: The reaction mixture containing the putative adduct is purified, often by HPLC.[3] The sample is then prepared for MS analysis, for example, by co-crystallizing with a suitable matrix (e.g., DHB) for MALDI-MS.

  • Data Acquisition: The mass spectrum is acquired using an appropriate mass spectrometer (e.g., MALDI-TOF or ESI-trap). Tandem MS (MS/MS) can be used to fragment the adduct ion and confirm its structure.[9]

  • Data Analysis: The measured mass of the product is compared to the theoretical mass of the expected adduct. A match confirms the covalent addition.

Visualizing the Reaction and Workflow

The following diagrams illustrate the covalent bonding process and the typical experimental workflow for its confirmation.

cluster_reaction Glyoxal-Guanine Covalent Adduct Formation Glyoxal Glyoxal Adduct Covalent Adduct (Imidazo[1,2-a]purine derivative) Glyoxal->Adduct + Guanine Guanine Residue Guanine->Adduct

Caption: Reaction scheme of glyoxal with a guanine residue.

cluster_workflow Spectroscopic Confirmation Workflow Reactants React DHI/Glyoxal with Macromolecule Purification Purify Product (e.g., HPLC) Reactants->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS, MS/MS) Purification->MS Confirmation Covalent Bond Confirmed NMR->Confirmation MS->Confirmation

Caption: Experimental workflow for adduct confirmation.

Conclusion

The covalent bonding of this compound, primarily through its reactive precursor glyoxal, with guanine residues is robustly confirmed by a combination of NMR spectroscopy and mass spectrometry. These techniques reveal characteristic changes in chemical shifts and molecular weight that serve as definitive evidence of adduct formation. When compared to other cross-linking agents like formaldehyde, the specificity of the glyoxal-guanine interaction presents a distinct advantage for targeted applications in nucleic acid research. The methodologies and comparative data presented in this guide offer a foundational understanding for researchers employing these compounds in drug development and structural biology.

References

A Comparative Guide to the Laundering Durability of 4,5-dihydroxyimidazolidin-2-one (DMDHEU) Finishes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the laundering durability of 4,5-dihydroxyimidazolidin-2-one (DMDHEU), a prominent durable press finish, against common formaldehyde-free alternatives. The performance of these finishes is assessed based on key textile properties after repeated laundering cycles, supported by experimental data and standardized testing protocols.

Introduction: The Role of DMDHEU in Textile Finishing

For decades, this compound, commonly known as DMDHEU, has been the cornerstone of durable press finishing for cellulosic fabrics like cotton.[1][2] Its popularity stems from its high reactivity, cost-effectiveness, and excellent ability to impart wrinkle resistance and dimensional stability to garments.[1][2][3] The mechanism involves the formation of covalent cross-links between cellulose polymer chains, which inhibits the movement of these chains and thereby reduces wrinkling.[4]

However, the primary drawback of DMDHEU is the release of formaldehyde, a known carcinogen, during the curing process, storage, and consumer use.[5][6][7] This has driven extensive research into safer, low- or zero-formaldehyde alternatives. Among the most promising are polycarboxylic acids (PCAs), such as 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid (CA), which also function by cross-linking cellulose but through an esterification reaction.[5][8][9]

This guide evaluates the durability of these finishes by comparing their performance after simulated home laundering, focusing on wrinkle recovery, strength retention, and formaldehyde release.

Mechanism of Cellulose Cross-linking

The efficacy of durable press finishes lies in their ability to create a stable, three-dimensional polymer network within the fabric's structure.

  • DMDHEU: Under acidic catalysis and heat, the N-methylol groups of the DMDHEU molecule react with the hydroxyl groups of adjacent cellulose chains, forming stable ether linkages. This molecular "scaffolding" holds the fibers in place, enabling the fabric to return to a smooth state after deformation.

  • Polycarboxylic Acids (e.g., BTCA, Citric Acid): These agents require a catalyst, typically a sodium hypophosphite, and high curing temperatures.[6][7] The reaction proceeds via the formation of a cyclic anhydride intermediate, which then esterifies the hydroxyl groups on the cellulose chains to form ester cross-links.[5][10]

cluster_0 Cellulose Chain 1 cluster_1 Cellulose Chain 2 cluster_2 Cross-linking Agent cluster_3 Cross-linked Cellulose c1 Cellulose-OH dmdheu DMDHEU c1->dmdheu Reaction c2 Cellulose-OH c2->dmdheu Reaction linked Cellulose-O-DMDHEU-O-Cellulose dmdheu->linked Forms Cross-link (Ether Bond) G cluster_0 Performance Testing A Fabric Preparation (100% Cotton) B Padding & Application of Finishing Agent (DMDHEU or PCA) A->B C Drying (80-100°C) & Curing (150-180°C) B->C D Repeated Laundering Cycles (AATCC 135) C->D E Conditioning (21°C, 65% RH) D->E F Wrinkle Recovery (AATCC 66) E->F G Tensile Strength (ISO 13934-1) E->G H Formaldehyde (AATCC 112) E->H

References

cross-validation of different techniques for measuring formaldehyde release

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Techniques for Measuring Formaldehyde Release

For researchers, scientists, and drug development professionals, the accurate quantification of formaldehyde is crucial in various applications, from monitoring its release from biomaterials and drug formulations to assessing environmental contamination. This guide provides a comparative overview of three widely used techniques for measuring formaldehyde: Spectrophotometry (Nash Assay), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Based Electrochemical Sensing.

Data Presentation

The following table summarizes the key performance characteristics of each technique to facilitate a direct comparison.

ParameterSpectrophotometry (Nash Assay)HPLC-UV (with DNPH Derivatization)Enzyme-Based Electrochemical Sensor
Principle Colorimetric reaction of formaldehyde with acetylacetone and ammonia to form a yellow product.Chemical derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) followed by chromatographic separation and UV detection.Enzymatic oxidation of formaldehyde by an immobilized enzyme (e.g., formaldehyde dehydrogenase or alcohol oxidase), generating a measurable electrical signal.
Limit of Detection (LOD) ~1.75 ng/spot0.03 ng (0.1 ppm)[1][2]0.05 mM to 0.3 mM[3]
Limit of Quantification (LOQ) ~5.29 ng/spot--
Linear/Working Range 4 to 40 ng/spot0.33–333 ppm[1][2]0.25 to 2.0 mM (FDH-based)[4]; 0.3 to 316.2 mM (AOX-based)[3]
Analysis/Response Time 30-60 minutes~20 minutes per sample (excluding derivatization)[1][2]< 5 seconds to a few minutes
Selectivity Can be susceptible to interference from other aldehydes.High, due to chromatographic separation.Very high, due to enzyme specificity.
Advantages Simple, inexpensive, and does not require complex instrumentation.High sensitivity and selectivity, well-established and validated methods are available.High selectivity, real-time measurements, and portability.
Disadvantages Lower sensitivity and selectivity compared to other methods, time-consuming color development.Requires a derivatization step, involves hazardous reagents, and requires expensive equipment.Enzyme stability can be a concern, and the fabrication of sensors can be complex.

Experimental Protocols

Spectrophotometry: The Nash Assay

This method is based on the Hantzsch reaction, where formaldehyde reacts with acetylacetone and ammonium acetate to form a yellow-colored compound, 3,5-diacetyl-1,4-dihydrolutidine, which is then quantified spectrophotometrically.

Materials:

  • Nash Reagent: 150 g ammonium acetate, 3 mL glacial acetic acid, and 2 mL acetylacetone dissolved in distilled water to make a final volume of 1 L.[5]

  • Formaldehyde standard solutions.

  • Spectrophotometer.

  • Water bath.

Procedure:

  • Sample Preparation: Prepare aqueous samples containing unknown concentrations of formaldehyde.

  • Reaction: To 3 mL of the sample solution in a test tube, add 3 mL of the Nash reagent and mix well.[5]

  • Incubation: Place the test tubes in a water bath at 60°C for 15 minutes.[5]

  • Cooling: Cool the test tubes to room temperature under running water.[5]

  • Measurement: Measure the absorbance of the yellow solution at 412 nm using a spectrophotometer.[5]

  • Quantification: Determine the formaldehyde concentration by comparing the absorbance to a standard curve prepared with known formaldehyde concentrations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This technique involves the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be detected by UV spectrophotometry.

Materials:

  • DNPH solution (e.g., 1 mg/mL in acetonitrile).

  • Phosphoric acid (5N).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • HPLC system with a UV detector and a C8 or C18 column.

Procedure:

  • Derivatization: To 1 mL of the aqueous sample, add 20 µL of 5N phosphoric acid and 200 µL of the DNPH solution. Stir the mixture for at least 30 minutes.

  • Sample Preparation for HPLC: Add 1 mL of acetonitrile to the derivatized sample mixture.

  • HPLC Analysis:

    • Inject a suitable volume (e.g., 15 µL) of the prepared sample into the HPLC system.[1][2]

    • Use a mobile phase of water and acetonitrile (e.g., 55:45 v/v) at a flow rate of 1 mL/min.[1][2]

    • Set the column temperature to 30°C.[1][2]

    • Detect the formaldehyde-DNPH derivative at 360 nm.[1][2]

  • Quantification: The concentration of formaldehyde is determined by comparing the peak area of the sample to that of a standard curve prepared from known concentrations of formaldehyde. The retention time for the formaldehyde-DNPH product is typically around 6.4 minutes.[1][2]

Enzyme-Based Electrochemical Sensor

This method utilizes the high selectivity of enzymes like formaldehyde dehydrogenase (FDH) or alcohol oxidase (AOX) to measure formaldehyde concentration. The enzymatic reaction produces a change in current or potential that is proportional to the formaldehyde concentration.

Materials:

  • Formaldehyde dehydrogenase (FDH) or Alcohol oxidase (AOX) enzyme.

  • Immobilization matrix (e.g., chitosan, nafion, or poly(nBA-NAS) microspheres).

  • Screen-printed electrode (e.g., gold or carbon).

  • Potentiostat.

  • Buffer solution (e.g., phosphate buffer, pH 7.5-8.0).

  • NAD+ (for FDH-based sensors).

Procedure:

  • Enzyme Immobilization:

    • Prepare a solution of the enzyme in a suitable buffer.

    • Modify the surface of the working electrode with an immobilization matrix (e.g., drop-casting a chitosan solution and allowing it to dry).

    • Apply the enzyme solution to the modified electrode surface and allow it to immobilize. This can be achieved through various methods like physical adsorption, covalent bonding, or entrapment.

  • Sensor Assembly: Assemble the working electrode with a reference (e.g., Ag/AgCl) and a counter electrode in an electrochemical cell.

  • Measurement:

    • Add a buffered solution containing the sample to the electrochemical cell. For FDH-based sensors, the buffer should also contain NAD+.

    • Apply a constant potential and measure the resulting current (amperometry) or measure the change in potential (potentiometry).

    • The change in the electrical signal is proportional to the formaldehyde concentration.

  • Quantification: Calibrate the sensor response by measuring the signal for a series of standard formaldehyde solutions. The response time of these sensors can be very rapid, often within seconds to a few minutes.[6]

Visualizations

Workflow for Spectrophotometric (Nash) Assay A Sample Preparation B Add Nash Reagent A->B C Incubate at 60°C for 15 min B->C D Cool to Room Temperature C->D E Measure Absorbance at 412 nm D->E F Quantify using Standard Curve E->F

Caption: Workflow for the Spectrophotometric (Nash) Assay.

Workflow for HPLC-UV Analysis with DNPH Derivatization A Sample + Phosphoric Acid B Add DNPH Solution A->B C Derivatization Reaction (≥30 min) B->C D Add Acetonitrile C->D E Inject into HPLC-UV System D->E F Separation on C8/C18 Column E->F G Detection at 360 nm F->G H Quantify Peak Area G->H

Caption: Workflow for HPLC-UV with DNPH Derivatization.

Principle of an Enzyme-Based Electrochemical Sensor cluster_electrode Electrode Surface Enzyme Immobilized Enzyme (e.g., FDH) Product Product (e.g., Formic Acid) Enzyme->Product Signal Electrical Signal (Current/Potential) Enzyme->Signal e- transfer Formaldehyde Formaldehyde Formaldehyde->Enzyme

Caption: Principle of an Enzyme-Based Electrochemical Sensor.

References

A Comparative Environmental Impact Analysis of Dihydroxyethyleneurea (DHEU) and its Alternatives in Textile Finishing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the environmental impact of 4,5-dihydroxyimidazolidin-2-one (DHEU) and its primary alternatives, polycarboxylic acids, used as crosslinking agents in the textile industry. This analysis is supported by available quantitative data, detailed experimental protocols, and visual process diagrams.

The textile industry widely employs crosslinking agents to impart desirable properties such as wrinkle resistance to cellulosic fabrics like cotton. For decades, formaldehyde-releasing agents, including dihydroxyethyleneurea (DHEU) and its derivative dimethyloldihydroxyethyleneurea (DMDHEU), have been the industry standard. However, growing concerns over the environmental and health impacts of formaldehyde have spurred the adoption of formaldehyde-free alternatives, most notably polycarboxylic acids (PCAs) like 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid (CA).

This guide delves into a comparative environmental impact assessment of DMDHEU, a representative formaldehyde-releasing agent, and the two prominent PCA alternatives, BTCA and citric acid.

Quantitative Environmental Impact Data

ParameterDMDHEU1,2,3,4-Butanetetracarboxylic Acid (BTCA)Citric AcidTest Method
Formaldehyde Release Potential for releaseNoneNoneAATCC 112 / ISO 14184-1
Acute Aquatic Toxicity (Daphnia magna) Data not readily availableData not readily availableEC50 (24h): 1535 mg/L[1]OECD 202
Acute Aquatic Toxicity (Fish) Data not readily availableData not readily availableLC50 (96h): 440 - 706 mg/L[1][2]OECD 203
Ready Biodegradability Readily biodegradable[3] (Specific percentage and timeframe not readily available)Data not readily availableReadily biodegradable[2] (Specific percentage and timeframe not readily available)OECD 301
Oral Toxicity (Rat) Data not readily availableHarmful if swallowedLD50: 11700 mg/kg[2]OECD 401

Note: The performance of these crosslinking agents in terms of wrinkle recovery and fabric strength retention is also a critical factor in their overall sustainability profile, as it affects the durability and lifespan of the textile product. Studies have shown that while DMDHEU can provide excellent wrinkle recovery, it may lead to a greater loss in fabric strength compared to PCA alternatives.

Key Environmental and Health Considerations

Formaldehyde Release from DMDHEU

The primary environmental and health concern associated with DMDHEU is the release of formaldehyde, a substance classified as a human carcinogen. Formaldehyde can be released during the textile finishing process, storage of the treated fabric, and during consumer use. The amount of formaldehyde released can be influenced by factors such as the finishing process parameters and the pH of the environment.[3]

Polycarboxylic Acids: A Greener Alternative

Polycarboxylic acids like BTCA and citric acid are considered more environmentally friendly alternatives as they do not release formaldehyde. They function by forming ester crosslinks with the cellulose in cotton fibers.

  • Citric Acid (CA) is a naturally derived, non-toxic, and biodegradable option.[2] However, it can sometimes lead to yellowing of the fabric at high curing temperatures and may require a catalyst like sodium hypophosphite.

  • 1,2,3,4-Butanetetracarboxylic Acid (BTCA) is another effective non-formaldehyde crosslinking agent. While it is considered a safer alternative to formaldehyde-releasing agents, its safety data sheets indicate that it can cause serious eye damage and may be harmful if swallowed, warranting careful handling.

Experimental Protocols

A comprehensive environmental impact assessment relies on standardized testing methodologies. Below are detailed protocols for key experiments relevant to this comparison.

Formaldehyde Release: AATCC Test Method 112 (Sealed Jar Method)

This method is designed to determine the amount of formaldehyde released from a fabric specimen under accelerated storage conditions.

Experimental Workflow:

A 1. Specimen Preparation: A 1.0 g sample of the conditioned fabric is accurately weighed. B 2. Incubation: The fabric specimen is suspended over 50 mL of distilled water in a sealed glass jar. A->B C 3. Accelerated Aging: The sealed jar is placed in an oven at a specified temperature (e.g., 49°C) for a set duration (e.g., 20 hours). B->C D 4. Formaldehyde Absorption: Formaldehyde released from the fabric is absorbed into the water. C->D E 5. Colorimetric Analysis: Aliquots of the water are treated with a reagent (e.g., Nash reagent) that develops a color in the presence of formaldehyde. D->E F 6. Quantification: The intensity of the color is measured using a spectrophotometer, and the concentration of formaldehyde is determined by comparison to a standard curve. E->F A 1. Test Organism: Young Daphnia magna (less than 24 hours old) are used. B 2. Test Solutions: A series of at least five concentrations of the test substance in water are prepared, along with a control group. A->B C 3. Exposure: Groups of Daphnia (e.g., 20 individuals per concentration) are exposed to the test solutions for 48 hours. B->C D 4. Observation: The number of immobilized Daphnia is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim after gentle agitation. C->D E 5. Data Analysis: The results are used to calculate the EC50, the concentration of the substance that causes immobilization in 50% of the Daphnia. D->E A 1. Test Setup: The test substance is added to a mineral medium inoculated with microorganisms from sources like activated sludge. B 2. Incubation: The mixture is incubated in the dark under aerobic conditions for 28 days. A->B C 3. CO2 Measurement: The amount of carbon dioxide produced from the biodegradation of the test substance is measured over time. B->C D 4. Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced to the theoretical maximum amount of CO2 that could be produced from the complete mineralization of the test substance. C->D E 5. Assessment: A substance is considered 'readily biodegradable' if it reaches a certain percentage of biodegradation (e.g., >60% for OECD 301B) within a 10-day window during the 28-day test period. D->E

References

validation of the efficacy of 4,5-dihydroxyimidazolidin-2-one in different cellulosic substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 4,5-dihydroxyimidazolidin-2-one (DMDHEU), a widely utilized crosslinking agent, and its alternatives for enhancing the wrinkle resistance of cellulosic fabrics. The objective is to present a clear, data-driven analysis of their performance, supported by detailed experimental protocols for researchers, scientists, and professionals in drug development.

Mechanism of Action of DMDHEU with Cellulose

This compound, also known as Dimethylol Dihydroxy Ethylene Urea (DMDHEU), is a resin that imparts wrinkle resistance to cellulosic materials by creating crosslinks between the cellulose polymer chains.[1][2] This process typically occurs in the amorphous regions of the fibers.[1] The reaction is facilitated by an acid catalyst, such as magnesium chloride, and heat, leading to the formation of ether linkages between the hydroxyl groups of DMDHEU and the hydroxyl groups of adjacent cellulose chains.[3][4][5] This network of crosslinks provides a "memory" to the fabric, enabling it to return to its original smooth state after being creased.[6]

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Cellulose1 Cellulose-OH Catalyst Acid Catalyst (e.g., MgCl₂) + Heat Cellulose1->Catalyst Cellulose2 Cellulose-OH Cellulose2->Catalyst DMDHEU HO-CH₂-N(CO)N(CH₂OH)-CH(OH)-CH(OH) DMDHEU->Catalyst Crosslinked_Cellulose Cellulose-O-CH₂-N(CO)N(CH₂-O-Cellulose)-CH(OH)-CH(OH) Catalyst->Crosslinked_Cellulose Crosslinking Reaction

Figure 1: Chemical crosslinking of cellulose with DMDHEU.

Performance Comparison of Crosslinking Agents

The efficacy of DMDHEU is evaluated against other common formaldehyde-free crosslinking agents, such as 1,2,3,4-butanetetracarboxylic acid (BTCA) and glyoxal. The following tables summarize the performance of these agents on cotton fabric based on key industry-standard tests.

Table 1: Wrinkle Recovery and Mechanical Properties

Crosslinking AgentConcentration (%)Wrinkle Recovery Angle (WRA) (°) (Warp + Weft)Tensile Strength Retention (%)
Untreated Control0~180100
DMDHEU 5~278~35-50
BTCA 6~270~50-60
Glyoxal 4~260~40-50

Note: Data is compiled from multiple sources and represents typical values. Actual results may vary based on specific fabric construction and processing conditions.[7][8]

Table 2: Whiteness Index and Formaldehyde Release

Crosslinking AgentWhiteness Index (CIE)Formaldehyde Release (ppm) (AATCC 112)
Untreated Control~85< 20
DMDHEU ~75-80100 - 300+
BTCA ~70-75< 20 (Formaldehyde-free)
Glyoxal ~65-70< 20 (Formaldehyde-free)

Note: DMDHEU is a formaldehyde-based resin and can release formaldehyde, whereas BTCA and glyoxal are considered formaldehyde-free alternatives.[2][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Wrinkle Recovery Angle (AATCC Test Method 66)

This test measures the ability of a fabric to recover from a crease.[10]

  • Apparatus: Shirley Crease Recovery Tester or similar device.[11][12]

  • Specimen Preparation: Ten specimens (five in warp and five in weft direction), each 2 inches long by 1 inch wide, are cut from the fabric.[10][12]

  • Procedure:

    • The specimen is folded in half and a specified weight (e.g., 500g) is placed on it for a set time (e.g., 1 minute) to create a crease.[11]

    • The weight is removed, and the creased specimen is transferred to the instrument's clamp.

    • The specimen is allowed to recover for a specified time (e.g., 1 minute).[12]

    • The recovery angle is read from the instrument's scale. The angle can range from 0° (no recovery) to 180° (full recovery).[10]

  • Calculation: The average of the warp and weft readings is reported as the Wrinkle Recovery Angle.

Tensile Strength (ASTM D5034 - Grab Test)

This method determines the breaking strength of a fabric.[13][14]

  • Apparatus: Tensile testing machine with appropriate clamps.[15]

  • Specimen Preparation: Fabric specimens, typically 4 inches wide, are prepared for both warp and weft directions.[13]

  • Procedure:

    • The specimen is mounted centrally in the clamps of the tensile tester.

    • The machine is started, and the fabric is stretched at a constant rate until it breaks.[16]

    • The force required to break the fabric is recorded.

  • Calculation: The average breaking strength for the treated fabric is compared to that of an untreated control to calculate the percentage of tensile strength retention.

Formaldehyde Release (AATCC Test Method 112)

This method determines the amount of formaldehyde released from a fabric under accelerated conditions.[17]

  • Apparatus: Sealed incubation jars, spectrophotometer.

  • Procedure:

    • A weighed fabric specimen is suspended over a specific volume of water in a sealed jar.

    • The jar is incubated at a controlled temperature (e.g., 49°C) for a set time (e.g., 20 hours).

    • During incubation, formaldehyde released from the fabric is absorbed by the water.

    • The concentration of formaldehyde in the water is then determined using a colorimetric method with a spectrophotometer.[17][18]

  • Calculation: The amount of formaldehyde is expressed in parts per million (ppm) based on the weight of the fabric specimen.

Experimental Workflow

The following diagram illustrates the typical workflow for applying and evaluating the efficacy of crosslinking agents on cellulosic substrates.

cluster_prep Fabric Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Start Start: Untreated Cellulosic Fabric Padding Padding with Crosslinking Solution Start->Padding Drying Drying (e.g., 110°C) Padding->Drying Curing Curing (e.g., 150-170°C) Drying->Curing WRA_Test Wrinkle Recovery Angle Test (AATCC 66) Curing->WRA_Test TS_Test Tensile Strength Test (ASTM D5034) Curing->TS_Test FR_Test Formaldehyde Release Test (AATCC 112) Curing->FR_Test Comparison Comparative Analysis of Results WRA_Test->Comparison TS_Test->Comparison FR_Test->Comparison End End: Efficacy Report Comparison->End

Figure 2: Experimental workflow for efficacy validation.

Conclusion

This compound (DMDHEU) is a highly effective crosslinking agent for imparting excellent wrinkle resistance to cellulosic fabrics.[1][19] However, its use is associated with a reduction in tensile strength and the potential for formaldehyde release.[2][20] Formaldehyde-free alternatives like BTCA offer comparable wrinkle recovery with better strength retention and no formaldehyde release, but they may lead to greater fabric yellowing.[2][7] The choice of crosslinking agent should, therefore, be guided by the specific performance requirements, cost considerations, and regulatory standards for the end product.

References

Safety Operating Guide

Proper Disposal Procedures for 4,5-Dihydroxyimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of 4,5-Dihydroxyimidazolidin-2-one, also commonly known as Dimethylol Dimethyl Hydantoin (DMDM hydantoin), is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for its safe handling and disposal.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be aware of its potential hazards and to take appropriate safety measures. This substance is known to be a skin and eye irritant.[1][2] Prolonged or repeated exposure may lead to allergic reactions in some individuals.[3]

Personal Protective Equipment (PPE):

  • Gloves: Wear compatible, chemical-resistant gloves.[3][4][5]

  • Eye Protection: Use tightly fitting safety goggles or glasses with side-shields.[4]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[4][5]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, use an approved respirator.[3][5]

Handling:

  • Handle in a well-ventilated area to avoid the formation of dust and aerosols.[3][4]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[3][5]

II. Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate: Evacuate unnecessary personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Containment: Stop the leak if it is safe to do so.[6] For liquid spills, absorb with an inert, dry material.[6] For solid spills, sweep or shovel the material, avoiding dust creation.[3]

  • Collection: Collect the spilled material and place it in a suitable, closed container for disposal.[3][4][5][6]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the cleanup materials as hazardous waste in accordance with local, state, and federal regulations.[6][7]

III. Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company. Under no circumstances should this chemical be discharged into drains or the environment. [3][4][5][6][7]

Step-by-Step Disposal Plan:

  • Waste Collection: Collect waste this compound and any contaminated materials in a suitable, clearly labeled, and closed container.[3][4]

  • Contact a Licensed Disposal Service: Arrange for the collection and disposal of the chemical waste with a licensed professional waste disposal company.[3]

  • Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][5]

  • Contaminated Packaging: Contaminated packaging should be treated as the unused product and disposed of accordingly.[3] Alternatively, containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. They can also be punctured to render them unusable and then disposed of in a sanitary landfill.[4]

IV. Data Presentation

The following table summarizes key data for this compound relevant to its safe handling and disposal.

PropertyData
Chemical Formula C₃H₆N₂O₃
Appearance White to light yellow powder or lump
Hazards Skin Irritant, Serious Eye Irritant
Primary Disposal Method Chemical Incineration
PPE Gloves, Safety Goggles, Protective Clothing

V. Experimental Protocols

The provided search results do not contain specific experimental protocols for the disposal of this compound. The standard procedure is to engage a professional waste disposal service that will typically use high-temperature incineration.

VI. Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Disposal Pathway cluster_3 Prohibited Actions start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Well-Ventilated Area ppe->handling waste_gen Generate Chemical Waste handling->waste_gen spill Accidental Spill or Leak handling->spill collect_waste Collect in a Labeled, Closed Container waste_gen->collect_waste spill->collect_waste contact_disposal Contact Licensed Waste Disposal Service collect_waste->contact_disposal drain_disposal Do NOT Pour Down Drain collect_waste->drain_disposal env_disposal Do NOT Dispose in Environment collect_waste->env_disposal incineration Chemical Incineration contact_disposal->incineration end End: Proper Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 4,5-Dihydroxyimidazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure and compliant work environment. This guide provides immediate, essential safety protocols and logistical plans for 4,5-Dihydroxyimidazolidin-2-one, a compound recognized as a skin and eye irritant.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Chemical Splash Goggles or Face ShieldGoggles should be worn at all times. For procedures with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if they come into contact with the chemical.[1]
Body Protection Laboratory Coat or Chemical-Resistant ApronA lab coat should be worn to protect from skin contact. For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection Not generally requiredWork in a well-ventilated area. If there is a risk of generating dust or aerosols, a fume hood should be used.[2]

Glove Material Chemical Resistance:

Glove MaterialGeneral Recommendation for IrritantsBreakthrough Time Considerations
Nitrile Provides good short-term splash protection.Breakthrough may occur in under one minute for some chemicals with thinner gloves. For incidental contact, change gloves immediately.
Neoprene Offers good resistance to a range of chemicals.Often provides longer breakthrough times than nitrile for certain chemical classes.

Operational Plan for Handling

Adherence to a systematic workflow is critical for minimizing risk during the handling of this compound.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Solid Chemical prep_workspace->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_dispose_ppe cleanup_waste Segregate and Label Chemical Waste cleanup_dispose_ppe->cleanup_waste

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_management Waste Management cluster_disposal Final Disposal waste_solid Solid Waste (e.g., contaminated gloves, weigh paper) manage_segregate Segregate Solid and Liquid Waste waste_solid->manage_segregate waste_liquid Liquid Waste (e.g., unused solutions) waste_liquid->manage_segregate manage_container Use Designated, Compatible Waste Containers manage_segregate->manage_container manage_label Label Containers with 'Hazardous Waste' and Chemical Name manage_container->manage_label disposal_store Store in a Designated, Secure Area manage_label->disposal_store disposal_pickup Arrange for Pickup by Licensed Waste Disposal Service disposal_store->disposal_pickup

Caption: Disposal workflow for this compound waste.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[1] 3. Wash the area with soap and water. 4. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[3] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an eye specialist.[3]
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if respiratory symptoms develop.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

Emergency Response Logic

cluster_actions exposure Accidental Exposure Occurs action_remove Remove from Exposure exposure->action_remove action_flush Flush with Water (15-20 min) action_remove->action_flush action_remove_clothing Remove Contaminated Clothing action_remove->action_remove_clothing action_medical Seek Immediate Medical Attention action_flush->action_medical action_remove_clothing->action_flush

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.